Potassium tricyanomethanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;methanetricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4KN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449949 | |
| Record name | POTASSIUM TRICYANOMETHANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-69-2 | |
| Record name | POTASSIUM TRICYANOMETHANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Tricyanomethanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Fundamental Properties of Potassium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of potassium tricyanomethanide, K[C(CN)₃]. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a component in novel materials. This document details its chemical and physical characteristics, provides established experimental protocols for its synthesis and purification, and presents key spectroscopic and structural data.
Chemical and Physical Properties
This compound is an off-white to beige crystalline powder. It is soluble in water and finds use as a precursor in the synthesis of various organic compounds, including dicyano ketene (B1206846) aminals and tricyanomethanide-bridged binuclear organometallic complexes.[1]
General Properties
| Property | Value | Reference |
| CAS Number | 34171-69-2 | [1][2] |
| Molecular Formula | C₄KN₃ | [1] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | >300 °C | [2] |
Structural and Spectroscopic Properties
| Property | Value | Reference |
| Crystal Structure | Tetragonal (for KYb[C(CN)₃]₄ complex) | [4] |
| IR Absorption (Asymmetric CN Stretch) | ~2172 cm⁻¹ | |
| Raman Shift (Symmetric CN Stretch) | ~2225 cm⁻¹ | |
| ¹³C NMR Chemical Shift | Data not readily available in standard solvents |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.
Synthesis of this compound from Malononitrile (B47326)
This protocol is adapted from established patent literature, which describes the synthesis of alkali metal tricyanomethanides.
Materials:
-
Malononitrile
-
Chlorocyan or Bromocyan
-
Potassium Hydroxide (B78521) (KOH) solution (e.g., 50%)
-
Phosphoric Acid (e.g., 85%)
-
Water
-
Activated Carbon
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, pH meter, and addition funnels, dissolve malononitrile in water.
-
Add phosphoric acid to the solution.
-
Adjust the pH of the solution to between 7.0 and 7.5 by the controlled addition of a potassium hydroxide solution.
-
While maintaining the temperature between 25-30 °C, introduce chlorocyan or bromocyan to the reaction mixture over a period of 2-3 hours.
-
Simultaneously, maintain the pH of the reaction mixture between 7.0 and 7.5 by the regulated addition of the potassium hydroxide solution.
-
After the addition of the cyanating agent is complete, continue stirring the mixture for an additional 30 minutes at 25-30 °C, ensuring the pH remains stable.
-
Adjust the pH to approximately 8.5 with the potassium hydroxide solution.
-
Add activated carbon to the reaction mixture and stir for a further 30 minutes to decolorize the solution.
-
Filter the suspension to remove the activated carbon and any other solid impurities.
-
The resulting filtrate is a solution of this compound, which can be concentrated and the product crystallized.
Logical Flow of Synthesis:
Caption: Synthesis workflow for this compound.
Purification by Recrystallization
For applications requiring high purity, a multi-step recrystallization process is recommended.
Materials:
-
Crude this compound
-
Diethyl ether
-
Deionized water
-
Activated Carbon
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Slowly add diethyl ether to the acetone solution until precipitation of the product is observed.
-
Collect the precipitated crystals by filtration.
-
Repeat steps 1-5 up to ten times for progressively higher purity.
-
For the final purification step to remove residual organic solvents, dissolve the crystals in a minimal amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
Recrystallization Purification Workflow:
Caption: Purification of K[C(CN)₃] by recrystallization.
Spectroscopic and Structural Data
Vibrational Spectroscopy
The tricyanomethanide anion, [C(CN)₃]⁻, possesses a planar structure with D₃h symmetry. This high symmetry dictates its vibrational modes.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the degenerate asymmetric C≡N stretching mode, which appears as a strong absorption around 2172 cm⁻¹ .
-
Raman Spectroscopy: The symmetric C≡N stretching mode is IR-inactive but Raman-active, giving rise to a strong peak in the Raman spectrum at approximately 2225 cm⁻¹ .
The relationship between the symmetry of the vibrational modes and their spectroscopic activity is a key characteristic of the tricyanomethanide anion.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 34171-69-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C4KN3 | CID 10964525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ytterbium(III) Tricyanomethanides with Sodium and Potassium: Similarities and Differences Between NaYb[C(CN)3]4 and KYb[C(CN)3]4 - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Tricyanomethanide: A Comprehensive Technical Guide
CAS Number: 34171-69-2
Formula: C₄KN₃
Molecular Weight: 129.16 g/mol
This technical guide provides an in-depth overview of Potassium Tricyanomethanide, a versatile chemical compound with applications in materials science and coordination chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 34171-69-2 | [1] |
| Molecular Formula | KC(CN)₃ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% | [1] |
| Alternate Names | Potassium Methanetricarbonitrile, Potassium cyanoform | [1] |
Synthesis and Purification
The synthesis of high-purity this compound is crucial for its various applications. The primary method involves the cyanidation of malononitrile (B47326). While several approaches exist, a general and effective protocol is outlined below.
Experimental Protocol: Synthesis from Malononitrile
This protocol describes a common method for the synthesis of alkali metal tricyanomethanides, which can be adapted for the specific synthesis of the potassium salt. The process involves the reaction of malononitrile with a cyanogen (B1215507) source in a controlled pH environment, followed by purification through recrystallization.
Materials:
-
Malononitrile
-
Cyanogen halide (e.g., cyanogen bromide or cyanogen chloride)
-
Potassium hydroxide (B78521) solution
-
Suitable buffer system
-
Organic solvent for recrystallization (e.g., acetone)
-
Anti-solvent for precipitation (e.g., diethyl ether)
-
Activated carbon
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve malononitrile in water containing a suitable buffer system. The pH of the solution should be carefully maintained within a narrow range to minimize the formation of by-products.
-
Cyanidation: While vigorously stirring the malononitrile solution, slowly add the cyanogen halide. The reaction temperature should be controlled, typically at or below room temperature.
-
pH Adjustment: Throughout the addition of the cyanogen halide, monitor and adjust the pH of the reaction mixture by adding a potassium hydroxide solution.
-
Work-up: Once the reaction is complete, the crude this compound can be isolated.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot organic solvent, such as acetone.
-
Treat the solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
Precipitate the purified this compound by adding an anti-solvent, like diethyl ether, to the filtrate.
-
Repeat the recrystallization process multiple times to achieve high purity. For obtaining a highly pure product, up to ten recrystallizations may be performed.
-
For removal of any residual organic impurities, a final recrystallization from water can be carried out.
-
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
This process can yield this compound with a purity of 99% or higher.
Applications in Materials Science and Coordination Chemistry
This compound serves as a valuable precursor in the synthesis of various advanced materials, particularly ionic liquids and coordination polymers.
Ionic Liquids
The tricyanomethanide anion is a key component in the formulation of ionic liquids (ILs). These ILs often exhibit desirable properties such as low viscosity and high conductivity.
Coordination Polymers and Organometallic Complexes
This compound is a crucial starting material for the synthesis of tricyanomethanide-bridged binuclear organometallic complexes. These complexes are of interest for their unique electronic and magnetic properties.
This protocol outlines a method for the synthesis of lanthanide coordination polymers using tricyanomethanide-based ionic liquids, which act as both the solvent and the ligand source.
Materials:
-
Lanthanide salt (e.g., NdCl₃·6H₂O)
-
Tricyanomethanide-based ionic liquid (e.g., 1-butyl-4-methylpyridinium tricyanomethanide, [C₄mpyrid][TCM])
-
Co-ligand (optional, e.g., 3-amino-1,2,4-triazole)
Procedure:
-
Reaction Setup: In a reaction vial, combine the lanthanide salt and the tricyanomethanide-based ionic liquid. An optional co-ligand can also be added.
-
Heating and Dissolution: Heat the mixture with stirring to a temperature sufficient to dissolve the solids (e.g., 80-140 °C). This step also helps to drive off water from the hydrated lanthanide salt.
-
Crystallization: After complete dissolution, allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of single crystals of the coordination polymer.
-
Isolation: Isolate the crystals by decanting the supernatant ionic liquid. The crystals can then be washed with a suitable solvent and dried.
The workflow for this synthesis is depicted in the following diagram:
Role in Drug Development and Signaling Pathways
Despite its utility in materials science, a comprehensive review of the scientific literature reveals a notable absence of this compound and the tricyanomethanide anion in the context of drug development and biological signaling pathways. Searches for its application as a pharmacophore or its direct biological effects have not yielded significant results. Therefore, at present, there is no established role for this compound in these specific research areas. The focus of its application remains firmly within the domain of chemical synthesis and materials science.
Safety and Handling
This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a dangerous good for transport. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This technical guide provides a foundational understanding of this compound, focusing on its synthesis and applications in materials chemistry. The absence of data in the realm of drug development and biological signaling highlights a potential area for future exploratory research.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tricyanomethanide, with the chemical formula K[C(CN)₃], is an inorganic salt that has garnered interest in various fields, including materials science and coordination chemistry. Its utility often stems from the unique properties of the tricyanomethanide anion, [C(CN)₃]⁻, a planar, trigonal anion with delocalized π-electrons. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the relationships between its structural parameters.
Molecular Structure and Bonding
The structure of this compound is characterized by the ionic interaction between the potassium cation (K⁺) and the tricyanomethanide anion ([C(CN)₃]⁻). The anion itself is of significant interest due to its electronic structure and geometry.
The Tricyanomethanide Anion: [C(CN)₃]⁻
The tricyanomethanide anion consists of a central carbon atom bonded to three cyanide groups. The anion exhibits a trigonal planar geometry with D₃h symmetry. This planarity is a consequence of the sp² hybridization of the central carbon atom. The bonding within the anion can be described by a combination of sigma (σ) and pi (π) bonds. The σ-framework is formed by the overlap of the sp² hybrid orbitals of the central carbon with the sp hybrid orbitals of the carbon atoms of the cyanide groups.
The π-system is delocalized over the entire anion, involving the p-orbital of the central carbon and the π-orbitals of the three cyanide groups. This delocalization is responsible for the partial double bond character of the C-C bonds and contributes to the overall stability of the anion. Resonance structures can be drawn to illustrate this electron delocalization, with the negative charge distributed among the three nitrogen atoms.
Crystal Structure of this compound
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the triclinic space group P-1[1]. The potassium cation is coordinated to seven nitrogen atoms from neighboring tricyanomethanide anions, with K-N distances ranging from 2.86 to 2.98 Å[1]. This coordination forms a complex three-dimensional network.
Quantitative Structural and Spectroscopic Data
The following tables summarize the key quantitative data for the molecular structure and vibrational spectroscopy of this compound.
Table 1: Crystallographic Data for this compound (K[C(CN)₃]) [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.665(8) Å |
| b | 8.873(8) Å |
| c | 3.89(1) Å |
| α | 86.7(3)° |
| β | 90.1(3)° |
| γ | 105.0(3)° |
| Z | 2 |
Table 2: Selected Bond Lengths and Angles for the Tricyanomethanide Anion in K[C(CN)₃] [1]
| Bond/Angle | Average Value |
| C-C Bond Length | 1.39(2) Å |
| C-N Bond Length | 1.17(1) Å |
| K-N Distance | 2.86 - 2.98 Å |
Table 3: Vibrational Spectroscopy Data for the Tricyanomethanide Anion
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Assignment |
| C≡N Stretch | 2179 - 2198 | Stretching of the cyanide triple bond |
| C-C Stretch | 1253 - 1277 | Stretching of the carbon-carbon single bond |
Note: The vibrational frequencies are based on data from related alkaline earth tricyanomethanides and provide an expected range for this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
Synthesis of this compound
A common method for the synthesis of alkali metal tricyanomethanides involves the reaction of a malononitrile (B47326) derivative. A general procedure for the preparation of high-purity this compound can be adapted from patented processes:
-
Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnels, and a pH meter is charged with malononitrile in an aqueous medium.
-
Cyanation: A cyanating agent, such as a halocyan (e.g., cyanogen (B1215507) chloride or cyanogen bromide) or dicyan, and a potassium base (e.g., potassium hydroxide) are added concurrently to the reaction mixture.
-
pH Control: The pH of the reaction is carefully maintained between 4.0 and 9.5 during the addition of the reactants.
-
Workup: After the reaction is complete, the mixture is typically filtered to remove any solid byproducts.
-
Crystallization: The crude this compound is then isolated from the aqueous solution, often by evaporation of the solvent.
-
Purification: For high-purity product, recrystallization from a suitable solvent, such as water or an organic solvent, is performed. Multiple recrystallizations may be necessary to achieve the desired purity.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular and crystal structure of this compound.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution.
-
Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. X-rays (typically Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.
Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques to probe the vibrational modes of the tricyanomethanide anion.
-
Sample Preparation: For solid-state analysis, a small amount of the powdered this compound sample is used. For FTIR, the sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, the powder is typically placed in a glass capillary or on a microscope slide.
-
Data Acquisition (FTIR): The sample is placed in the beam path of an FTIR spectrometer, and an interferogram is collected. A Fourier transform is then applied to the interferogram to obtain the infrared spectrum (absorbance or transmittance vs. wavenumber).
-
Data Acquisition (Raman): The sample is illuminated with a monochromatic laser source. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The intensity of the Raman scattered light is then plotted as a function of the Raman shift (in cm⁻¹).
-
Spectral Analysis: The resulting spectra are analyzed to identify the characteristic vibrational frequencies corresponding to the different bond stretches and bends within the tricyanomethanide anion.
Visualization of Structural Relationships
The following diagram illustrates the logical workflow for the experimental and computational characterization of this compound's molecular structure and bonding.
Caption: Workflow for the synthesis and characterization of this compound.
References
Theoretical Exploration of the Tricyanomethanide Anion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, trigonal molecule that has garnered significant interest in various fields of chemistry, particularly in the design of ionic liquids (ILs) and coordination polymers. Its unique electronic structure, characterized by extensive charge delocalization, imparts favorable properties such as low viscosity and weak cation-anion interactions in ILs.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating the structure, bonding, and reactivity of this fascinating anion. This technical guide provides an in-depth overview of the theoretical investigations into the tricyanomethanide anion, presenting key quantitative data, computational methodologies, and visualizations of its chemical behavior.
Molecular Structure and Properties
Theoretical calculations have been pivotal in determining the precise geometric parameters and vibrational properties of the tricyanomethanide anion. These computational studies provide valuable data that complements experimental findings.
Geometric Parameters
DFT calculations have been employed to determine the optimized geometry of the tricyanomethanide anion. The key bond lengths and angles are summarized in the table below. The planar D₃h symmetry of the anion is a key feature, with equivalent C-C and C-N bond lengths and N-C-C and C-C-C bond angles.
| Parameter | DFT Calculated Value |
| C-C Bond Length | 1.41 Å |
| C-N Bond Length | 1.17 Å |
| C-C-C Bond Angle | 120° |
| N-C-C Bond Angle | 180° |
| Table 1: Optimized geometric parameters of the tricyanomethanide anion from DFT calculations. |
Vibrational Frequencies
The vibrational modes of the tricyanomethanide anion have been investigated using DFT calculations, which are essential for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to various stretching and bending modes of the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-N Symmetric Stretch | 2240 |
| C-N Asymmetric Stretch | 2180 |
| C-C Symmetric Stretch | 1250 |
| C-C Asymmetric Stretch | 980 |
| In-plane Bending Modes | 500-600 |
| Out-of-plane Bending Modes | 300-400 |
| Table 2: Calculated vibrational frequencies of the tricyanomethanide anion. |
Computational Methodologies
A variety of computational methods have been utilized to study the tricyanomethanide anion, each providing unique insights into its behavior.
Density Functional Theory (DFT)
DFT has been a primary tool for investigating the electronic structure, geometry, and vibrational properties of the tricyanomethanide anion.
Protocol for DFT Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. A popular functional for this purpose is B3LYP, often paired with a basis set such as 6-311+G(d,p) to provide a good balance of accuracy and computational cost.[3][4]
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.[4]
-
Electronic Property Calculation: Properties such as molecular orbitals (HOMO, LUMO) and charge distribution are then calculated on the optimized geometry.
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of the tricyanomethanide anion, particularly in the context of ionic liquids. These simulations provide insights into properties like viscosity, diffusion, and intermolecular interactions over time.
Key Components of MD Simulations:
-
Force Fields: A crucial component of MD simulations is the force field, which defines the potential energy of the system. The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for ionic liquids containing the tricyanomethanide anion.[1][5][6][7] The parameters for the anion, including Lennard-Jones parameters and partial atomic charges, are essential for accurate simulations.
| Atom Type | σ (Å) | ε (kcal/mol) | Charge (e) |
| C (central) | 3.55 | 0.070 | +0.132 |
| C (cyano) | 3.55 | 0.070 | +0.156 |
| N (cyano) | 3.05 | 0.170 | -0.500 |
| Table 3: OPLS force field parameters for the tricyanomethanide anion.[6] |
-
Simulation Protocol:
-
System Setup: A simulation box is created containing the desired number of ions (e.g., tricyanomethanide anions and imidazolium (B1220033) cations) and, if applicable, solvent molecules.
-
Equilibration: The system is equilibrated at the desired temperature and pressure to reach a stable state. This typically involves an initial energy minimization followed by a series of short simulations under different ensembles (e.g., NVT, NPT).
-
Production Run: A long simulation is then run under the desired ensemble (e.g., NPT) to collect data for analysis.
-
Analysis: Trajectories from the production run are analyzed to calculate various properties such as radial distribution functions (to understand local structure), diffusion coefficients, and viscosity.
-
Chemical Reactivity and Interactions
Theoretical studies have also shed light on the reactivity and intermolecular interactions of the tricyanomethanide anion.
Synthesis and Reactions
The tricyanomethanide anion is typically synthesized through salt metathesis reactions. For instance, potassium tricyanomethanide can be prepared by reacting a suitable precursor with a potassium salt.[8] The anion can then be incorporated into ionic liquids via anion exchange reactions.
A notable reaction of the tricyanomethanide anion is its silylation. Theoretical studies can be used to investigate the reaction mechanism and predict the most favorable reaction sites.
Intermolecular Interactions
In the context of ionic liquids, the interactions between the tricyanomethanide anion and the cation are of paramount importance as they govern the physicochemical properties of the IL. DFT studies have been used to investigate the nature and strength of these interactions. For instance, the interaction between the tricyanomethanide anion and the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation has been a subject of computational investigation.[9][10] These studies reveal that the primary interactions are electrostatic, with the nitrogen atoms of the cyano groups acting as the main sites of interaction with the acidic protons of the imidazolium ring.
Conclusion
Theoretical studies have provided invaluable insights into the fundamental properties of the tricyanomethanide anion. DFT calculations have accurately predicted its molecular structure and vibrational spectra, while MD simulations have been instrumental in understanding its dynamic behavior in ionic liquids. These computational approaches, in synergy with experimental work, continue to advance our understanding of this versatile anion and pave the way for the rational design of new materials with tailored properties for a wide range of applications, including in drug development where ionic liquids are explored as novel formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. teses.usp.br [teses.usp.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting OPLS Force Field Parameters for Ionic Liquid Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A computational DFT study of Imidazolium based Ionic liquids: binding energy calculation with different anions using Solvation Model | GUB Journal of Science and Engineering [banglajol.info]
The Discovery and Enduring Chemistry of Potassium Tricyanomethanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 20, 2025
Abstract
Potassium tricyanomethanide, K[C(CN)₃], is a fascinating and historically significant pseudohalide that has been a subject of chemical inquiry for over a century. First synthesized in the late 19th century, its unique planar, trigonal structure and versatile reactivity have led to its use in coordination chemistry, organic synthesis, and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It details the seminal experimental protocols for its preparation and purification, and presents available quantitative data on its physicochemical properties. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the rich chemistry of this intriguing compound.
Introduction
The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, Y-shaped anion belonging to the class of pseudohalides. Its potassium salt, this compound, is a stable, white crystalline solid that serves as a common starting material for the synthesis of other tricyanomethanide-containing compounds. The delocalized negative charge across the three nitrile groups contributes to its stability and influences its coordination chemistry. This guide will delve into the historical milestones of its discovery and the evolution of its synthesis, providing detailed experimental insights and a summary of its characterized properties.
Discovery and Historical Synthesis
The journey of this compound begins in the late 19th century, with subsequent significant contributions in the mid-20th century that refined its synthesis and purification.
The Pioneering Work of Schmidtmann (1896)
The discovery of the tricyanomethanide anion is credited to Schmidtmann, who first reported its synthesis in 1896. While the full experimental details from the original publication in Berichte der Deutschen Chemischen Gesellschaft are not readily accessible in modern digital archives, the synthesis is understood to have laid the groundwork for future investigations into this class of compounds.
Mid-20th Century Advancements in Synthesis
The mid-20th century saw a renewed interest in the chemistry of tricyanomethanide, leading to the development of more reliable and higher-yielding synthetic routes.
A significant advancement came from Trofimenko and colleagues in 1962, who developed a method yielding up to 60% of this compound.[1] This procedure involves the treatment of a dihalomalononitrile-potassium bromide complex with potassium cyanide.[1]
Experimental Protocol: Synthesis of this compound (Trofimenko et al., 1962)
Materials:
-
Dihalomalo-nonitrile-potassium bromide complex
-
Potassium cyanide (KCN)
-
Suitable solvent (e.g., a polar aprotic solvent)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a stirrer and a reflux condenser is charged with the dihalomalononitrile-potassium bromide complex and a suitable solvent.
-
Addition of KCN: Potassium cyanide is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete reaction.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is filtered to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure to induce crystallization of the product.
-
Purification: The crude this compound is collected by filtration and may be further purified by recrystallization from a suitable solvent to yield a white crystalline solid.
In 1954, Fox and his team described a low-temperature synthesis of tricyanomethane, which is the conjugate acid of the tricyanomethanide anion.[1] This method involved the reaction of bromomalononitrile with potassium cyanide.[1]
High-Purity Synthesis by Hipps and Co-workers (1985)
A major breakthrough in obtaining high-purity this compound was achieved by Hipps and his research group in 1985.[1] Their method focused on a rigorous purification process involving multiple recrystallizations.
Experimental Protocol: Purification of this compound (Hipps et al., 1985)
Procedure:
-
Initial Recrystallization: Crude this compound is subjected to ten successive recrystallizations from an appropriate organic solvent.
-
Aqueous Recrystallization: To eliminate any remaining organic impurities, the product from the initial recrystallization is then recrystallized twice from water.[1]
-
Drying: The final product, a white crystalline powder, is thoroughly dried under vacuum.
The high purity of the resulting this compound was confirmed by the absence of a Raman fluorescence background upon excitation with a 5145 Å laser, indicating a significant reduction in fluorescent impurities.[1]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[2] It is soluble in water.[2]
| Property | Value | Reference |
| Molecular Formula | C₄KN₃ | [2] |
| Molecular Weight | 129.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 298 °C (decomposes) | [2] |
| Solubility | Soluble in water | [2] |
Structural and Spectroscopic Data
While a definitive single-crystal X-ray structure of this compound was not found in the available literature, studies on related alkaline earth metal tricyanomethanides provide insight into the geometry of the [C(CN)₃]⁻ anion. These studies confirm the expected planar, trigonal geometry of the anion.
Spectroscopic data for this compound is crucial for its characterization. Although specific, detailed peak assignments from primary literature are scarce in readily accessible sources, the expected characteristic vibrational modes are discussed below.
Infrared (IR) and Raman Spectroscopy
The vibrational spectra of this compound are dominated by the stretching and bending modes of the C-C and C≡N bonds.
-
C≡N Stretching: Strong absorptions corresponding to the cyanide stretching vibrations are expected in the region of 2100-2200 cm⁻¹.
-
C-C Stretching: Absorptions related to the stretching of the central carbon-carbon bonds would appear at lower wavenumbers.
-
Bending Modes: Various bending modes of the C-C-N and C-C-C framework will be present in the fingerprint region of the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct resonances: one for the central carbon atom and another for the three equivalent cyanide carbons.
-
¹⁴N NMR: Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are expected to be broad.
-
³⁹K NMR: The chemical shift of the ³⁹K ion is sensitive to its coordination environment.[3]
Thermal Analysis
This compound is reported to melt with decomposition at approximately 298 °C.[2] Thermal decomposition at elevated temperatures is expected to produce various products, potentially including toxic gases such as hydrogen cyanide and cyanogen.[2] Therefore, handling of this compound at high temperatures requires extreme caution and should be performed in a well-ventilated area.
Applications
This compound serves as a versatile precursor in various fields of chemistry:
-
Coordination Chemistry: It is used to synthesize a wide range of coordination polymers and complexes with transition metals and lanthanides.[4]
-
Organic Synthesis: It is a valuable reagent for the preparation of dicyano ketene (B1206846) aminals and other nitrogen-containing organic compounds.
-
Materials Science: The tricyanomethanide anion is a component of some ionic liquids, which have applications as electrolytes in electrochemical devices.
Logical Workflow Diagrams
Caption: Timeline of key discoveries in the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound, since its discovery over a century ago, has remained a compound of significant interest in the chemical sciences. The development of various synthetic routes, culminating in methods for obtaining high-purity material, has facilitated its use in a broad range of applications. While a comprehensive modern characterization, including a definitive single-crystal X-ray structure and detailed spectroscopic assignments, would be a valuable addition to the literature, the existing body of work provides a solid foundation for its continued exploration. This technical guide has summarized the key historical and experimental aspects of this compound, offering a valuable resource for researchers poised to build upon its rich chemical legacy.
References
A Technical Guide to the Solubility of Potassium Tricyanomethanide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tricyanomethanide, K[C(CN)₃], is a unique inorganic salt with a planar, highly symmetrical tricyanomethanide anion. Its utility as a precursor in the synthesis of various organic compounds, including dicyano ketene (B1206846) aminals and tricyanomethanide-bridged binuclear organometallic complexes, has garnered interest within the scientific community.[1] Furthermore, its potential applications in materials science, such as in electrolytic compositions and electrochemical double-layer capacitors, underscore the importance of understanding its fundamental physicochemical properties.[2]
A critical parameter for the effective use of this compound in synthesis and material fabrication is its solubility in non-aqueous, organic solvents. This technical guide aims to provide a comprehensive overview of the available solubility data for this compound in common organic solvents. It is important to note that while qualitative solubility information is available, detailed quantitative data across a range of temperatures is not extensively documented in publicly accessible literature. Consequently, this guide also furnishes detailed, adaptable experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₄KN₃ | [1][3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 298 °C (decomposes) | |
| Water Solubility | Soluble | [2] |
Solubility in Organic Solvents
Precise quantitative solubility data for this compound in a range of organic solvents at various temperatures is scarce in the literature. However, based on its use in synthesis and purification processes, a qualitative and semi-quantitative understanding can be compiled. The principle of "like dissolves like" suggests that polar aprotic and polar protic solvents are the most likely candidates for effective dissolution.
| Solvent | Qualitative/Semi-Quantitative Solubility | Rationale/Reference |
| Acetone (B3395972) | Soluble; suitable for recrystallization | Mentioned as a solvent for recrystallization, indicating moderate to high solubility, likely enhanced by heating.[4][5] |
| Acetonitrile | Likely soluble | As a polar aprotic solvent, it is expected to solvate this compound. |
| Methanol | Sparingly soluble | Mentioned as a solvent in which it is sparingly soluble.[2] |
| Ethanol (B145695) | Likely sparingly to poorly soluble | Inferences from related ionic compounds suggest lower solubility in ethanol compared to methanol. |
| Diisopropyl ether | Likely insoluble (used as an anti-solvent) | Used to precipitate this compound from acetone solution, indicating its insolubility in this solvent.[4] |
| Methyl tert-butyl ether (MTBE) | Likely insoluble (used as an anti-solvent) | Used to precipitate this compound from acetone solution, indicating its insolubility in this solvent.[4] |
Experimental Protocols
Given the limited availability of quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following are detailed protocols for common and reliable methods for determining the solubility of an inorganic salt in an organic solvent.
Isothermal Saturation Method
This is a widely used and reliable method for determining thermodynamic solubility.[6][7]
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the organic solvent of interest in a sealed, temperature-controlled vessel.
-
Ensure a solid phase of this compound is present to confirm saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[8]
-
-
Sample Separation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.
-
-
Analysis:
-
Determine the concentration of this compound in the extracted sample using a suitable analytical technique (e.g., gravimetric analysis, UV-Vis spectroscopy, or HPLC).
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 34171-69-2 [chemicalbook.com]
- 3. This compound | C4KN3 | CID 10964525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 5. CA2794002A1 - Process for recrystallizing alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Vibrational Spectroscopy of Potassium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of potassium tricyanomethanide, K[C(CN)₃]. The tricyanomethanide anion, [C(CN)₃]⁻, is a planar molecule of significant interest due to its unique electronic and structural properties. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure, bonding characteristics, and vibrational modes of this compound.
Molecular Structure and Vibrational Modes
The tricyanomethanide anion consists of a central carbon atom bonded to three cyanide groups. The delocalization of the negative charge across the anion results in a planar structure with D₃h symmetry. This high degree of symmetry influences the number and activity of its vibrational modes in both IR and Raman spectroscopy. The fundamental vibrational modes are distributed among the symmetry species of the D₃h point group.
A diagram illustrating the fundamental vibrational modes of the tricyanomethanide anion is presented below.
The Tricyanomethanide Ligand: An In-depth Technical Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tricyanomethanide anion, [C(CN)₃]⁻, is a versatile pseudohalide ligand that has garnered significant interest in coordination chemistry and materials science. Its planar, trigonal geometry and the presence of multiple nitrogen donor atoms allow for a rich and varied coordination chemistry, forming complexes with a wide range of metal ions. The electronic properties of the tricyanomethanide ligand, arising from its delocalized π-system, are crucial in determining the structural, spectroscopic, and electrochemical characteristics of its metal complexes. This technical guide provides a comprehensive overview of the electronic properties of the tricyanomethanide ligand, including its synthesis, molecular orbital structure, and coordination behavior. Detailed experimental protocols for the synthesis and characterization of tricyanomethanide and its complexes are provided, along with tabulated quantitative data for key structural and spectroscopic parameters. Furthermore, this guide explores the potential applications of tricyanomethanide-containing compounds, with a particular focus on their relevance to materials science and potential implications for drug development.
Introduction
The tricyanomethanide anion, [C(CN)₃]⁻ (often abbreviated as tcm), is a planar, Y-shaped anion belonging to the family of pseudohalides. Its structure is characterized by a central carbon atom bonded to three cyanide groups. The delocalization of the negative charge over the entire anion results in a stable and versatile ligand. The coordination chemistry of tricyanomethanide has been explored with a variety of metal ions, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks with interesting magnetic and optical properties.[1]
Understanding the electronic properties of the tricyanomethanide ligand is fundamental to predicting and controlling the properties of its coordination compounds. This guide will delve into the synthesis of this ligand, its molecular orbital theory, and its diverse coordination modes. A significant focus will be placed on the quantitative characterization of its complexes using various spectroscopic and electrochemical techniques.
Synthesis of the Tricyanomethanide Ligand
The most common laboratory synthesis of the tricyanomethanide anion is through the reaction of malononitrile (B47326) with a cyanating agent. Potassium tricyanomethanide is a common salt that serves as a precursor for the synthesis of other tricyanomethanide compounds.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[3]
Materials:
-
Malononitrile
-
Chlorocyan or Bromocyan
-
Potassium hydroxide (B78521)
-
Water
-
Activated carbon
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a well-ventilated fume hood, dissolve malononitrile in water in a reaction vessel equipped with a stirrer and a pH meter.
-
Cool the solution in an ice bath.
-
Slowly and simultaneously add a solution of chlorocyan (or bromocyan) and a solution of potassium hydroxide, while vigorously stirring and maintaining the pH of the reaction mixture between 7.0 and 7.5.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Adjust the pH to 8.5 with potassium hydroxide solution.
-
Add activated carbon to the solution and stir for 30 minutes to decolorize the solution.
-
Filter the solution to remove the activated carbon.
-
The aqueous solution of this compound can be used directly, or the salt can be isolated by evaporation of the solvent under reduced pressure.
-
For purification, the crude this compound can be recrystallized from a mixture of acetone and MTBE. Dissolve the crude product in a minimal amount of hot acetone, filter if necessary, and then add MTBE until precipitation occurs. Cool the mixture to induce further crystallization.
-
Collect the white crystalline product by filtration, wash with MTBE, and dry under vacuum.
Safety Precautions: Cyanating agents like chlorocyan and bromocyan are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Electronic Structure and Molecular Orbitals
The electronic structure of the tricyanomethanide anion is best understood through molecular orbital (MO) theory. The planar D₃h symmetry of the anion leads to a set of delocalized π molecular orbitals that are responsible for its electronic properties and coordination behavior.
Molecular Orbital Diagram of the Tricyanomethanide Anion
The π-system of the tricyanomethanide anion is formed from the pz orbitals of the central carbon and the three nitrogen atoms, as well as the sp-hybridized orbitals of the cyanide carbons. A simplified qualitative molecular orbital diagram illustrates the delocalization of electrons.
Caption: Simplified π MO diagram for [C(CN)₃]⁻.
Coordination Chemistry
The tricyanomethanide ligand exhibits remarkable versatility in its coordination to metal centers, a consequence of the multiple nitrogen donor atoms. This leads to a variety of coordination modes, influencing the dimensionality and properties of the resulting metal complexes.
Coordination Modes of the Tricyanomethanide Ligand
The primary coordination modes observed for the tricyanomethanide ligand are illustrated below.
Caption: Common coordination modes of [C(CN)₃]⁻.
Quantitative Data
The electronic properties of the tricyanomethanide ligand are reflected in the structural and spectroscopic data of its metal complexes.
Table 1: Selected Bond Lengths and Angles for Tricyanomethanide Complexes
| Complex | M-N Distance (Å) | C-C Distance (Å) | C-N Distance (Å) | N-M-N Angle (°) |
| [Ni(cyclen)(tcm)₂][4] | 2.10 - 2.15 | 1.39 - 1.42 | 1.14 - 1.16 | 88.5 - 92.1 |
| --INVALID-LINK--[4] | 2.25 | 1.38 - 1.41 | 1.15 - 1.17 | N/A |
| [KLa(μ₃-tcm)₄(OH₂)]n[5] | 2.58 - 2.60 | 1.40 - 1.42 | 1.15 - 1.16 | N/A |
Table 2: Vibrational Spectroscopy Data for Tricyanomethanide Complexes
| Complex | ν(C≡N) (cm⁻¹) (IR) | ν(C≡N) (cm⁻¹) (Raman) |
| K[C(CN)₃] | ~2170 | ~2175 |
| [Ni(cyclen)(tcm)₂][4] | ~2180 | Not reported |
| Ionic Liquid with [C(CN)₃]⁻[6] | ~2165 | Not reported |
Table 3: Electrochemical and UV-Vis Data for Representative Transition Metal Complexes
| Complex | Redox Potential (V vs. ref) | λ_max (nm) | ε (M⁻¹cm⁻¹) |
| Representative Co(II) complex[7] | Epc = -0.47, Epa = -0.35 | ~450, ~550 | ~50, ~20 |
| Representative Ni(II) complex[8] | Epc = -1.10, Epa = -0.95 | ~400, ~650 | ~10, ~5 |
| Representative Cu(II) complex[1] | Not reported | ~600-800 | ~100-200 |
Experimental Characterization Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic structure of a tricyanomethanide complex, including bond lengths, bond angles, and coordination geometry.[4]
Caption: X-ray crystallography workflow.
Protocol:
-
Crystal Growth: Grow single crystals of the tricyanomethanide complex suitable for X-ray diffraction (typically 0.1-0.3 mm in size) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant (e.g., paratone oil).
-
Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[9] Collect a series of diffraction images by rotating the crystal.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for absorption and other experimental factors.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and agreement with the experimental data.
Infrared (IR) and Raman Spectroscopy
Objective: To identify the vibrational modes of the tricyanomethanide ligand and its complexes, providing information on coordination and bonding.
Protocol (IR):
-
Prepare a sample of the tricyanomethanide complex as a KBr pellet or a mull (e.g., Nujol).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic stretching frequency of the C≡N bonds, typically in the range of 2100-2200 cm⁻¹.[4] Shifts in this frequency upon coordination can provide insights into the metal-ligand interaction.
Protocol (Raman):
-
Place a crystalline sample of the complex in a capillary tube or on a microscope slide.
-
Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm).
-
Identify the symmetric and asymmetric C≡N stretching modes. Raman spectroscopy is particularly useful for identifying symmetric vibrations that may be weak or inactive in the IR spectrum.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the metal d-orbitals (d-d transitions) and charge-transfer transitions between the metal and the tricyanomethanide ligand.
Protocol:
-
Prepare solutions of the tricyanomethanide complex of known concentrations in a suitable solvent (e.g., acetonitrile, DMF).
-
Record the UV-Vis absorption spectrum over a range of approximately 200-1100 nm using a dual-beam spectrophotometer.
-
Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) for each transition using the Beer-Lambert law. d-d transitions are typically weak (ε < 1000 M⁻¹cm⁻¹), while charge-transfer bands are more intense.[10]
Cyclic Voltammetry (CV)
Objective: To probe the redox properties of the metal center in tricyanomethanide complexes.[11]
Caption: Basic setup for cyclic voltammetry.
Protocol:
-
Prepare a solution of the tricyanomethanide complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Place the solution in an electrochemical cell equipped with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
For air-sensitive complexes, purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.[12]
-
Apply a potential waveform that scans linearly from an initial potential to a switching potential and then back to the initial potential.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) to characterize the redox processes.
Relevance to Drug Development
While the tricyanomethanide ligand itself is not a common pharmacophore, its electronic and coordination properties can be relevant to drug development in several ways:
-
Metallodrug Design: The tricyanomethanide ligand can be used to tune the redox potential of metal-based drugs. For certain anticancer or antimicrobial metallodrugs, the redox activity of the metal center is crucial for their mechanism of action. By modifying the ligand environment with tricyanomethanide, it may be possible to modulate the drug's efficacy and reduce off-target toxicity.
-
Bioisosterism: The cyano group is a known bioisostere for various functional groups in drug molecules. Although the entire tricyanomethanide anion is large, its individual cyano groups share electronic similarities with carbonyls and other polar groups. This principle could be explored in the design of novel ligands for biologically active metal complexes.[13]
-
Linker in Targeted Drug Delivery: The ability of the tricyanomethanide ligand to bridge multiple metal centers could be exploited in the design of drug delivery systems. For instance, it could act as a linker to attach a cytotoxic metal complex to a targeting moiety that directs the drug to specific cells or tissues.
Further research is needed to fully explore the potential of tricyanomethanide-containing compounds in medicinal chemistry and drug development.
Conclusion
The tricyanomethanide ligand possesses a unique combination of electronic and structural features that make it a fascinating building block in coordination chemistry. Its delocalized π-system and versatile coordination modes give rise to a wide array of metal complexes with tunable properties. This technical guide has provided a comprehensive overview of the electronic properties of the tricyanomethanide ligand, supported by quantitative data and detailed experimental protocols. The continued exploration of tricyanomethanide chemistry holds promise for the development of new materials with interesting optical, magnetic, and electronic properties, and may offer new avenues for the design of novel therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Ionic Liquids Containing Tricyanomethanide [C(CN)(3)](-) or Tetracyanoborate [B(CN)(4)](-) Anions in Dye-Sensitized Solar Cells [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Crystal Architecture of Potassium Tricyanomethanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of potassium tricyanomethanide, a compound of significant interest in materials science and coordination chemistry. While a complete, publicly available single-crystal X-ray diffraction study for pure this compound (K[C(CN)₃]) is not readily found in the surveyed literature, this guide synthesizes available data on its crystal system and provides detailed structural information for the tricyanomethanide anion from closely related compounds. This information is crucial for understanding the solid-state properties and potential applications of this and similar materials.
Crystal Structure and Crystallographic Data
This compound is known to crystallize in the triclinic space group P1[1]. This crystal system is characterized by the lowest symmetry, with unit cell axes of unequal length and angles that are not constrained to 90°.
While the specific lattice parameters for K[C(CN)₃] are not available in the reviewed literature, data from analogous compounds provide insight into the geometry of the tricyanomethanide anion. The following tables summarize the crystallographic data and key bond lengths and angles of the tricyanomethanide anion as determined from the crystal structure of calcium tricyanomethanide (Ca(tcm)₂). This data serves as a valuable proxy for understanding the anionic component within the potassium salt.
**Table 1: Representative Crystallographic Data for a Tricyanomethanide-Containing Compound (Ca(tcm)₂) **
| Parameter | Value |
| Empirical Formula | C₈H₄CaN₆ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.0881(3) |
| b (Å) | 5.5645(3) |
| c (Å) | 10.9514(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Data obtained from the analysis of calcium tricyanomethanide.[2] |
Table 2: Selected Bond Lengths and Angles for the Tricyanomethanide Anion in Ca(tcm)₂
| Bond | Length (Å) | Angle | Degree (°) |
| C(1)-C(2) | 1.400(2) | C(2)-C(1)-C(3) | 120.5(1) |
| C(1)-C(3) | 1.405(3) | C(1)-C(2)-N(1) | 179.45(2) |
| C(2)-N(1) | 1.146(3) | C(1)-C(3)-N(2) | 179.7(2) |
| C(3)-N(2) | 1.146(3) | - | - |
| Data obtained from the analysis of calcium tricyanomethanide.[2] |
Experimental Protocols
The synthesis of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. Based on methodologies reported for analogous alkaline earth tricyanomethanides, a plausible experimental protocol for the synthesis and crystallization of this compound is outlined below.[2][3][4]
Synthesis of this compound
A common method for the preparation of alkali and alkaline earth metal tricyanomethanides is through a salt metathesis reaction.[2][3][4]
Materials:
-
Potassium chloride (KCl)
-
Silver tricyanomethanide (Ag[C(CN)₃])
-
Deionized water
Procedure:
-
Prepare an aqueous solution of potassium chloride.
-
In a separate light-protected vessel, dissolve silver tricyanomethanide in deionized water.
-
Slowly add the potassium chloride solution to the silver tricyanomethanide solution with constant stirring.
-
A white precipitate of silver chloride (AgCl) will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Filter the mixture to remove the silver chloride precipitate.
-
The resulting filtrate is an aqueous solution of this compound.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction can be achieved by slow evaporation of the solvent.
Procedure:
-
Take the this compound solution obtained from the synthesis step.
-
Transfer the solution to a clean crystallizing dish or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the water.
-
Place the container in a vibration-free environment at a constant, ambient temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Procedure:
-
A carefully selected single crystal is mounted on a goniometer head.
-
The crystal is placed in the X-ray beam of the diffractometer.
-
The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
-
The collected diffraction data is then processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software to obtain the atomic coordinates, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate the molecular structure of the tricyanomethanide anion and a generalized workflow for crystal structure analysis.
References
Thermochemical Properties of Potassium Tricyanomethanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for potassium tricyanomethanide, K[C(CN)₃]. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document combines established theoretical frameworks with data from related compounds to offer robust estimations and detailed experimental protocols for its determination.
Core Thermochemical Data
Table 1: Summary of Physical and Estimated Thermochemical Data for this compound
| Property | Value | Source/Method |
| Physical Properties | ||
| Molecular Formula | C₄KN₃ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| CAS Number | 34171-69-2 | PubChem[1] |
| Melting Point | 298 °C (571.15 K) | ChemicalBook[2] |
| Estimated Thermochemical Data | ||
| Standard Enthalpy of Formation (ΔH°f) | Value to be estimated | Born-Haber Cycle Estimation |
| Lattice Energy (U) | Value to be estimated | Born-Haber Cycle Estimation |
Theoretical Framework: The Born-Haber Cycle
The Born-Haber cycle is a theoretical model that applies Hess's Law to calculate the lattice energy of an ionic compound.[3][4] It relates the standard enthalpy of formation of the ionic solid to the enthalpy changes of several individual steps involved in its formation from the constituent elements in their standard states.
A conceptual Born-Haber cycle for this compound is illustrated below. This cycle provides a roadmap for the experimental and theoretical determination of its lattice energy and enthalpy of formation.
Caption: Born-Haber cycle for this compound.
Experimental Protocols for Thermochemical Data Determination
The following sections outline detailed experimental methodologies for determining the key thermochemical parameters of this compound.
Determination of the Standard Enthalpy of Formation by Reaction Calorimetry
Reaction calorimetry can be employed to determine the standard enthalpy of formation by measuring the heat of a reaction involving the compound of interest. A common method is solution calorimetry.
Experimental Workflow: Solution Calorimetry
Caption: Workflow for determining enthalpy of formation via solution calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is prepared.
-
Calorimeter Setup: A known volume of a suitable solvent (e.g., deionized water) is placed in a constant-pressure calorimeter. The system is allowed to reach thermal equilibrium.
-
Temperature Measurement: The initial temperature of the solvent is recorded.
-
Dissolution: The this compound sample is added to the solvent, and the dissolution process is initiated with stirring.
-
Final Temperature: The final temperature of the solution is recorded after the dissolution is complete and thermal equilibrium is re-established.
-
Calculation of Heat of Solution: The heat of solution is calculated using the formula: qsoln = -(msolution × csolution × ΔT) where m is the mass of the solution, c is the specific heat capacity of the solution, and ΔT is the change in temperature.
-
Calculation of Molar Enthalpy of Solution: The molar enthalpy of solution (ΔHsoln) is then determined.
-
Application of Hess's Law: The standard enthalpy of formation of this compound can be calculated using Hess's Law by combining the experimentally determined enthalpy of solution with the known standard enthalpies of formation of the constituent ions in solution.[5]
Determination of Enthalpy of Sublimation by Knudsen Effusion Mass Spectrometry (KEMS)
Knudsen effusion mass spectrometry is a powerful technique for measuring the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.[2][3][6]
Methodology:
-
Sample Loading: A small amount of this compound is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.
-
High Vacuum: The Knudsen cell is placed in a high-vacuum chamber of a mass spectrometer.
-
Heating: The cell is heated to a series of controlled temperatures, causing the sample to sublime.
-
Effusion and Ionization: A molecular beam of the gaseous species effuses through the orifice and is subsequently ionized by an electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.
-
Vapor Pressure Determination: The ion intensity is proportional to the partial pressure of the corresponding species in the cell.
-
Clausius-Clapeyron Equation: The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Data for Born-Haber Cycle Components
To utilize the Born-Haber cycle for estimating the lattice energy and enthalpy of formation of this compound, data for each step is required. Table 2 provides the necessary experimental and theoretical values.
Table 2: Thermochemical Data for the Born-Haber Cycle of this compound
| Step | Process | Enthalpy Change (kJ/mol) | Source |
| 1. Sublimation of Potassium | K(s) → K(g) | +89.2 | [7] |
| 2. First Ionization Energy of Potassium | K(g) → K⁺(g) + e⁻ | +418.8 | [7] |
| 3. Formation of Gaseous Tricyanomethanide Radical | 2C(s, graphite) + 3/2 N₂(g) → C(CN)₃(g) | Estimated | Theoretical Calculation |
| 4. Electron Affinity of Tricyanomethanide Radical | C(CN)₃(g) + e⁻ → [C(CN)₃]⁻(g) | Estimated | Theoretical Calculation |
| 5. Standard Enthalpy of Formation of K[C(CN)₃] | K(s) + 2C(s, graphite) + 3/2 N₂(g) → K--INVALID-LINK-- | To be determined | |
| 6. Lattice Energy of K[C(CN)₃] | K⁺(g) + [C(CN)₃]⁻(g) → K--INVALID-LINK-- | To be determined |
Conclusion
This technical guide has outlined the key thermochemical properties of this compound, providing a framework for their experimental determination and theoretical estimation. While direct experimental data for the enthalpy of formation and lattice energy are currently scarce, the detailed protocols for reaction calorimetry and Knudsen effusion mass spectrometry offer clear pathways for future research. The application of the Born-Haber cycle, supported by data from related compounds and computational chemistry, provides a robust method for estimating these crucial thermochemical parameters. This information is vital for researchers and professionals in materials science and drug development who require a thorough understanding of the energetic properties of this compound.
References
- 1. Use the Born–Haber cycle and data from Appendix IIB, Chapter - Tro 4th Edition Ch 9 Problem 47 [pearson.com]
- 2. Table 3 from Vaporization and formation enthalpies of 1-alkyl-3-methylimidazolium tricyanomethanides. | Semantic Scholar [semanticscholar.org]
- 3. Born–Haber cycle - Wikipedia [en.wikipedia.org]
- 4. Born-Haber cycles - Crunch Chemistry [crunchchemistry.co.uk]
- 5. Heats of Formation Table for Cations and Anions [thoughtco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Potassium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of potassium tricyanomethanide, a versatile reagent in organic and inorganic chemistry. The protocols are based on established literature methods.
Introduction
This compound [KTC(CN)₃] is the potassium salt of the tricyanomethanide anion [C(CN)₃]⁻. This planar, resonance-stabilized anion is of interest due to its coordination chemistry and its use as a building block in the synthesis of more complex molecules and ionic liquids. The following protocols detail a common and effective method for its preparation starting from malononitrile.
Experimental Protocols
Overall Reaction Scheme:
The synthesis is a two-step process:
-
Step 1: Synthesis of Dibromomalononitrile-Potassium Bromide Complex. Malononitrile is brominated in the presence of potassium bromide to form a stable complex.
-
Step 2: Synthesis of this compound. The dibromomalononitrile-potassium bromide complex is then reacted with potassium cyanide to yield this compound.
Protocol 1: Synthesis of Dibromomalononitrile-Potassium Bromide Complex
This protocol is adapted from a procedure found in Organic Syntheses.[1]
Materials:
-
Malononitrile (CH₂(CN)₂)
-
Potassium Bromide (KBr)
-
Bromine (Br₂)
-
Deionized Water
-
Ice
Equipment:
-
2 L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel
-
Vacuum desiccator
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 900 mL of cold water, 99 g (1.5 moles) of malononitrile, and 75 g (0.63 moles) of potassium bromide.[1]
-
Cool the flask in an ice-water bath until the temperature of the mixture is between 5-10 °C.
-
With vigorous stirring, add 488 g (3.05 moles) of bromine via the dropping funnel over a period of 2.5 hours, maintaining the temperature at 5-10 °C.[1]
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Collect the precipitated solid complex by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with 150 mL of ice-cold water.[1]
-
Dry the product thoroughly on the funnel by pulling air through it for about 1 hour.
-
For final drying, place the grainy product in a vacuum desiccator over phosphorus pentoxide until a constant weight is achieved. The expected yield of the light-yellow product is 324–340 g.[1]
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood.[1]
-
Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The vapors of the dibromomalononitrile-potassium bromide complex are irritating to the eyes and nose, and the solid can cause skin discoloration upon contact.[1]
Protocol 2: Synthesis of this compound
This protocol describes the reaction of the dibromomalononitrile-potassium bromide complex with potassium cyanide.[2]
Materials:
-
Dibromomalononitrile-Potassium Bromide Complex (from Protocol 1)
-
Potassium Cyanide (KCN)
-
Suitable solvent (e.g., water or a polar aprotic solvent)
Equipment:
-
Reaction flask with a stirrer and temperature control
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Dissolve the dibromomalononitrile-potassium bromide complex in a suitable solvent in a reaction flask.
-
In a separate flask, prepare a solution of potassium cyanide.
-
Carefully add the potassium cyanide solution to the solution of the dibromomalononitrile-potassium bromide complex. The reaction is exothermic and should be controlled by cooling.
-
Stir the reaction mixture until the reaction is complete. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the starting material and the appearance of the product's characteristic nitrile stretch).
-
Upon completion, the crude this compound can be isolated by filtration to remove any insoluble byproducts.
-
The crude product is then purified by recrystallization. A common solvent for recrystallization is water.[2] Dissolve the crude product in a minimum amount of hot water, and allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration and dry them under vacuum. A yield of up to 60% has been reported for this type of process.[2]
Safety Precautions:
-
Potassium cyanide is highly toxic. Handle with extreme caution in a fume hood and wear appropriate PPE. Have a cyanide poisoning antidote kit readily available and be trained in its use.
-
Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.
Data Presentation
| Parameter | Value | Reference |
| Protocol 1: Dibromomalononitrile-Potassium Bromide Complex | ||
| Malononitrile | 99 g (1.5 moles) | [1] |
| Potassium Bromide | 75 g (0.63 moles) | [1] |
| Bromine | 488 g (3.05 moles) | [1] |
| Reaction Temperature | 5-10 °C | [1] |
| Reaction Time | 4.5 hours | [1] |
| Yield | 324-340 g (85-89%) | [1] |
| Protocol 2: this compound | ||
| Reported Yield | up to 60% | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Potassium Tricyanomethanide as a Precursor in Organic Synthesis
Introduction
Potassium tricyanomethanide, K[C(CN)₃], is a versatile and highly functionalized C1 synthon for organic synthesis. As a salt of the planar tricyanomethanide anion, it serves as a potent nucleophile and a precursor for constructing complex organic molecules, particularly nitrogen-containing heterocycles. The three nitrile groups provide multiple reaction sites and contribute to the electronic properties of the resulting compounds, making them valuable scaffolds in medicinal chemistry and materials science. These application notes provide detailed protocols for the use of this compound in the synthesis of functionalized pyridine (B92270) derivatives through multicomponent reactions.
Application Note 1: Synthesis of 2-Amino-3,5-dicyano-6-sulfanylpyridine Derivatives
This protocol details a one-pot, multicomponent synthesis of highly functionalized pyridines. The reaction leverages the nucleophilicity of the tricyanomethanide anion (or its conceptual equivalent from malononitrile (B47326) and a base) which condenses with an aldehyde, malononitrile, and a sulfur source. This approach is efficient, allowing for the rapid generation of molecular diversity from simple precursors.
Reaction Principle
The synthesis is based on a domino reaction sequence that begins with a Knoevenagel condensation between an aldehyde and malononitrile. This is followed by a Michael addition of a sulfur nucleophile (generated from a thiol or elemental sulfur) and a second molecule of malononitrile (or the tricyanomethanide anion). The resulting intermediate undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable pyridine ring system. The use of a base catalyst, such as triethylamine (B128534) or piperidine (B6355638), is crucial for promoting the condensation and addition steps.
Experimental Workflow
The general workflow involves the preparation of the reaction mixture, heating under reflux or microwave irradiation, followed by product isolation and purification.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 2-amino-4-(4-chlorophenyl)-3,5-dicyano-6-(ethylsulfanyl)pyridine, adapted from procedures for similar multicomponent pyridine syntheses.[1][2]
Materials:
-
4-Chlorobenzaldehyde (B46862) (1.41 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
This compound (1.29 g, 10 mmol)
-
Ethanethiol (B150549) (0.74 mL, 10 mmol)
-
Piperidine (0.1 mL, ~1 mmol, 10 mol%)
-
Ethanol (30 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (30 mL), 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), this compound (10 mmol), and ethanethiol (10 mmol).
-
Add a catalytic amount of piperidine (10 mol%) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purify the crude product by recrystallization from ethanol or a DMF/ethanol mixture to afford the pure product as a crystalline solid.
-
Dry the final product under vacuum.
Data Presentation: Representative Pyridine Derivatives
The following table summarizes data for a series of 2-amino-3,5-dicyano-6-sulfanylpyridine derivatives synthesized using similar multicomponent reaction strategies.[1]
| Product No. | R (Aldehyde) | R' (Thiol) | Yield (%) | M.p. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 1 | 4-Cl-C₆H₄ | -CH₂CH₃ | 85 | 267-269 | 12.92 (s, 1H, NH), 7.96–7.24 (m, 8H, Ar-H), 3.25 (q, 2H, CH₂), 1.30 (t, 3H, CH₃) |
| 2 | 4-F-C₆H₄ | -CH₂Ph | 88 | 240-242 | 8.35 (s, 2H, NH₂), 7.60-7.20 (m, 9H, Ar-H), 4.50 (s, 2H, CH₂) |
| 3 | C₆H₅ | -CH₂CH₃ | 91 | 225-227 | 8.20 (s, 2H, NH₂), 7.55-7.35 (m, 5H, Ar-H), 3.23 (q, 2H, CH₂), 1.28 (t, 3H, CH₃) |
| 4 | 2-Naphthyl | -CH₂CH₃ | 82 | 326-328 | 12.78 (s, 1H, NH), 8.57–7.02 (m, 11H, Ar-H), 3.28 (q, 2H, CH₂), 1.35 (t, 3H, CH₃) |
Application Note 2: General Considerations and Safety
Reactivity and Scope
The tricyanomethanide anion is a soft nucleophile due to the delocalization of the negative charge across the three nitrile groups. This property dictates its reactivity towards various electrophiles.
-
Alkylation: It can be alkylated with alkyl halides, providing a route to functionalized C-centered trinitriles.[3]
-
Acylation: Reaction with acyl halides can provide tricyano ketones.
-
Cycloaddition: The nitrile groups can participate in cycloaddition reactions, although this is less common and often requires highly activated partners.[4]
-
Multicomponent Reactions: As demonstrated, its ability to act as a stabilized carbanion and a source of nitrile functionality makes it an excellent component in MCRs for the synthesis of complex heterocycles.[5][6]
Safety and Handling
This compound is a cyanide-containing compound and must be handled with extreme caution.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acid Incompatibility: Avoid contact with strong acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.
-
Disposal: Dispose of all waste containing this compound according to institutional and national guidelines for cyanide waste.
References
- 1. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparation of Tricyanomethanide-Based Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tricyanide-based ionic liquids (ILs), with a focus on the widely studied 1-butyl-3-methylimidazolium tricyanomethanide ([BMIM][TCM]). Tricyanomethanide-based ILs are of significant interest due to their unique properties, including low viscosity, high conductivity, and wide electrochemical windows, making them suitable for a variety of applications, from electrochemical devices to specialized solvent media.
The synthesis of these ionic liquids is typically a two-step process. The first step involves the quaternization of a nitrogen-containing heterocyclic compound, such as 1-methylimidazole (B24206), to form the desired cation with a halide counter-anion. The second step is an anion metathesis reaction where the halide is exchanged for the tricyanomethanide anion.
I. General Synthetic Pathway
The overall synthesis can be visualized as a two-stage process, starting from commercially available reagents to the final purified ionic liquid.
Caption: General workflow for the two-step synthesis of [BMIM][TCM].
II. Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
This protocol details the quaternization of 1-methylimidazole with 1-chlorobutane to produce the ionic liquid precursor, [BMIM]Cl.[1][2][3]
Materials:
-
1-Methylimidazole
-
1-Chlorobutane
-
Toluene (or other suitable solvent like acetonitrile)
-
Ethyl acetate (B1210297)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane in a solvent such as toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain vigorous stirring for 24-48 hours.[1][2] The product will typically separate as a denser liquid phase.
-
After the reaction is complete, cool the mixture to room temperature. The [BMIM]Cl will form a viscous oil or a semi-solid.
-
Decant the supernatant solvent.
-
Wash the crude product multiple times with ethyl acetate to remove unreacted starting materials and non-polar impurities. Vigorous stirring during washing is recommended.
-
After each wash, decant the ethyl acetate.
-
Dry the resulting product under vacuum to remove residual solvent. For higher purity, the product can be recrystallized from a solvent like acetonitrile.[1]
-
The final product should be a white crystalline solid.[1]
| Parameter | Value | Reference |
| Reactants | 1-Methylimidazole, 1-Chlorobutane | [1][2] |
| Solvent | Toluene | [1] |
| Reaction Temperature | Reflux (approx. 110 °C) | [1] |
| Reaction Time | 24 - 48 hours | [1][2] |
| Purification | Washing with ethyl acetate, Recrystallization | [1][2] |
| Typical Yield | 86 - 92% | [1] |
Table 1: Summary of reaction conditions and yield for the synthesis of [BMIM]Cl.
Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Tricyanomethanide ([BMIM][TCM])
This protocol describes the anion metathesis reaction to replace the chloride anion of [BMIM]Cl with the tricyanomethanide anion. This procedure is adapted from general anion exchange methods for ionic liquids.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
This compound (K[C(CN)₃]) or Silver tricyanomethanide (Ag[C(CN)₃])
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve [BMIM]Cl in deionized water or a suitable organic solvent like dichloromethane in a round-bottom flask.
-
In a separate flask, prepare a solution of a slight molar excess of this compound in deionized water.
-
Add the this compound solution dropwise to the stirred [BMIM]Cl solution at room temperature. A white precipitate of potassium chloride (KCl) will form.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.
-
If dichloromethane was used as the solvent, filter the mixture to remove the precipitated KCl. If the reaction was performed in water, extract the [BMIM][TCM] into dichloromethane.
-
Wash the organic phase (the dichloromethane solution of [BMIM][TCM]) several times with small volumes of deionized water to remove any remaining KCl and unreacted starting materials.
-
Confirm the absence of chloride ions in the aqueous washings using a silver nitrate (B79036) test (no white precipitate of AgCl should form).[1][3]
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the dichloromethane using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual water and solvent. The final product is a liquid at room temperature.[4]
| Parameter | Value | Reference |
| Reactants | [BMIM]Cl, K[C(CN)₃] | General Metathesis |
| Solvent | Dichloromethane / Water | General Metathesis |
| Reaction Temperature | Room Temperature | General Metathesis |
| Reaction Time | 12 - 24 hours | [3] |
| Purification | Extraction, Washing with water, Drying under vacuum | [1][3][5] |
| Purity | >98% | [4] |
Table 2: Summary of reaction conditions and purity for the synthesis of [BMIM][TCM].
III. Logical Relationship of Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification steps, emphasizing the removal of byproducts and impurities.
Caption: Logical flow of synthesis and purification for [BMIM][TCM].
IV. Physicochemical Data of Selected Tricyanomethanide ILs
Tricyanomethanide-based ionic liquids are known for their favorable transport properties.
| Ionic Liquid | Cation | Viscosity (cP at 25°C) | Conductivity (mS/cm at 30°C) | Reference |
| [BMIM][TCM] | 1-Butyl-3-methylimidazolium | 25.7 | 8.83 | [4] |
Table 3: Selected physicochemical properties of [BMIM][TCM].
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be carried out in a well-ventilated fume hood. The user is responsible for assessing and managing all risks associated with the handling of these chemicals.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-Butyl-3-methylimidazolium tricyanomethanide, >98% | IoLiTec [iolitec.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
Potassium Tricyanomethanide: A Versatile Building Block in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Note: Potassium tricyanomethanide, K[C(CN)₃], is emerging as a versatile ligand in the field of organometallic chemistry. Its unique electronic and structural properties, characterized by three cyano groups attached to a central carbon atom, allow it to act as a multidentate ligand, bridging metal centers to form coordination polymers and discrete molecular complexes. This note provides an overview of its applications, particularly in the synthesis of novel organometallic complexes and coordination polymers, with a focus on experimental protocols and structural data. The tricyanomethanide anion's ability to coordinate to metals through one or more of its nitrogen atoms makes it a subject of interest for the design of new materials with potential applications in catalysis and materials science.
I. Synthesis of Organometallic Complexes with the Tricyanomethanide Ligand
The synthesis of organometallic complexes containing the tricyanomethanide ligand typically involves the reaction of a suitable organometallic precursor, often a halide complex, with this compound in a salt metathesis reaction. The choice of solvent is crucial and is often a polar aprotic solvent to facilitate the dissolution of the potassium salt and the organometallic precursor.
A. Synthesis of Cyclopentadienyl(1,2-bis(diphenylphosphino)ethane)iron(II) Tricyanomethanide, [Cp(dppe)FeC(CN)₃]
The synthesis of [Cp(dppe)FeC(CN)₃] is a two-step process that begins with the preparation of the precursor complex, [Cp(dppe)FeCl]. This is followed by a substitution reaction with this compound.
Experimental Protocol:
Step 1: Synthesis of Chloro[cyclopentadienyl(1,2-bis(diphenylphosphino)ethane)]iron(II), [Cp(dppe)FeCl] [1][2]
-
Reaction Setup: A solution of freshly prepared potassium cyclopentadienide (B1229720) (KC₅H₅) is made by reacting cyclopentadiene (B3395910) with potassium metal in refluxing toluene (B28343). Concurrently, a suspension of [FeCl₂(dppe)]n is prepared by reacting anhydrous FeCl₂ with one equivalent of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) in refluxing THF.[3]
-
Reaction: The cooled solution of potassium cyclopentadienide in toluene is added dropwise to the suspension of [FeCl₂(dppe)]n at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove insoluble byproducts. The solvent is removed from the filtrate under reduced pressure. The resulting solid is then recrystallized from a dichloromethane/n-pentane mixture to yield [Cp(dppe)FeCl] as a crystalline solid.
Step 2: Synthesis of [Cp(dppe)FeC(CN)₃]
-
Reaction Setup: In a glovebox or under an inert atmosphere, a solution of [Cp(dppe)FeCl] is prepared in a suitable solvent such as acetonitrile (B52724) or THF.
-
Reaction: A stoichiometric amount of this compound, K[C(CN)₃], is added to the solution of the iron complex. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by IR spectroscopy, looking for the characteristic C≡N stretching frequencies of the tricyanomethanide ligand.
-
Work-up and Purification: The potassium chloride precipitate is removed by filtration. The solvent is removed from the filtrate under reduced pressure. The resulting solid product, [Cp(dppe)FeC(CN)₃], is then purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.
B. Synthesis of Cyclopentadienylbis(triphenylphosphine)ruthenium(II) Tricyanomethanide, [Cp(PPh₃)₂RuC(CN)₃]
Similar to the iron analogue, the synthesis of [Cp(PPh₃)₂RuC(CN)₃] involves the preparation of a chloro precursor followed by a salt metathesis reaction.
Experimental Protocol:
Step 1: Synthesis of Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II), [Cp(PPh₃)₂RuCl] [4][5]
-
Reaction Setup: A solution of triphenylphosphine (B44618) (PPh₃) in dry, degassed ethanol (B145695) is heated to reflux under a nitrogen atmosphere. A separate solution of ruthenium(III) chloride (RuCl₃) in ethanol is also heated to reflux.
-
Reaction: The hot RuCl₃ solution is added to the refluxing PPh₃ solution, followed by the dropwise addition of freshly cracked cyclopentadiene. The reaction mixture is refluxed for several hours.
-
Work-up and Purification: The reaction mixture is cooled, and the resulting orange precipitate of [Cp(PPh₃)₂RuCl] is collected by filtration. The product is washed with ethanol and diethyl ether and can be used in the next step without further purification.
Step 2: Synthesis of [Cp(PPh₃)₂RuC(CN)₃]
-
Reaction Setup: Under an inert atmosphere, [Cp(PPh₃)₂RuCl] is dissolved in a suitable solvent like chloroform (B151607) or dichloromethane.
-
Reaction: A solution of this compound in a minimal amount of a polar solvent (e.g., methanol) is added to the ruthenium complex solution. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The precipitated potassium chloride is removed by filtration. The filtrate is concentrated, and the product is precipitated by the addition of a non-polar solvent like hexane. The resulting solid, [Cp(PPh₃)₂RuC(CN)₃], is collected by filtration and dried under vacuum.
II. Lanthanide-Tricyanomethanide Coordination Polymers
This compound is an effective ligand for the construction of coordination polymers with lanthanide ions. The synthesis can be achieved through conventional solvent-based methods or by utilizing ionic liquids, which can act as both the solvent and the source of the tricyanomethanide ligand.
Experimental Protocol: Synthesis of a Neodymium-Tricyanomethanide Coordination Polymer using an Ionic Liquid [4]
-
Reactants: Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O) and the ionic liquid 1-butyl-4-methylpyridinium tricyanomethanide ([C₄mpyrid][TCM]).
-
Procedure:
-
In a vial, combine NdCl₃·6H₂O and [C₄mpyrid][TCM].
-
Heat the mixture to 80 °C with stirring to dissolve the reactants.
-
Allow the solution to cool slowly to room temperature.
-
Lavender crystalline spindles of the coordination polymer, [C₄mpyrid]n[NdCl₂(μ₂-TCM)₂(OH₂)₂]n, will form upon standing.
-
-
Characterization: The resulting crystals can be characterized by single-crystal X-ray diffraction to determine their structure.
III. Quantitative Data
Table 1: Representative Bond Lengths and Angles for Related Organometallic Complexes.
| Complex | M-P (Å) | M-C(Cp) (Å) | M-X (Å) (X = Cl, N) | P-M-P (°) |
| [FeCl(dppe)Cp] | 2.18 - 2.20 | 2.09 - 2.12 | 2.27 (Fe-Cl) | ~85 |
| [RuCl(dppe)Cp] | 2.31 - 2.33 | 2.18 - 2.21 | 2.45 (Ru-Cl) | ~83 |
| [FeCp(dppe)(p-NCC₆H₄NO₂)][PF₆] | 2.23 - 2.25 | 2.08 - 2.10 | 1.99 (Fe-N) | 85.3 |
| [Rh(PhCOCHCO(CH₂)₂CH₃)(CO)(PPh₃)] | 2.25 | - | 2.02-2.08 (Rh-O) | - |
Data for [FeCl(dppe)Cp] and [RuCl(dppe)Cp] from reference[1]. Data for [FeCp(dppe)(p-NCC₆H₄NO₂)][PF₆] from reference[6]. Data for [Rh(PhCOCHCO(CH₂)₂CH₃)(CO)(PPh₃)] from reference[7].
Table 2: Crystallographic Data for a Lanthanide-Tricyanomethanide Coordination Polymer.
| Formula | [C₄mpyrid]n[NdCl₂(μ₂-TCM)₂(OH₂)₂]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(3) |
| b (Å) | 17.934(5) |
| c (Å) | 15.014(4) |
| β (°) | 108.89(3) |
| V (ų) | 2634.1(12) |
| Z | 4 |
Data extracted from the supporting information of reference[4].
IV. Catalytic Applications
The catalytic applications of organometallic complexes featuring the tricyanomethanide ligand are not yet well-documented in the scientific literature. While related cyanometalate complexes have been investigated as catalysts in various reactions, including photoredox catalysis, specific examples involving the tricyanomethanide ligand in a catalytic cycle are scarce.[8] This represents a potential area for future research and development, exploring the influence of the unique electronic properties of the tricyanomethanide ligand on the catalytic activity of metal centers.
V. Visualizations
Caption: Synthetic workflow for [Cp(dppe)FeC(CN)₃].
Caption: Synthetic workflow for [Cp(PPh₃)₂RuC(CN)₃].
Caption: Workflow for Lanthanide-Tricyanomethanide Polymer Synthesis.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of halide, separated ion pair, and hydride cyclopentadienyl iron bis(diphenylphosphino)ethane derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00704F [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyanometalate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving Potassium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and application of potassium tricyanomethanide (K[TCM]) in various chemical reactions. The information is intended to guide researchers in the safe and efficient handling of this versatile reagent.
Overview and Safety Precautions
This compound, K[C(CN)₃], is a white to off-white crystalline solid soluble in water. It serves as a valuable precursor in organic synthesis and a versatile ligand in coordination chemistry. Due to the presence of cyanide groups, it is classified as toxic and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyanidation of malononitrile (B47326). The following protocol is a compilation of procedures described in the literature, aiming for a high-purity product.
Experimental Protocol: Synthesis of K[TCM]
Materials:
-
Malononitrile
-
Cyanogen (B1215507) bromide (or other suitable cyanidating agent)
-
Potassium hydroxide (B78521)
-
Water (deionized)
-
Acetone
-
Diethyl ether
-
Activated carbon
Procedure:
-
In a well-ventilated fume hood, dissolve malononitrile in deionized water in a reaction vessel equipped with a stirrer and a pH meter.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in water to the stirred malononitrile solution.
-
Maintain the pH of the reaction mixture between 7.0 and 8.0 by the controlled addition of a potassium hydroxide solution.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
The crude this compound can be precipitated by adding a suitable organic solvent or by concentrating the aqueous solution under reduced pressure.
-
Collect the crude product by filtration.
Purification of this compound by Recrystallization
High purity is crucial for many applications of K[TCM]. Recrystallization is a critical step to remove unreacted starting materials and byproducts.[1]
Experimental Protocol: Recrystallization of K[TCM]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone.
-
Add a small amount of activated carbon to the solution and heat it gently for 10-15 minutes to remove colored impurities.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.
-
Slowly add diethyl ether to the hot filtrate until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under vacuum. For obtaining highly pure material, this recrystallization process can be repeated multiple times.[1] A final recrystallization from water can also be performed to remove any residual organic impurities.[1]
Quantitative Data: Synthesis and Purification
| Parameter | Value | Reference |
| Purity after Recrystallization | >99% | Patent literature |
| Halide Content after Recrystallization | <20 ppm | Patent literature |
Characterization of this compound
The purified this compound should be characterized to confirm its identity and purity.
Spectroscopic Data
| Technique | Observed Peaks/Signals |
| FTIR (KBr, cm⁻¹) | ~2200-2100 (strong, sharp C≡N stretching) |
| ¹³C NMR (DMSO-d₆, ppm) | ~120 (C≡N), ~25 (quaternary C) (Predicted) |
| Appearance | White to off-white crystalline powder |
Applications in Coordination Chemistry: Synthesis of Metal-Tricyanomethanide Complexes
This compound is an excellent building block for the synthesis of coordination polymers and metal complexes due to the versatile coordination modes of the tricyanomethanide anion.
Experimental Protocol: Synthesis of a Lanthanide-Tricyanomethanide Coordination Polymer
This protocol provides a general procedure for the synthesis of a lanthanide-TCM complex, inspired by reported methods.[2][3]
Materials:
-
This compound (purified)
-
A lanthanide(III) salt (e.g., LaCl₃·6H₂O, Nd(NO₃)₃·6H₂O)
-
Solvent (e.g., deionized water, ethanol, or an ionic liquid)
Procedure:
-
Dissolve the lanthanide(III) salt in the chosen solvent in a reaction vial.
-
In a separate vial, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the K[TCM] solution to the lanthanide salt solution while stirring.
-
Gently heat the reaction mixture (e.g., to 50-60 °C) for several hours to facilitate complex formation.
-
Slowly cool the solution to room temperature to induce crystallization. The formation of single crystals may take several days to weeks.
-
Isolate the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Protocol: Synthesis of a Lead(II)-Tricyanomethanide Complex
The following is a general procedure for the synthesis of lead(II)-TCM complexes.
Materials:
-
This compound (purified)
-
Lead(II) nitrate (B79036) (Pb(NO₃)₂)
-
A neutral N-donor ligand (e.g., 2,2'-bipyridine (B1663995) or 1,10-phenanthroline)
-
Ethanol/Water solvent mixture
Procedure:
-
Dissolve lead(II) nitrate in a minimal amount of water.
-
Dissolve the N-donor ligand in ethanol.
-
Mix the two solutions with stirring.
-
To this mixture, add an aqueous solution of this compound.
-
Stir the resulting solution at room temperature. Crystals of the lead(II)-tricyanomethanide complex are expected to form over time.
-
Collect the crystals by filtration, wash with a cold ethanol-water mixture, and air dry.
Visualizing Experimental Workflows
Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of K[TCM].
General Synthesis of Metal-Tricyanomethanide Complexes
Caption: General workflow for synthesizing metal-TCM complexes.
References
Application Notes and Protocols for the Characterization of Potassium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of potassium tricyanomethanide (K[C(CN)₃]). The following sections detail the principles and experimental protocols for various analytical methods, enabling researchers to assess the identity, purity, and physicochemical properties of this compound.
Elemental and Compositional Analysis
Elemental Analysis
Application Note: Elemental analysis is a fundamental technique to determine the elemental composition of a synthesized compound and to verify its empirical formula. For this compound (C₄KN₃), the analysis should focus on the mass percentages of Carbon (C), Nitrogen (N), and Potassium (K).
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried this compound sample (typically 1-2 mg) is required.
-
C and N Analysis: Carbon and Nitrogen content are determined simultaneously using a CHN elemental analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, N₂) are separated and quantified by a thermal conductivity detector.
-
K Analysis (Ion Chromatography): The potassium content is determined by ion chromatography (IC).
-
Standard Preparation: Prepare a series of potassium standard solutions of known concentrations (e.g., 20, 40, 60 ppm) from a certified potassium standard.
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in deionized water to a known volume to bring the potassium concentration within the calibration range.
-
Chromatographic Conditions:
-
Quantification: The potassium concentration in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
-
Data Presentation:
| Element | Theoretical Mass % | Experimental Mass % | Method |
| Carbon (C) | 37.19 | CHN Analyzer | |
| Nitrogen (N) | 32.52 | CHN Analyzer | |
| Potassium (K) | 30.29 | Ion Chromatography |
Purity Assessment by Titration
Application Note: The purity of this compound can be assessed by determining the potassium content using a titration method. This provides a quantitative measure of the main component.
Experimental Protocol:
-
Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.
-
Titrate the solution with a standardized solution of perchloric acid in acetic acid.
-
The endpoint can be determined potentiometrically.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by the characteristic vibrations of the nitrile (C≡N) groups.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure to form a thin, transparent pellet.[2]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~2200 - 2100 | C≡N stretching vibrations |
| ~1400 - 1300 | C-C stretching vibrations |
Note: The tricyanomethanide anion has D₃h symmetry, which influences the number and activity of its vibrational modes.
Raman Spectroscopy
Application Note: Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the symmetric vibrations of non-polar bonds. The C≡N stretching modes are also prominent in the Raman spectrum. The absence of a fluorescence background can be an indicator of high purity.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the crystalline this compound sample directly onto the sample holder of the Raman spectrometer.
-
Data Acquisition: Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm). The spectral range should cover the expected vibrational modes.
Data Presentation:
| Raman Shift (cm⁻¹) | Assignment |
| ~2200 - 2100 | Symmetric and asymmetric C≡N stretching |
| ~1000 - 900 | C-C symmetric stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹³C NMR spectroscopy is used to identify the carbon environments in the molecule. For the tricyanomethanide anion, two distinct carbon signals are expected: one for the central carbon and another for the three equivalent nitrile carbons.
Experimental Protocol:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Record the ¹³C NMR spectrum on a high-resolution NMR spectrometer.
-
Referencing: The chemical shifts are referenced to a suitable internal or external standard.
Data Presentation:
| Atom | Expected Chemical Shift (ppm) |
| Central Carbon (C(CN)₃) | ~20 - 30 |
| Nitrile Carbons (C≡N) | ~115 - 125 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Structural and Thermal Analysis
X-ray Diffraction (XRD)
Application Note: X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For a new product, powder XRD can be used for phase identification and to check for crystalline impurities. Single-crystal XRD provides the precise crystal structure, including bond lengths and angles.
Experimental Protocol (Powder XRD):
-
Sample Preparation: Finely grind the this compound sample to a homogeneous powder.
-
Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern using a powder diffractometer with a monochromatic X-ray source (typically Cu Kα). The data is collected over a range of 2θ angles.
Data Presentation: The results are presented as a diffractogram (intensity vs. 2θ) and a list of d-spacings and relative intensities.
Experimental Protocol (Single-Crystal XRD):
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, for example, by slow evaporation of a saturated aqueous solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations) using a single-crystal X-ray diffractometer.[3]
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[3]
Thermal Analysis (TGA/DSC)
Application Note: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into an appropriate TGA or DSC pan (e.g., alumina (B75360) or aluminum).[4]
-
Data Acquisition:
Data Presentation:
| Analysis | Parameter | Observed Value (°C) | Event |
| TGA | Onset of Decomposition | ||
| Maximum Decomposition Rate | |||
| DSC | Melting Point (if any) | Endothermic Peak | |
| Decomposition | Exothermic/Endothermic Peak(s) |
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Logical relationships between analytical techniques and product properties.
References
- 1. mdpi.com [mdpi.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Tricyanomethanide in Energetic Materials
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation into the Applications of Potassium Tricyanomethanide as an Energetic Material
Note on Availability of Information:
This document, therefore, provides an overview of the known properties of tricyanomethanide-containing compounds that may be relevant to the field of energetic materials and outlines general protocols for the characterization of a novel energetic compound.
Introduction to Tricyanomethanide Compounds
The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, nitrogen-rich anion. Ionic liquids incorporating the tricyanomethanide anion have been synthesized and characterized, primarily for applications in electrochemistry, such as electrolytes for batteries and electrochemical double-layer capacitors.[1] These studies have highlighted some properties that are of interest in the context of energetic materials:
-
Thermal Stability: A novel series of tricyanomethanide ionic liquids have been reported to possess decomposition temperatures around 300°C.[2] High thermal stability is a desirable characteristic for many energetic materials, ensuring safety during storage and handling.
-
Density: Ionic liquids containing cyano-based anions, including tricyanomethanide, are noted for their relatively low densities.[1]
While these properties are documented for certain ionic liquids, it is crucial to note that the energetic performance (e.g., detonation velocity, pressure, sensitivity) of this compound has not been reported. The performance of an energetic material is highly dependent on the complete chemical composition and crystal structure.
The Role of Potassium in Energetic Materials
Potassium salts are utilized in some pyrotechnic compositions. For instance, potassium nitrate (B79036) is a common oxidizer in black powder and other pyrotechnic formulations. The selection of the cation in an energetic salt can significantly influence its properties, including sensitivity, thermal stability, and hygroscopicity.
Hypothetical Experimental Workflow for Characterization
Should this compound be considered for investigation as a potential energetic material, a systematic experimental workflow would be required to determine its properties and safety characteristics. The following diagram illustrates a logical progression for such a study.
References
The Role of Potassium Tricyanomethanide in Crystal Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium tricyanomethanide, K[C(CN)₃], is a versatile building block in the field of crystal engineering. Its planar, threefold symmetric tricyanomethanide anion, [C(CN)₃]⁻, possesses multiple coordination sites, making it an excellent candidate for the construction of diverse supramolecular architectures, including coordination polymers and potentially co-crystals. This document provides an in-depth overview of the role of this compound in crystal engineering, with a focus on its application in the synthesis of coordination polymers. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in utilizing this compound for the design and synthesis of novel crystalline materials. While its application in forming co-crystals with active pharmaceutical ingredients (APIs) is not yet widely documented, the principles outlined here may inform future explorations in that area.
Introduction to this compound in Crystal Engineering
Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. This field relies on the understanding and control of intermolecular interactions to direct the assembly of molecular components into predictable and functional architectures. This compound serves as a valuable tool in this endeavor due to the unique characteristics of the tricyanomethanide anion.
The [C(CN)₃]⁻ anion is a trigonal planar species with three nitrile groups available for coordination to metal centers or participation in hydrogen bonding. This multi-dentate nature allows it to act as a versatile linker, connecting metal ions to form one-, two-, or three-dimensional coordination polymers. The steric bulk and electronic properties of the anion influence the resulting framework's topology, porosity, and ultimately, its material properties.
Supramolecular Synthons and Coordination Modes
The predictable formation of crystalline structures often relies on the concept of supramolecular synthons, which are robust and directional intermolecular interactions. In the context of this compound, the primary interactions involve the coordination of the nitrile nitrogen atoms to metal centers. The tricyanomethanide anion can adopt various coordination modes, as depicted below.
Caption: Primary coordination modes of the tricyanomethanide anion.
Beyond direct coordination, the nitrogen atoms of the tricyanomethanide anion can also act as hydrogen bond acceptors, interacting with co-ligands or solvent molecules to further influence the crystal packing.
Application in Coordination Polymers
Coordination polymers are inorganic-organic hybrid materials formed by the self-assembly of metal ions with organic linkers. The use of this compound as a source of the linking anion has led to the synthesis of a variety of coordination polymers with interesting structural motifs and properties.
Data Presentation: Crystallographic and Thermal Analysis
The precise characterization of coordination polymers is crucial for understanding their structure-property relationships. X-ray crystallography provides detailed information on bond lengths, bond angles, and crystal packing, while thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer insights into the material's thermal stability and decomposition behavior.
Table 1: Illustrative Crystallographic Data for Alkaline Earth Tricyanomethanides
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Ca(tcm)₂ | Monoclinic | P2₁/c | 7.983(2) | 10.101(2) | 11.085(2) | 90 | 98.34(3) | 90 | 884.9(3) |
| Ba(tcm)₂·2H₂O | Monoclinic | P2₁/n | 8.452(1) | 12.345(2) | 9.012(1) | 90 | 114.32(1) | 90 | 856.1(2) |
Table 2: Illustrative Thermal Decomposition Data
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Decomposed Fragment |
| Ca(tcm)₂ | 1 | 350 - 500 | 58.2 | 59.0 | 2 [C(CN)₃]⁻ |
| Ba(tcm)₂·2H₂O | 1 | 100 - 180 | 10.1 | 10.2 | 2 H₂O |
| 2 | 300 - 450 | 51.5 | 52.0 | 2 [C(CN)₃]⁻ |
Note: Data presented in Tables 1 and 2 are for illustrative purposes based on alkaline earth tricyanomethanides and should be replaced with specific data for the potassium-containing compounds of interest.
Experimental Protocols
The synthesis of coordination polymers involving this compound typically involves the reaction of a metal salt with K[C(CN)₃] in a suitable solvent. The choice of solvent, temperature, and crystallization method can significantly impact the final product.
General Workflow for Coordination Polymer Synthesis
Caption: A generalized workflow for the synthesis of coordination polymers.
Protocol 1: Synthesis of a Potassium-Lanthanum Tricyanomethanide Coordination Polymer
This protocol is adapted from the synthesis of [KLa(μ₃-TCM)₄(OH₂)]n.[1]
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
This compound (K[C(CN)₃])
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M aqueous solution of LaCl₃·7H₂O.
-
Prepare a 0.4 M aqueous solution of K[C(CN)₃].
-
-
Reaction Mixture:
-
In a clean glass vial, add 10 mL of the LaCl₃·7H₂O solution.
-
Slowly add 10 mL of the K[C(CN)₃] solution to the lanthanum chloride solution while stirring gently. A white precipitate may form immediately.
-
-
Crystallization:
-
Seal the vial and gently heat the mixture to approximately 60-80 °C with continuous stirring until the precipitate redissolves.
-
Allow the clear solution to cool slowly to room temperature.
-
For single crystal growth, the vial can be left undisturbed for several days, or slow evaporation of the solvent can be employed.
-
-
Isolation and Washing:
-
Once crystals have formed, carefully decant the mother liquor.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
-
Subsequently, wash with a volatile solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying:
-
Dry the isolated crystals under vacuum or in a desiccator.
-
-
Characterization:
-
The structure and purity of the resulting coordination polymer should be confirmed using single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis.
-
Thermal stability can be assessed using TGA and DSC.
-
Potential Application in Pharmaceutical Co-crystals
Pharmaceutical co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) is co-crystallized with a pharmaceutically acceptable co-former. This strategy is employed to improve the physicochemical properties of APIs, such as solubility, dissolution rate, and stability, without altering their chemical structure.
While the use of this compound as a co-former in pharmaceutical co-crystals is not well-documented in the current literature, its ability to form robust hydrogen bonds and participate in various intermolecular interactions suggests its potential in this area. The tricyanomethanide anion could potentially interact with functional groups present in API molecules, leading to the formation of novel co-crystal structures.
Hypothetical Supramolecular Synthon with an API
Caption: A hypothetical synthon between an API and the tricyanomethanide anion.
Further research is required to explore the feasibility of using this compound for the development of pharmaceutical co-crystals. Screening studies employing various co-crystallization techniques would be the first step in this exploratory process.
Conclusion
This compound is a highly effective and versatile building block in crystal engineering, particularly for the construction of coordination polymers. Its unique structural and electronic properties, stemming from the tricyanomethanide anion, allow for the formation of a wide array of supramolecular architectures with tunable properties. The provided protocols and data presentation guidelines offer a starting point for researchers interested in exploring the potential of this compound in materials science. While its role in pharmaceutical co-crystallization remains to be established, the fundamental principles of its reactivity and intermolecular interactions suggest that it could be a promising candidate for future investigations in drug development.
References
Application Notes: Potassium Tricyanomethanide as a Versatile Building Block
Introduction
Potassium tricyanomethanide, K[C(CN)₃], often abbreviated as K[TCM], is a potassium salt of the planar tricyanomethanide anion. This anion is a versatile molecular building block, or ligand, for the construction of a wide array of functional materials. Its utility stems from the three nitrile groups that can coordinate with metal centers in various modes, acting as a terminal ligand or as a bridge between multiple metal ions. This coordination flexibility allows for the systematic design and synthesis of materials with diverse dimensionalities (1D, 2D, and 3D) and tunable physical properties, making it a compound of significant interest for researchers in materials science, coordination chemistry, and drug development.
Applications for materials derived from this compound are found in fields such as magnetism, energy storage, optics, and catalysis.[1][2][3][4] It serves as a precursor for coordination polymers, metal-organic frameworks (MOFs), and ionic liquids.[5][6][7]
Key Application Areas
-
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The [TCM]⁻ anion can bridge multiple metal centers to form extended networks. The resulting coordination polymers and MOFs exhibit a range of interesting properties.
-
Magnetic Materials : The [TCM]⁻ ligand can mediate magnetic interactions (both ferromagnetic and antiferromagnetic) between paramagnetic metal ions, such as Cu(II).[1][3] The strength and nature of this interaction depend on the specific bridging mode and the distance between the metal centers.
-
Porous Materials : MOFs constructed with [TCM]⁻ can exhibit high porosity and large surface areas.[7] A mesoporous potassium-based MOF, KMOF-1, has been synthesized and shows promise as a drug carrier due to its high specific surface area of 1034 m²/g.[7]
-
-
Energy Storage Materials : K[TCM] and its derivatives are explored for applications in energy storage technologies, particularly for potassium-ion batteries (PIBs).
-
Electrolytes : this compound can be used in electrolytic compositions for devices like electrochemical double-layer capacitors.[8][9]
-
Anode Materials : MOFs derived from potassium salts can be used as precursors to create carbon-based anode materials for PIBs, which benefit from high specific surface area and structural stability.[10][11]
-
-
Ionic Liquids (ILs) : The tricyanomethanide anion is used to synthesize a class of ionic liquids with low melting points, low viscosity, and high thermal stability.[12][13] These ILs are promising for various applications, including:
Physicochemical and Safety Data
Quantitative data for this compound is summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₄KN₃ | [8][15] |
| Molecular Weight | 129.16 g/mol | [15][16] |
| CAS Number | 34171-69-2 | [8][17] |
| Appearance | White to off-white crystalline powder | [8][17][18] |
| Melting Point | 298°C (literature) | [9] |
| Solubility | Soluble in water | [8][9] |
| Purity | >98.0% | [17][18] |
| Primary Hazards | Fatal if swallowed, in contact with skin, or if inhaled. | [17][19] |
Experimental Protocols and Methodologies
Detailed protocols for the synthesis of functional materials using this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.[17]
Protocol 1: Synthesis of Silver Tricyanomethanide (Ag[TCM]) Intermediate
This protocol describes the synthesis of silver tricyanomethanide, a common and useful intermediate for preparing other metal-TCM complexes due to the precipitation of silver halides in subsequent reactions.
Materials:
-
This compound (K[TCM])
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Prepare a solution of this compound. Dissolve 4.02 g (31 mmol) of K[TCM] in 40 mL of deionized water in a beaker.[20]
-
Prepare a solution of silver nitrate. In a separate beaker, dissolve 5.82 g (34 mmol) of AgNO₃ in 40 mL of deionized water.[20]
-
While stirring the K[TCM] solution, add the AgNO₃ solution dropwise. A cream-colored precipitate of Ag[TCM] will form immediately.[20]
-
Protect the reaction mixture from light by wrapping the beaker in aluminum foil.
-
Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.[20]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product thoroughly with deionized water to remove any unreacted salts.
-
Dry the final product, silver tricyanomethanide, in an oven or under vacuum. The expected yield is approximately 6.00 g (97%).[20]
Protocol 2: General Synthesis of a Lanthanide-Tricyanomethanide Coordination Polymer
This protocol provides a general method for synthesizing lanthanide-based coordination polymers using a [TCM]⁻-based ionic liquid as both the solvent and the ligand source.[5][14]
Materials:
-
Lanthanide salt (e.g., NdCl₃·6H₂O or Nd(NO₃)₃·6H₂O)
-
Tricyanomethanide-based ionic liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) tricyanomethanide, [C₂mim][TCM])
-
Small vial with a screw cap
-
Hotplate
Procedure:
-
Place the lanthanide salt and the ionic liquid in a small vial.
-
Heat the mixture on a hotplate to a temperature between 80-140°C to dissolve the lanthanide salt.[5] Gentle heating helps drive off coordinated water molecules.[5]
-
Continue heating until the salt is fully saturated in the ionic liquid. A color change in the solution may be observed.[14]
-
Once saturation is achieved, turn off the heat and allow the vial to cool slowly to room temperature over several hours or days.
-
Crystals of the lanthanide-tricyanomethanide coordination polymer will form as the solution cools.[14]
-
Isolate the crystals from the ionic liquid by decantation or filtration.
-
Wash the crystals with a suitable solvent (e.g., a small amount of ether or acetonitrile) to remove residual ionic liquid and dry them under vacuum.
Visualized Workflows and Relationships
dot { graph [ rankdir="LR", bgcolor="#FFFFFF", label="General Synthetic Workflow for TCM-Based Materials", fontname="Helvetica", fontsize=14, fontcolor="#202124", size="10,5!", ratio="fill", dpi=100 ];
node [ style="filled", shape="box", fontname="Helvetica", fontsize=11, margin="0.1,0.1" ];
// Nodes K_TCM [ label="this compound\n(K[C(CN)₃])", fillcolor="#4285F4", fontcolor="#FFFFFF" ];
Intermediate [ label="Intermediate Synthesis\n(e.g., Ag[TCM])", fillcolor="#FBBC05", fontcolor="#202124" ];
Metal_Salt [ label="Metal Salt\n(e.g., CuCl₂, Nd(NO₃)₃)", fillcolor="#F1F3F4", fontcolor="#202124" ];
Ionic_Liquid [ label="Ionic Liquid Synthesis\n(Anion Exchange)", fillcolor="#FBBC05", fontcolor="#202124" ];
Organic_Cation [ label="Organic Cation Salt\n(e.g., [C₂mim]Cl)", fillcolor="#F1F3F4", fontcolor="#202124" ];
Coord_Polymer [ label="Coordination Polymer / MOF", fillcolor="#34A853", fontcolor="#FFFFFF" ];
TCM_IL [ label="[TCM]⁻ Based Ionic Liquid", fillcolor="#34A853", fontcolor="#FFFFFF" ];
// Edges K_TCM -> Intermediate [ label=" + AgNO₃", fontname="Helvetica", fontsize=9, color="#5F6368" ];
Intermediate -> Coord_Polymer [ label=" Salt\n Metathesis", fontname="Helvetica", fontsize=9, color="#5F6368" ];
Metal_Salt -> Coord_Polymer [ color="#5F6368" ];
K_TCM -> Ionic_Liquid [ color="#5F6368" ];
Organic_Cation -> Ionic_Liquid [ color="#5F6368" ];
Ionic_Liquid -> TCM_IL [ color="#5F6368" ];
K_TCM -> Coord_Polymer [ label=" Direct Reaction", style="dashed", fontname="Helvetica", fontsize=9, color="#5F6368" ]; } Caption: Synthetic pathways from K[TCM] to functional materials.
dot { graph [ bgcolor="#FFFFFF", label="Classification of Functional Materials from K[TCM]", fontname="Helvetica", fontsize=14, fontcolor="#202124", size="10,5!", ratio="fill", dpi=100 ];
node [ style="filled", shape="box", fontname="Helvetica", fontsize=11, margin="0.1,0.1" ];
// Central Node K_TCM [ label="this compound\n(Building Block)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="octagon" ];
// Level 1 Nodes Coord_Polymers [ label="Coordination Polymers\n& MOFs", fillcolor="#4285F4", fontcolor="#FFFFFF" ];
Ionic_Liquids [ label="Ionic Liquids", fillcolor="#4285F4", fontcolor="#FFFFFF" ];
Other_Materials [ label="Other Materials", fillcolor="#4285F4", fontcolor="#FFFFFF" ];
// Level 2 Nodes (Applications) Magnetic [ label="Magnetic Materials", fillcolor="#FBBC05", fontcolor="#202124" ];
Porous [ label="Porous Materials\n(e.g., Drug Delivery)", fillcolor="#FBBC05", fontcolor="#202124" ];
Energy [ label="Energy Storage\n(Anodes, Electrolytes)", fillcolor="#34A853", fontcolor="#FFFFFF" ];
Solar_Cells [ label="Dye-Sensitized\nSolar Cells", fillcolor="#34A853", fontcolor="#FFFFFF" ];
Optical [ label="Optical Materials", fillcolor="#FBBC05", fontcolor="#202124" ];
// Edges K_TCM -> Coord_Polymers [color="#5F6368"]; K_TCM -> Ionic_Liquids [color="#5F6368"]; K_TCM -> Other_Materials [color="#5F6368"];
Coord_Polymers -> Magnetic [color="#5F6368"]; Coord_Polymers -> Porous [color="#5F6368"]; Coord_Polymers -> Energy [color="#5F6368"];
Ionic_Liquids -> Energy [color="#5F6368"]; Ionic_Liquids -> Solar_Cells [color="#5F6368"];
Other_Materials -> Optical [color="#5F6368"]; } Caption: Functional material classes derived from K[TCM].
Summary of Material Properties
The table below summarizes key performance metrics for selected functional materials synthesized using the tricyanomethanide ligand.
| Material Class | Example Compound | Key Property | Value/Observation | Reference(s) |
| Magnetic Material | {[Cu₂(dppn)(OH)(tcm)₂]·tcm}ₙ | Magnetic Coupling (J) | Strong antiferromagnetic interaction, J ≈ -1000 cm⁻¹ | [1] |
| Magnetic Material | [Cu(bpy)(tcm)₂]ₙ | Magnetic Coupling (J) | Weak ferromagnetic interaction, J = +0.11(1) cm⁻¹ | [3] |
| Porous Material | KMOF-1 | Specific Surface Area | 1034 m²/g | [7] |
| Ionic Liquid | 1-alkyl-3-methylimidazolium tricyanomethanide | Thermal Stability | T(decomp) ≈ 300°C | [12] |
| Ionic Liquid | [C₂mim][TCM] | Ionic Conductivity | ~20 mS cm⁻¹ at 25°C | [12] |
References
- 1. Ligand effects on the structures and magnetic properties of tricyanomethanide-containing copper(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Synthesis, crystal structures and magnetic properties of tricyanomethanide-containing copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Optical Nanosensors for Detection of Potassium Ions and Assessment of Their Biocompatibility with Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Mesoporous Potassium-Based Metal–Organic Framework as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 34171-69-2 [chemicalbook.com]
- 10. A review on metal–organic framework-derived anode materials for potassium-ion batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | C4KN3 | CID 10964525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound – Provisco CS [proviscocs.com]
- 17. This compound | 34171-69-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. This compound, min. 98% | CymitQuimica [cymitquimica.com]
- 19. This compound | CAS#:34171-69-2 | Chemsrc [chemsrc.com]
- 20. Bioderived Ionic Liquids and Salts with Various Cyano Anions as Precursors for Doped Carbon Materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Potassium Tricyanomethanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Potassium tricyanomethanide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Data Presentation: Solubility and Recrystallization Solvents
| Solvent System | Solubility | Suitability for Recrystallization | Notes |
| Water | Soluble[1][2][3][4] | Suitable | Effective for removing organic impurities. Solubility is expected to increase with temperature. |
| Acetone (B3395972) | Soluble | Suitable, often used with an anti-solvent | Commonly used to dissolve the crude product before precipitation. |
| Diethyl Ether | Insoluble | Used as an anti-solvent with acetone | Induces precipitation of this compound from an acetone solution. |
| Acetonitrile | Soluble | Potentially suitable | Mentioned as a solvent for related tricyanomethanide salts.[5] |
| Methanol | Sparingly Soluble[4] | Less common | May be used for washing crystals if the compound is not highly soluble. |
Experimental Protocols
Method 1: Recrystallization from Water
This method is particularly effective for removing residual organic impurities.[5]
Objective: To purify crude this compound by recrystallization from an aqueous solution.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and gently heat the mixture while stirring until the solid completely dissolves. Avoid adding a large excess of water to ensure a good yield upon cooling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently boil the solution for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Method 2: Recrystallization from Acetone/Diethyl Ether
This method is effective for achieving high purity and is often repeated multiple times for demanding applications.[5]
Objective: To purify crude this compound by dissolution in acetone followed by precipitation with diethyl ether.
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Diethyl ether (reagent grade)
-
Beakers or Erlenmeyer flasks
-
Stirring apparatus
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of acetone at room temperature with stirring.
-
Precipitation: While stirring the acetone solution, slowly add diethyl ether. Diethyl ether acts as an anti-solvent, causing the this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of fresh diethyl ether to remove any remaining impurities dissolved in the acetone.
-
Drying: Dry the purified crystals thoroughly to remove all traces of acetone and diethyl ether.
-
Repetition: For achieving very high purity, this entire process can be repeated multiple times.[5]
Troubleshooting Guides and FAQs
Q1: My this compound does not crystallize after cooling the aqueous solution.
A1: This is a common issue that can arise from a few factors:
-
Too much solvent: You may have used too much water to dissolve the crude product. To remedy this, you can gently heat the solution to evaporate some of the water, thereby increasing the concentration of the solute, and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound if available.
-
Cooling too quickly: While counterintuitive, sometimes cooling too rapidly can inhibit crystal formation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Q2: I observe an oily substance instead of crystals during recrystallization.
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. This should lower the saturation temperature to below the melting point of your compound, allowing for proper crystal formation.
Q3: The yield of my purified this compound is very low.
A3: A low yield can be due to several reasons:
-
Excessive solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated and the solution remains hot.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, including the use of an ice bath, to maximize the precipitation of the product.
Q4: My purified product is still colored.
A4: Colored impurities are often organic in nature.
-
Solution: During the recrystallization process (preferably from water), add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious not to add too much activated carbon as it can also adsorb some of your desired product.
Q5: How can I remove halide impurities from my this compound?
A5: Halide impurities are a common issue.
-
Solution: Repeated recrystallization is the most effective method to reduce halide content. For applications requiring extremely low halide levels, multiple recrystallization steps, as described in the acetone/diethyl ether protocol, may be necessary.[5] In some cases for other salts, precipitation with a silver nitrate (B79036) solution can be used to remove halides as insoluble silver halides, though this would require subsequent removal of any excess silver ions.
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of crude this compound by recrystallization.
Caption: General workflow for the purification of this compound.
Logical Relationship of Troubleshooting Steps
This diagram outlines the decision-making process for common recrystallization problems.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Potassium Tricyanomethanide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis and improve the yield of potassium tricyanomethanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound? A1: The most prevalent starting material is malononitrile (B47326) (MN).[1][2] Various methods then employ cyanidating agents like chlorocyan or bromocyan, or react deprotonated malononitrile with reagents such as phenyl cyanate (B1221674).[1] An alternative route involves the creation of a dihalomalononitrile-potassium bromide complex, which is then reacted with potassium cyanide.[1][3]
Q2: Why is halide contamination a concern, and how can it be minimized? A2: Halide impurities are a significant issue, particularly for applications in the electrical industry (e.g., batteries), as they can cause corrosion and unwanted side reactions.[1] Minimizing halide content often requires specific purification steps. A highly effective method is recrystallization of the crude product from a suitable organic solvent, which can yield products with low halide content.[1] Another approach involves preparing silver tricyanomethanide from the crude alkali metal salt; the precipitation of silver halides removes the contaminants.[1]
Q3: What is the typical purity of commercially available this compound? A3: Commercially available this compound typically has a purity of greater than 98.0%.[4]
Q4: What are the primary safety precautions when handling this compound? A4: this compound is fatal if swallowed, in contact with skin, or if inhaled.[4][5] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection.[4] Work should be conducted in a well-ventilated area or under a fume hood. Avoid creating dust and do not get the substance in eyes, on skin, or on clothing.[4] The material is also hygroscopic.[6]
Q5: Can the tricyanomethanide anion decompose during synthesis? A5: Yes, the tricyanomethanide anion can be sensitive to high temperatures. Using high temperatures (>200 °C) during synthesis has been shown to result in its decomposition.[7] Therefore, temperature control is a critical parameter.
Troubleshooting Guide
Problem 1: Low final yield after synthesis.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: The choice of cyanidating agent and reaction solvent significantly impacts yield. Syntheses using deprotonated malononitrile with phenyl cyanate have reported yields between 75-88%, which is higher than some routes using bromocyan (up to 60%).[1] Review your selected method and compare it with higher-yield procedures. Ensure precise control over reaction temperature, as side reactions or decomposition can occur otherwise.[7]
-
-
Possible Cause: Loss of product during workup and purification.
-
Solution: this compound has some solubility in water. During aqueous workups or recrystallizations from water, the product can be lost in the filtrate. Minimize the volume of water used for washing and ensure it is ice-cold.[3] A patented process highlights that maintaining a high concentration (22-24% by weight) of the product in the reaction mixture can cause it to precipitate directly, simplifying isolation and potentially improving the isolated yield to around 60%.[1]
-
Problem 2: Product is discolored or contains organic impurities.
-
Possible Cause: Side reactions or residual starting materials.
-
Solution: The protonated form, tricyanomethane, is known to be unstable and can polymerize, which could be a source of impurities.[8] Ensure the reaction medium remains basic to prevent its formation. To remove organic impurities, treatment with activated carbon followed by filtration can be effective.[1] Subsequent, rigorous recrystallization is also a key step for achieving high purity.[1]
-
Problem 3: High halide content in the final product.
-
Possible Cause: Incomplete reaction or inefficient removal of halide byproducts.
-
Solution: This is a common issue when using reagents like bromocyan or starting from a dihalomalononitrile complex.[1] A single recrystallization from an appropriate organic solvent can dramatically reduce halide content, with one process reporting a 94% yield based on the crude material used for purification.[1] For extremely high purity, extensive recrystallization (up to ten times from organic solvents, followed by two from water) has been reported.[1]
-
Data Presentation: Synthesis Yield Comparison
The following table summarizes reported yields for various this compound synthesis methods.
| Synthesis Method | Reagents | Reported Yield | Reference |
| Cyanidation of Malononitrile | Malononitrile, Chlorocyan, Sodium Ethoxide | ~70% | [1] |
| From Dihalo-complex | Dihalomalo`nonitrile-KBr complex, Potassium Cyanide | Up to 60% | [1] |
| From Deprotonated Malononitrile | Deprotonated Malononitrile, Phenyl Cyanate | 75-88% | [1] |
| Direct Precipitation Method | Cyanidation at 22-24% product concentration | ~60% | [1] |
| Purification Yield | Recrystallization of crude product | 94% | [1] |
Experimental Protocols
Method: Synthesis via Dibromomalononitrile-Potassium Bromide Complex
This two-step protocol is based on established procedures and offers a reliable route to this compound with yields of up to 60%.[1][3]
Step A: Preparation of Dibromomalononitrile-Potassium Bromide Complex [3]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 900 ml of cold water, 99 g (1.5 moles) of malononitrile, and 75 g (0.63 mole) of potassium bromide.
-
Cooling: Place the flask in an ice-water bath and stir until the temperature of the mixture drops to 5–10°C.
-
Bromination: Over a period of 2.5 hours, add 488 g (3.05 moles) of bromine via the dropping funnel while maintaining the temperature at 5–10°C.
-
Reaction: Continue stirring for an additional 2 hours at 5–10°C.
-
Isolation: Collect the precipitated solid complex on a Büchner funnel, wash it with 150 ml of ice-cold water, and aspirate until as dry as possible.
-
Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight. The expected yield is 324–340 g (85–89%) of a light-yellow solid.
Step B: Synthesis of this compound (Adapted from Trofimenko et al.)[1]
-
Reaction Setup: In a suitable reaction vessel, suspend the dried dibromomalononitrile-potassium bromide complex from Step A in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Cyanation: Cool the suspension in an ice bath and slowly add a solution of potassium cyanide (KCN) in the same solvent. Caution: KCN is highly toxic. The stoichiometry should be carefully calculated to provide sufficient cyanide ions to replace the bromine atoms and form the tricyanomethanide anion.
-
Reaction: Allow the mixture to stir at a low temperature (e.g., 0-5°C) for several hours, then let it warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove precipitated potassium bromide.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude solid from a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) to achieve the desired purity.[1] A second recrystallization from hot water may be performed for further purification.[1]
Visualizations
Caption: Workflow for this compound Synthesis.
References
- 1. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 34171-69-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
stability and decomposition of Potassium tricyanomethanide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium tricyanomethanide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound is a salt of a very strong acid (tricyanomethane, pKa ≈ -5), making the tricyanomethanide anion a very weak base.[1] This suggests good stability in neutral and even acidic aqueous solutions against protonation-driven decomposition. It is soluble in water.[2][3] While comprehensive quantitative data on its stability in various organic solvents is limited, it is used in non-aqueous systems like ionic liquids, indicating a degree of stability in aprotic environments.[4] However, long-term stability, especially in protic solvents, should be experimentally verified for sensitive applications.
Q2: What are the known decomposition products of this compound?
A2: In the event of thermal decomposition, particularly at high temperatures such as in a fire, this compound can release toxic fumes including hydrogen cyanide, carbon oxides (CO, CO₂), and nitrogen oxides.[2] In synthetic procedures at temperatures exceeding 200°C, there is evidence of the tricyanomethanide anion decomposing to dicyanamide (B8802431) ions.[5] In aqueous solutions, while specific hydrolysis products at ambient conditions are not well-documented, the hydrolysis of nitrile groups under certain conditions (e.g., strong acids or bases and heat) can lead to amides and carboxylic acids.[6][7][8]
Q3: How should I prepare and store this compound solutions to maximize stability?
A3: To maximize the stability of this compound solutions, especially aqueous ones, consider the following:
-
Use high-purity solvents: Impurities can catalyze decomposition.
-
Control the pH: For aqueous solutions of similar cyanide-containing salts, maintaining an alkaline pH (e.g., pH > 11 with NaOH or KOH) significantly enhances stability by preventing the formation of less stable protonated species.[9]
-
Store in appropriate containers: Use well-sealed, clean glass or chemically resistant plastic (e.g., polyethylene, Teflon) containers.[2]
-
Protect from light: Some cyanide-containing compounds are light-sensitive.[10] Storing solutions in amber bottles or in the dark is a good practice to prevent potential photolytic decomposition.[1]
-
Control the temperature: Store solutions at cool and constant temperatures. Avoid repeated freeze-thaw cycles. For long-term storage, refrigeration may be beneficial, but the stability at low temperatures should be verified to avoid precipitation.
Q4: What analytical methods can be used to determine the concentration of this compound in solution?
A4: Several analytical techniques can be adapted for the quantification of the tricyanomethanide anion and potassium cation:
-
Ion Chromatography (IC): This is a powerful technique for separating and quantifying ions. Anion exchange chromatography with a conductivity detector can be used for the tricyanomethanide anion.[11][12][13] Cation exchange chromatography can be used for the potassium cation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for analyzing compounds with chromophores.[14][15][16] While simple nitriles do not absorb strongly above 200 nm, the conjugated system of the tricyanomethanide anion may allow for detection at low UV wavelengths (e.g., around 215 nm), as is common for other cyanide complexes.[4][11][17]
-
UV-Visible Spectroscopy: Although simple nitriles are not strongly UV-active, a UV-Vis spectrum can be recorded to identify a wavelength of maximum absorbance (λmax) for quantification, though this method may be less sensitive and specific than chromatographic techniques.[4][11] The tricyanomethanide anion has a strong absorption peak at 2172 cm⁻¹ in the infrared spectrum.[9]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Solution Discoloration (e.g., yellowing) | 1. Decomposition: The solution may be degrading due to factors like pH, temperature, or light exposure, leading to colored byproducts. 2. Impurities: Contaminants in the solvent or the this compound solid could be reacting to form colored species. 3. Reaction with Container: The solution might be reacting with the container material. | 1. Prepare fresh solutions and store them under recommended conditions (alkaline pH for aqueous solutions, protection from light, controlled temperature). 2. Use high-purity solvents and reagents. Consider filtering the solution. 3. Switch to a more inert container material, such as a different type of plastic or glass. |
| Unexpected Precipitation | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent, especially at lower temperatures. 2. Reaction with Impurities: The tricyanomethanide or potassium ions may be reacting with impurities (e.g., metal ions) in the solvent to form an insoluble salt. 3. Decomposition: A decomposition product may be insoluble in the solvent. 4. Common Ion Effect: The addition of other salts containing potassium could reduce the solubility. | 1. Gently warm the solution to see if the precipitate redissolves. If so, consider working with more dilute solutions or maintaining a higher temperature. 2. Use higher purity solvents. Analyze the precipitate to identify its composition. 3. Prepare a fresh solution and monitor for precipitation over time under controlled conditions. 4. Review the full composition of your solution to check for common ions. |
| Inconsistent Analytical Results | 1. Analyte Instability: The concentration of this compound may be changing between sample preparation and analysis due to decomposition. 2. Instrumental Drift: The analytical instrument may not be properly calibrated or stabilized. 3. Interference: Other components in the sample matrix may be interfering with the detection of the tricyanomethanide or potassium ions. 4. Improper Sample Preparation: Inconsistent dilution, filtration, or handling of samples can lead to variability. | 1. Analyze samples as quickly as possible after preparation. Consider adding a stabilizing agent (e.g., adjusting pH for aqueous samples). 2. Calibrate the instrument before each run and use an internal standard. 3. Prepare and analyze a matrix blank to check for interferences. If necessary, develop a sample cleanup procedure (e.g., solid-phase extraction). 4. Follow a strict and consistent sample preparation protocol. |
| Formation of Toxic Gas (Bitter Almond Smell) | 1. Acidic Conditions: The solution has become acidic, leading to the formation of highly toxic hydrogen cyanide (HCN) gas.[18] | 1. IMMEDIATELY work in a well-ventilated fume hood. 2. Check the pH of the solution. 3. If acidic, carefully and slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH to above 11. 4. Always handle this compound and its solutions in a fume hood and avoid contact with acids.[10][19] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of Aqueous this compound Solutions
This protocol outlines a general approach to assess the stability of this compound in aqueous solutions under different pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 10).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Preparation of Test Solutions: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 ppm).
-
Incubation: Aliquot the test solutions into separate, sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 40°C). Protect all samples from light.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for each condition.
-
Analysis: Analyze the concentration of the tricyanomethanide anion in each sample using a validated analytical method, such as Ion Chromatography (see Protocol 2).
-
Data Analysis: Plot the concentration of tricyanomethanide as a function of time for each condition. From this data, the decomposition rate and half-life can be calculated.
Protocol 2: General Method for Quantification by Ion Chromatography (IC)
This protocol provides a starting point for developing an IC method for the tricyanomethanide anion. Method optimization will be required.
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Column: A suitable anion exchange column (e.g., Dionex IonPac™ AS11 or similar).
-
Eluent: A gradient of sodium hydroxide (B78521) or a carbonate/bicarbonate buffer. The exact gradient will need to be optimized to achieve good separation from other anions in the sample matrix.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Injection Volume: 10-50 µL.
-
Detection: Suppressed conductivity.
-
Calibration: Prepare a series of calibration standards of this compound in the same solvent as the samples. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: Dilute the sample to fall within the calibration range. Filter through a 0.22 µm syringe filter compatible with the sample solvent before injection.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34171-69-2 | [2][17][20] |
| Molecular Formula | C₄KN₃ | [2][17][20] |
| Molecular Weight | 129.16 g/mol | [2][17][20] |
| Appearance | White to off-white crystalline powder | [20] |
| Melting Point | 298 °C (decomposes) | [2] |
| Solubility in Water | Soluble | [2][3] |
Table 2: Summary of Stability and Decomposition Information (Qualitative)
| Condition | Solvent | Stability | Known/Potential Decomposition Products | Reference |
| Thermal (>200°C) | Solid/Ionic Liquid | Decomposes | Dicyanamide, Hydrogen Cyanide, CO, CO₂, NOx | [2][5] |
| Aqueous (Acidic) | Water | Likely stable against protonation | Hydrolysis products (amides, carboxylic acids) under harsh conditions | [1][6][8] |
| Aqueous (Neutral) | Water | Generally stable for short-term use | Hydrolysis products under harsh conditions | [9] |
| Aqueous (Alkaline) | Water | More stable than neutral or acidic solutions | - | [9] |
| Photolysis | Solution | Potentially unstable | Various degradation products | [1][21] |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Logical workflow for troubleshooting issues with this compound solutions.
References
- 1. Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of dilute standard solutions of cyanide [jstage.jst.go.jp]
- 3. Destruction of Cyanide [enviolet.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Storage and Usage of Cyanide Reference Solution [labsertchemical.com]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 12. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. uh.edu [uh.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. uthsc.edu [uthsc.edu]
- 19. uwindsor.ca [uwindsor.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Potassium Tricyanomethanide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of potassium tricyanomethanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most prevalent impurities encountered during the synthesis of this compound include:
-
Halides (e.g., chlorides, bromides): These are common byproducts, particularly when cyanogen (B1215507) halides are used as reagents. Halide-free products are often a key objective, and their presence can lead to corrosion or unwanted side reactions in downstream applications.[1][2]
-
Inorganic Salts: Various inorganic salts can be generated as byproducts depending on the specific synthetic route and reagents used.[1]
-
Residual Organic Impurities: These can include unreacted starting materials like malononitrile, or byproducts from side reactions.[1]
-
Solvent Residues: Inadequate drying can leave residual solvents from the reaction or recrystallization steps.
Q2: My final product has a yellowish or brownish discoloration. What is the likely cause?
A2: A yellowish or brown tint in the final product typically indicates the presence of organic impurities or decomposition products.[1] This can result from suboptimal reaction conditions, such as incorrect pH or temperature, or from the degradation of starting materials or the product itself. Treatment with activated carbon during the purification process can often help in removing these colored impurities.[1]
Q3: How can I minimize halide contamination in my product?
A3: Minimizing halide contamination is a critical aspect of producing high-purity this compound.[1] Strategies to reduce halide content include:
-
Careful selection of reagents: Using synthetic routes that do not involve halide-containing reagents where possible.
-
Controlled reaction conditions: Maintaining the appropriate pH (typically between 4.0 and 9.5) during the reaction can help prevent the formation of certain byproducts.[1]
-
Extensive purification: Multiple recrystallizations from suitable solvents, such as water or acetone, are highly effective in reducing halide content to parts-per-million (ppm) levels.[1]
Q4: What is a typical yield for this compound synthesis?
A4: The yield of this compound can vary significantly depending on the synthetic method employed. Reported yields for different processes range from approximately 60% to as high as 94%.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or pH. - Loss of product during workup and purification. | - Monitor the reaction to completion using appropriate analytical techniques. - Ensure precise control of reaction parameters as specified in the protocol. - Optimize recrystallization steps to minimize product loss in the mother liquor. |
| High Halide Content | - Use of cyanogen halides or other halide-containing starting materials. - Inefficient purification. | - Perform multiple recrystallizations. Changing the solvent for subsequent recrystallizations can be effective.[1] - Consider alternative synthetic routes that avoid halide reagents if possible. |
| Product Discoloration (Yellow/Brown) | - Presence of organic impurities. - Decomposition of starting materials or product due to improper reaction conditions (e.g., temperature, pH). | - During the purification process, dissolve the crude product and treat the solution with activated carbon before recrystallization.[1] - Review and optimize reaction conditions to prevent the formation of colored byproducts. |
| Poor Crystal Quality | - Rapid crystallization. - Presence of impurities that inhibit crystal growth. | - Allow the crystallization solution to cool slowly. - Ensure the crude product is sufficiently pure before the final crystallization step. |
Quantitative Data Summary
The following table summarizes quantitative data reported for various this compound synthesis and purification processes.
| Parameter | Value | Reference |
| Purity (after purification) | > 99% | [1] |
| Halide Content (after purification) | < 20 ppm | [1] |
| Yield (specific process) | up to 60% | [1] |
| Yield (another process) | 75% to 88% | [1] |
| Yield (optimized process) | 94% | [1] |
Experimental Protocols
Key Experiment: Synthesis of Sodium Tricyanomethanide via Cyanation of Malononitrile (as a precursor example)
This protocol is adapted from a described industrial process and may require optimization for laboratory scale.[1]
-
Reaction Setup: In a suitable reaction vessel, mix malononitrile, water, and a small amount of phosphoric acid.
-
pH Adjustment: Adjust the pH of the mixture to approximately 7.2 using a 50% strength sodium hydroxide (B78521) solution.
-
Reagent Addition: In parallel, add a halocyan (e.g., cyanogen chloride) and a sodium hydroxide solution to the reaction mixture. Throughout the addition, maintain the pH between 7.0 and 7.5.
-
Reaction Completion: After the addition is complete, continue stirring and maintain the pH in the specified range.
-
Final pH Adjustment: Adjust the final pH of the reaction mixture to 8.5 with sodium hydroxide.
-
Decolorization: Add activated carbon to the reaction mixture and stir.
-
Filtration: Filter the suspension to remove the activated carbon and any other solid impurities. The filtrate contains the sodium tricyanomethanide.
-
Purification (Recrystallization): a. Dissolve the crude product in a suitable solvent (e.g., acetone) at an elevated temperature (e.g., 45°C).[1] b. Add an anti-solvent (e.g., methyl tert-butyl ether) to the solution.[1] c. Cool the mixture to induce crystallization.[1] d. Filter the suspension to collect the purified crystals. e. Dry the product under vacuum.
Visualizations
Caption: Troubleshooting workflow for high halide content.
Caption: General experimental workflow for synthesis.
References
troubleshooting low yield in coordination polymer synthesis with tricyanomethanide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields and other common issues during the synthesis of coordination polymers using the tricyanomethanide [C(CN)₃]⁻ ligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Question: Why is the yield of my tricyanomethanide coordination polymer often low?
Answer: The synthesis of coordination polymers with the tricyanomethanide anion can be challenging, and low yields are a common issue. Several factors contribute to this:
-
Synthetic Difficulty: Tricyanomethanide complexes, particularly with f-block elements like lanthanides, are known to be synthetically challenging to prepare. This is partly due to the hard Lewis acidic nature of these trivalent cations.[1][2][3]
-
Ligand Properties: The tricyanomethanide anion's size, rigidity, and multiple coordination modes can make the formation of well-ordered, high-yield crystalline products difficult.[2]
-
Reaction Kinetics: The self-assembly process can be slow, with crystallization sometimes taking weeks or even months to occur.[1][2]
-
Competing Ligands: The presence of water or other coordinating solvents and anions from the starting materials can compete with the tricyanomethanide ligand for coordination sites on the metal center, leading to mixed-ligand products or lower yields of the desired polymer.[1][2]
Reactant & Ligand Issues
Question: How does the purity of reactants affect the synthesis?
Answer: The purity of the metal salt, the tricyanomethanide source, and the solvent is crucial for obtaining high-quality crystals and good yields. Impurities can interfere with the crystallization process, leading to the formation of amorphous materials or undesired side products. It is essential to use reagents of the highest available purity and to ensure that solvents are properly dried if anhydrous conditions are required.
Question: How can I ensure the stability of the tricyanomethanide ligand during the reaction?
Answer: The tricyanomethanide anion can decompose at elevated temperatures. It has been reported that temperatures above 200°C can lead to its degradation.[2] Therefore, it is critical to carefully control the reaction temperature and avoid excessive heating. If high temperatures are necessary to dissolve the reactants, the heating time should be minimized.
Solvent-Related Problems
Question: What are the recommended solvents for tricyanomethanide coordination polymer synthesis?
Answer: The choice of solvent is a critical parameter that can significantly influence the outcome of the synthesis.[4][5]
-
Ionic Liquids (ILs): Tricyanomethanide-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tricyanomethanide ([C₂mim][TCM]) or 1-butyl-4-methylpyridinium tricyanomethanide ([C₄mpyrid][TCM]), have been successfully used as both the solvent and the ligand source.[1][2][3] This approach can promote complexation by creating an environment with a high concentration of the desired ligand and minimizing competition from traditional O-donor solvents.[1][2][3]
-
Conventional Solvents: While ILs offer advantages, syntheses in conventional solvents like water or organic solvents are also possible. The choice will depend on the specific metal ion and desired polymer structure. However, in these cases, competition from the solvent for coordination sites is a more significant concern.
Question: I'm observing incomplete dissolution of my metal salt. What can I do?
Answer: Incomplete dissolution of the metal salt is a common problem that leads to low yields. Here are some strategies to address this:
-
Increase Temperature: Gently heating the reaction mixture can improve the solubility of the metal salt. For instance, in ionic liquid-based syntheses, temperatures around 100°C have been used to dissolve hydrated neodymium salts.[1][2] However, be mindful of the thermal stability of the tricyanomethanide ligand.
-
Stirring and Time: Ensure adequate stirring and allow sufficient time for dissolution. In some reported procedures, heating and stirring for several hours were necessary.[1]
-
Solvent System: Consider using a different solvent or a solvent mixture that offers better solubility for your specific metal salt.
Question: My product contains coordinated water molecules. How can I obtain an anhydrous product?
Answer: The presence of water in the final structure is a recurring challenge, as water molecules can be tenacious ligands, especially for hard Lewis acidic metal ions.[1] In some cases, water appears to play a structural role in stabilizing the coordination polymer network.[1][2]
-
Anhydrous Reactants: Start with anhydrous metal salts and thoroughly dried solvents.
-
Elevated Temperatures: Increasing the reaction temperature can help drive off water. A temperature range of 80–140°C in ionic liquids has been explored to facilitate dehydration without decomposing the tricyanomethanide ligand.[2]
-
Iterative Dissolution: One proposed method to remove residual water and starting anions is the repeated dissolution of the partially substituted product in fresh ionic liquid.[1]
Reaction Condition Optimization
Question: What is the optimal temperature for the synthesis?
Answer: The optimal temperature is a balance between ensuring reactant solubility and preventing ligand decomposition.
| System/Method | Temperature Range | Notes |
| Lanthanide salts in TCM-based ILs | ~100°C | To dissolve the metal salt.[1][2] |
| General solvothermal | 120°C | Example for a Mn(II) coordination polymer.[6] |
| High-temperature solid-state | >200°C | Caution: Can lead to tricyanomethanide decomposition.[2] |
Question: How important are reaction time and cooling rate?
Answer: Very important. The formation of coordination polymers is often a slow process of self-assembly and crystallization.
-
Reaction Time: Heating for several hours (e.g., 3-4 hours) after the dissolution of reactants is a common practice.[1]
-
Cooling Rate: Slow cooling is crucial for the growth of high-quality single crystals. Rapid cooling often leads to the precipitation of amorphous powder or microcrystalline material. In many reported syntheses, the reaction mixture was allowed to cool to room temperature slowly by simply turning off the heating source.[1][2]
-
Crystallization Time: After cooling, the product may take a significant amount of time to crystallize. Crystallization times ranging from several weeks to months have been reported.[1][2]
Question: Does the pH of the reaction mixture matter?
Answer: While not extensively detailed for tricyanomethanide specifically in the provided context, pH is a well-known critical factor in coordination polymer synthesis as it can affect both the metal ion's coordination sphere and the protonation state of any co-ligands.[7] For tricyanomethanide, which is the conjugate base of a strong acid (cyanoform), the ligand itself is not typically subject to protonation under common reaction conditions. However, the pH can influence the hydrolysis of the metal ion, potentially leading to the formation of hydroxo-bridged species.
Experimental Protocols
Example Protocol: Synthesis of a Lanthanide-Tricyanomethanide Coordination Polymer using an Ionic Liquid
This protocol is a generalized example based on reported syntheses.[1][2]
Materials:
-
Hydrated lanthanide salt (e.g., NdCl₃·6H₂O or Nd(NO₃)₃·6H₂O)
-
Tricyanomethanide-based ionic liquid (e.g., [C₄mpyrid][TCM])
-
Small reaction vial with a stir bar
Procedure:
-
Place the ionic liquid into the reaction vial.
-
Begin stirring and heat the IL to approximately 100°C in a sand bath or on a hot plate.
-
Once the temperature is stable, add the hydrated lanthanide salt to the hot IL in small increments.
-
Observe the dissolution of the metal salt. A color change in the solution may be noted as complexation occurs.[1]
-
Continue adding the metal salt until saturation is reached, which may be indicated by a significant increase in the time required for the salt to dissolve.[1][2]
-
After the final addition, continue heating and stirring for an additional 3-4 hours.[1]
-
Turn off the heating and allow the reaction mixture to cool slowly to room temperature.
-
Remove the stir bar, cap the vial tightly, and let it stand undisturbed.
-
Crystals may form over a period of several weeks to months at the liquid-air interface or on the walls of the vial.[1][2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in coordination polymer synthesis.
Logical Relationships in Synthesis Optimization
Caption: Key experimental parameters and their influence on synthesis outcomes.
Experimental Workflow for IL-Based Synthesis
Caption: A typical experimental workflow for synthesizing tricyanomethanide coordination polymers in an ionic liquid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of solvents in coordination supramolecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Potassium Tricyanomethanide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis and optimization of potassium tricyanomethanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common methods for synthesizing this compound include the cyanidation of malononitrile (B47326) using a cyanogen (B1215507) halide (e.g., cyanogen chloride or bromide) and the reaction of a dihalomalononitrile-potassium bromide complex with potassium cyanide.[1] The cyanidation of malononitrile is often preferred for its potential for high purity and amenability to industrial scale-up.[1]
Q2: What are the critical parameters to control during the synthesis of this compound to ensure high yield and purity?
A2: To achieve high yield and purity, it is crucial to control the following parameters:
-
pH: Maintaining a stable pH, typically between 6.0 and 8.0, during the cyanidation of malononitrile is critical to prevent the formation of by-products.[1]
-
Temperature: The reaction is typically carried out at or slightly above room temperature (25-30°C).[1] Elevated temperatures can lead to the formation of impurities.
-
Stoichiometry: Precise control of the molar ratios of reactants is essential to ensure the complete conversion of starting materials and minimize unreacted intermediates.
-
Purity of Starting Materials: The use of high-purity malononitrile and cyanogen source is recommended to avoid introducing impurities that can be difficult to remove from the final product.
Q3: My final product is off-white or yellowish. What is the likely cause and how can I obtain a pure white product?
A3: A colored product often indicates the presence of organic impurities or by-products from side reactions. To obtain a pure white crystalline powder, multiple recrystallizations may be necessary. Recrystallization from water is effective for removing residual organic impurities.[1] Treatment with activated carbon during the purification process can also help to remove colored impurities.[1]
Q4: I am observing a low yield in my reaction. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: This can be due to insufficient reaction time, improper temperature, or poor mixing.
-
Side Reactions: Uncontrolled pH or temperature can lead to the formation of undesired by-products, consuming the reactants and lowering the yield of the desired product.
-
Loss during Workup and Purification: Significant amounts of the product can be lost during filtration, extraction, and recrystallization steps if not performed carefully. Ensure the crystallization conditions are optimized to maximize recovery.
Q5: How can I effectively remove halide impurities (e.g., KCl) from my this compound product?
A5: Halide impurities, such as potassium chloride, are common by-products, especially when using cyanogen halides as reactants. These can be effectively removed by recrystallization from a suitable organic solvent.[1] this compound has different solubility profiles in organic solvents compared to potassium chloride, allowing for their separation. For instance, dissolving the crude product in a hot organic solvent and allowing it to cool will lead to the crystallization of the purer this compound, leaving the more soluble halide impurities in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to insufficient time or temperature. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions. |
| Suboptimal pH leading to side reactions. | Carefully monitor and control the pH of the reaction mixture within the recommended range (e.g., 6.0-8.0 for cyanidation of malononitrile) using a suitable buffer or controlled addition of base.[1] | |
| Loss of product during recrystallization. | Optimize the recrystallization process. Ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. Cool the solution slowly to form larger, purer crystals. | |
| Product is Colored (Not White) | Presence of organic impurities or polymeric by-products. | Perform multiple recrystallizations. Using water as the solvent can be effective in removing organic impurities.[1] |
| Treat the solution of the crude product with activated carbon before filtration and recrystallization to adsorb colored impurities.[1] | ||
| Halide Impurities Detected | Incomplete removal of by-product salts (e.g., KCl). | Recrystallize the product from a suitable organic solvent. The difference in solubility between this compound and potassium chloride in organic solvents allows for efficient separation. |
| Inefficient washing of the final product. | After filtration, wash the crystalline product with a small amount of cold, fresh solvent to remove residual mother liquor containing dissolved impurities. | |
| Difficulty in Crystallization | "Oiling out" of the product instead of forming crystals. | This occurs when the boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point. |
| Supersaturation is not reached. | If the product is too soluble in the chosen solvent even at low temperatures, consider using a co-solvent system (an anti-solvent) to reduce its solubility and induce crystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of Alkali Metal Tricyanomethanides (Illustrative)
The following table summarizes the general impact of different reaction parameters on the yield and purity of alkali metal tricyanomethanides based on established synthetic methods.[1]
| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |
| Reactants | Malononitrile + Cyanogen Halide | Good (up to 70-88%) | High (with purification) | Requires careful pH control.[1] |
| Dihalomalo- nonitrile + KCN | Moderate (up to 60%) | Moderate | May introduce halide impurities.[1] | |
| Solvent (Synthesis) | Water | High | Good (impurities are soluble) | Allows for precise pH control. |
| Ethanol | Moderate | Moderate | Used in earlier methods, may lead to side reactions. | |
| Temperature | 25-30°C | Optimal | High | Minimizes the formation of by-products. |
| > 40°C | Decreased | Decreased | Increased likelihood of side reactions and decomposition. | |
| pH (for Malononitrile route) | 6.0 - 8.0 | Optimal | High | Stable reaction, minimizes by-product formation.[1] |
| < 6.0 or > 8.0 | Decreased | Decreased | Can lead to the formation of undesired side products. |
Table 2: Recrystallization Solvents for Purification of this compound
| Solvent System | Purpose | Expected Outcome |
| Water | Removal of organic impurities | High-purity product with respect to organic contaminants.[1] |
| Acetone (B3395972)/MTBE | Removal of inorganic salts (e.g., KCl) | High-purity product with low halide content. |
| Acetonitrile | General purification | Can be used for recrystallization to achieve high purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanidation of Malononitrile
This protocol is adapted from the process described in US Patent 8,022,242 B2.[1]
Materials:
-
Malononitrile
-
Cyanogen chloride (or cyanogen bromide)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 50%)
-
Phosphoric acid
-
Water (deionized)
-
Acetone
-
Methyl tert-butyl ether (MTBE)
-
Activated carbon
Procedure:
-
In a well-ventilated fume hood, dissolve malononitrile in water.
-
Add a small amount of phosphoric acid to create a buffer system.
-
Adjust the pH of the solution to between 7.0 and 7.5 by the controlled addition of a potassium hydroxide solution.
-
Cool the reaction mixture to 25-30°C.
-
Slowly introduce cyanogen chloride into the reaction mixture over a period of 1-2 hours while vigorously stirring.
-
Throughout the addition of cyanogen chloride, maintain the pH of the reaction mixture between 6.5 and 7.5 by the simultaneous and controlled addition of the potassium hydroxide solution.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 25-30°C, ensuring the pH remains stable.
-
Adjust the pH to 8.5 with the potassium hydroxide solution.
-
Add activated carbon to the solution and stir for 30 minutes to decolorize the solution.
-
Filter the mixture to remove the activated carbon and any other solid impurities.
-
The resulting aqueous solution contains crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Concentrate the aqueous solution of crude this compound under reduced pressure to obtain the crude solid product.
-
Dissolve the crude solid in a minimum amount of hot acetone (e.g., 45°C).
-
Filter the hot solution to remove any insoluble inorganic salts.
-
To the clear filtrate, slowly add methyl tert-butyl ether (MTBE) as an anti-solvent until a white precipitate begins to form.
-
Cool the mixture to 10°C to maximize the precipitation of the product.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold MTBE.
-
Dry the purified this compound under vacuum at 40°C.
-
For removal of trace organic impurities, the product can be further recrystallized from hot water.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
challenges in handling hygroscopic Potassium tricyanomethanide
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling the highly toxic and hygroscopic reagent, Potassium Tricyanomethanide (K[C(CN)₃]).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (K[C(CN)₃]) is a white to off-white crystalline solid used as a precursor in the synthesis of various compounds, including dicyano ketene (B1206846) aminals, ionic liquids, and coordination polymers.[1][2][3] It is classified as highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[4][5][6] Additionally, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7]
Q2: What are the ideal storage conditions for this compound?
To maintain its integrity and prevent moisture absorption, this compound must be stored in a tightly sealed container.[8][9] The container should be placed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, halogens, and acids. For optimal preservation, storing the material under a dry, inert atmosphere, such as nitrogen or argon, is strongly recommended.[10]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
Due to its high toxicity, a comprehensive suite of PPE is required. This includes:
-
Gloves: Chemical-resistant gloves (consult manufacturer data for suitability).
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Lab Coat: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid dust inhalation.[10] If this is not possible, a NIOSH-approved respirator with an appropriate cartridge for toxic dusts is necessary.[4][11]
Q4: How does moisture absorption affect this compound?
Moisture absorption compromises the material in several ways:
-
Inaccurate Measurements: The absorbed water increases the mass of the reagent, leading to significant errors in weighing and stoichiometry.
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense accurately.
-
Reaction Interference: In moisture-sensitive reactions, the presence of water can inhibit the reaction, lead to the formation of byproducts, or alter the final product's structure, as seen in some coordination polymer syntheses where water can be incorporated into the crystal lattice.[7]
-
Potential Decomposition: Although stable under normal conditions, the presence of water, especially with acidic impurities, could potentially lead to slow hydrolysis over time, releasing cyanide.
Troubleshooting Guide
Problem: The material, which should be a fine powder, has formed hard clumps.
-
Cause: This is a clear indication of significant moisture absorption. The container seal may have been compromised, or it was opened in a high-humidity environment.
-
Solution:
-
Do not use for moisture-sensitive applications. If your experiment requires anhydrous conditions, the material is likely unusable without purification.
-
Drying: You can attempt to dry the material. Place it in a vacuum oven at a temperature below its decomposition point (Melting point is ~298 °C) for several hours.[5][6] After drying, transfer the material immediately to a desiccator to cool and then store it in a container with a fresh seal, preferably in a glove box or dry bag.
-
Quantify Water Content: Before using the dried material, it is best practice to determine the residual water content using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA). This allows you to account for any remaining water in your experimental calculations.
-
Problem: My weight measurements are inconsistent and seem to be increasing.
-
Cause: The material is actively absorbing moisture from the air on the balance pan. This is common for highly hygroscopic substances when weighed in an open environment.
-
Solution:
-
Use a Glove Box: The most reliable method is to weigh the material inside a glove box with a controlled low-humidity atmosphere.
-
Weigh by Difference: If a glove box is unavailable, use the "weighing by difference" technique.[12]
-
Tightly cap a vial containing the reagent and place it on the analytical balance. Record the initial mass.
-
Remove the vial from the balance and, over your reaction vessel, quickly tap out an approximate amount of the reagent.
-
Immediately recap the vial and reweigh it. The difference between the initial and final mass is the exact amount of reagent transferred.
-
-
Minimize Exposure: Work quickly to minimize the time the container is open to the atmosphere.
-
Problem: My reaction yield is low or I've isolated an unexpected product.
-
Cause: If other experimental parameters have been ruled out, water contamination from the this compound is a likely cause, especially in anhydrous reactions.
-
Solution:
-
Verify Reagent Quality: Test a small, unused sample of your K[C(CN)₃] for water content using Karl Fischer titration.
-
Review Handling Protocol: Ensure that all solvents were properly dried and that the reaction was performed under a rigorously inert atmosphere.
-
Purify the Reagent: If the reagent is found to be wet, it must be dried as described above or a new, unopened bottle should be used for subsequent experiments. A process for purifying K[C(CN)₃] involving recrystallization from water followed by organic solvents has been described for applications requiring very high purity, but this is a complex procedure.[11]
-
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34171-69-2 | [13][14][15] |
| Molecular Formula | C₄KN₃ | [13][14][15] |
| Molecular Weight | 129.16 g/mol | [16] |
| Appearance | White to off-white crystalline powder | [14][17] |
| Melting Point | ~298 °C | [17] |
| Solubility | Soluble in water | [14][17] |
| Key Hazard | Hygroscopic | |
Experimental Protocols
Protocol 1: General Procedure for Weighing and Dispensing K[C(CN)₃]
This protocol outlines the best practices for handling this compound outside of a controlled atmosphere glove box.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Perform all operations within a certified chemical fume hood.
-
Have your reaction flask, solvent, and transfer equipment ready to minimize exposure time.
-
Prepare a sealed vial or container for the reagent.
-
-
Weighing by Difference:
-
Place the sealed container with the K[C(CN)₃] on a tared analytical balance. Record this initial mass (m₁).
-
Remove the container from the balance.
-
Working over the receiving flask (e.g., your reaction vessel), briefly uncap the container.
-
Using a clean spatula, quickly transfer the estimated amount of solid into the flask.
-
Immediately and tightly recap the container.
-
Place the container back on the same analytical balance and record the final mass (m₂).
-
The mass of the transferred reagent is m₁ - m₂.
-
-
Cleanup:
-
Carefully clean the spatula and any surfaces that may have come into contact with the reagent, following all institutional safety guidelines for cyanide-containing compounds.
-
Return the reagent to its proper storage location, ensuring the container is tightly sealed.
-
Protocol 2: Determining Water Content via Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Set up the TGA instrument with an inert gas flow (e.g., Nitrogen).
-
Create a temperature program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 200 °C at a rate of 10 °C/min. (This temperature is well below the decomposition point and will ensure all free and adsorbed water is removed).
-
-
-
Sample Preparation:
-
In a low-humidity environment (if possible), quickly load 5-10 mg of the K[C(CN)₃] powder into a TGA pan.
-
Record the initial sample weight accurately.
-
-
Analysis:
-
Run the temperature program.
-
The percentage of mass loss observed in the temperature range of ~30 °C to 150 °C corresponds to the water content of the sample.
-
Visualized Workflows
Caption: Standard procedure for safely handling this compound.
Caption: Decision tree for handling potentially compromised material.
References
- 1. dampsurveyorsltd.com [dampsurveyorsltd.com]
- 2. damprot.com [damprot.com]
- 3. damp.ai [damp.ai]
- 4. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. mlrip.ac.in [mlrip.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The tricyanomethanide anion favors low viscosity of the pure ionic liquid and its aqueous mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | Fisher Scientific [fishersci.ca]
- 14. Page loading... [wap.guidechem.com]
- 15. This compound – Provisco CS [proviscocs.com]
- 16. This compound | C4KN3 | CID 10964525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | CAS#:34171-69-2 | Chemsrc [chemsrc.com]
Technical Support Center: Potassium Tricyanomethanide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Potassium Tricyanomethanide. Our goal is to help you effectively remove impurities and obtain high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound is typically available at a purity of 98% or higher.[1][2][3] However, trace impurities from the synthesis process may be present. These can include:
-
Inorganic salts: Residual starting materials or by-products from the synthesis, such as potassium chloride or other halides.
-
Organic impurities: Unreacted starting materials like malononitrile, or by-products from side reactions during the cyanidation process.[4]
-
Solvent residues: Trace amounts of solvents used during synthesis and initial purification, such as methanol (B129727) or acetone.[4]
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.[3]
Q2: What is the recommended method for purifying commercial this compound?
The most common and effective method for purifying this compound is recrystallization. A multi-step process is often employed for achieving high purity:
-
Recrystallization from Acetone with Activated Carbon Treatment: This step is effective for removing colored impurities and many organic by-products. The crude material is dissolved in hot acetone, treated with activated carbon, and then the salt is precipitated by the addition of a less polar solvent like diethyl ether. This process can be repeated multiple times for higher purity.
-
Recrystallization from Water: To remove residual organic impurities and some inorganic salts, recrystallization from water can be performed.[4]
Q3: How can I assess the purity of my recrystallized this compound?
Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A suitable method would involve a reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The purity is determined by comparing the peak area of the main component to the total area of all peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the purified compound and to check for the presence of characteristic impurity peaks. The spectrum of your purified sample should be compared to a reference spectrum of high-purity this compound.
-
Elemental Analysis: Can be used to determine the percentage of potassium and other elements, which can indicate the presence of inorganic salt impurities.
-
Ion Chromatography: This technique can be used to quantify the amount of potassium and other cationic impurities.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of recrystallized product. | The chosen solvent was not ideal (the compound is too soluble at low temperatures). | Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system (e.g., acetone/diethyl ether) can be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated. | |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation. Rapid cooling leads to the formation of small, impure crystals. | |
| The recrystallized product is still colored. | Colored impurities were not effectively removed. | Treat the solution with activated carbon before recrystallization. Ensure the activated carbon is thoroughly filtered out before cooling. |
| The starting material is highly impure. | Repeat the recrystallization process multiple times. | |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out" due to a high concentration of impurities or a very rapid change in solubility. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated. | The solution may be too dilute. Try to evaporate some of the solvent to increase the concentration. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. |
| The compound has a high affinity for the solvent. | Consider a different solvent system for recrystallization. |
Data Presentation
General Solubility Profile for Recrystallization Solvents:
| Solvent | Solubility at High Temperature | Solubility at Low Temperature | Notes |
| Water | High | Moderate | Good for removing inorganic salt impurities.[1] |
| Acetone | High | Low | Effective for initial purification, especially when used with an anti-solvent like diethyl ether. |
| Acetonitrile | Moderate | Low | Can also be used for recrystallization. |
Researchers should experimentally determine the optimal solvent and temperature conditions for their specific batch of commercial this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acetone/Diethyl Ether
-
Dissolution: In a fume hood, dissolve the commercial this compound in a minimal amount of hot acetone. Gentle heating on a hot plate may be required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the hot solution.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization.
-
Precipitation: Allow the filtrate to cool slightly. Slowly add diethyl ether (an anti-solvent) with stirring until a precipitate begins to form.
-
Crystallization: Continue adding diethyl ether until precipitation appears complete. Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Repeat: For higher purity, this entire process can be repeated.[4]
Protocol 2: Purification by Recrystallization from Water
-
Dissolution: Dissolve the this compound in a minimal amount of hot deionized water.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under vacuum. This method is particularly useful for removing residual organic impurities after the acetone/diethyl ether recrystallization.[4]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 5. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
preventing thermal decomposition of tricyanomethanide ionic liquids
Technical Support Center: Tricyanomethanide Ionic Liquids
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the thermal decomposition of tricyanomethanide ([C(CN)₃]⁻) ionic liquids (ILs).
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of tricyanomethanide-based ionic liquids?
A1: Tricyanomethanide ILs are generally considered thermally stable, with decomposition onset temperatures (Tₒₙₛₑₜ) often cited around 300-350 °C in standard thermogravimetric analysis (TGA) tests. However, their long-term thermal stability is significantly lower.[1] For prolonged experiments at elevated temperatures, the maximum operating temperature may be considerably less than the Tₒₙₛₑₜ determined by rapid heating rate experiments.[2][3]
Q2: What are the primary causes of premature thermal decomposition?
A2: The most common causes are the presence of impurities and the experimental atmosphere.[2][4] Water, residual solvents, and halide impurities from synthesis can significantly lower the decomposition temperature.[2][5] Furthermore, conducting experiments in an oxidizing atmosphere (like air) can lead to degradation at lower temperatures compared to an inert atmosphere (like nitrogen or argon).[4][6]
Q3: How does the cation structure influence the thermal stability of tricyanomethanide ILs?
A3: The cation structure plays a crucial role in the overall stability of the ionic liquid.[2][4] Key factors include:
-
Cation Type: Imidazolium-based cations are generally more stable than pyridinium (B92312) or ammonium (B1175870) cations.[2]
-
Alkyl Chain Length: The length of the alkyl chains on the cation can affect stability, though the anion typically has a more dominant role.[4][6]
-
Functional Groups: The introduction of certain functional groups onto the cation can create new, less stable decomposition pathways, thereby reducing the overall thermal stability.[4]
Q4: My experimental TGA results don't match published values. Why?
A4: Discrepancies in TGA results are common and can be attributed to several experimental variables.[2] These include the heating rate (faster rates often yield higher apparent decomposition temperatures), the purity of the sample, the sample mass, the type of crucible used (e.g., aluminum vs. platinum), and the flow rate and type of the purge gas.[4]
Q5: What are the main chemical pathways for thermal decomposition?
A5: For ILs with imidazolium (B1220033) cations and cyano-functionalized anions like tricyanomethanide, two primary decomposition mechanisms have been identified.[7][8][9]
-
Deprotonation: The tricyanomethanide anion, acting as a base, can remove a proton from the imidazolium cation (often at the C2 position), leading to the formation of an N-heterocyclic carbene.
-
Dealkylation: The anion can act as a nucleophile and attack an alkyl group on the cation in an Sₙ2-type reaction, resulting in a neutral imidazole (B134444) derivative and an alkylated anion species.[7] At higher temperatures, polymerization of the tricyanomethanide anion itself can also occur.[7]
Troubleshooting Guide
Problem: My ionic liquid has turned yellow or brown during an experiment, even at temperatures below the reported Tₒₙₛₑₜ.
-
Possible Cause 1: Minor Decomposition. Even well below the rapid decomposition temperature measured by TGA, slow degradation can occur over extended periods, producing colored impurities.[1][10] Long-term thermal stability is better assessed using isothermal TGA.[2][3]
-
Troubleshooting Action: Determine the long-term stability limit for your specific IL using the isothermal TGA protocol below. Operate your experiments at a temperature where less than 1% mass loss occurs over the planned duration of your experiment.
-
Possible Cause 2: Impurities. The discoloration may not be from the IL itself but from reactions involving impurities (e.g., residual solvents, starting materials) that are less thermally stable.[10]
-
Troubleshooting Action: Ensure the IL is of high purity. If you synthesized the IL, use the purification protocol outlined below. If purchased, verify the certificate of analysis for purity and water/halide content.
Problem: I'm observing significant mass loss in my TGA at a much lower temperature than expected (e.g., ~100-150 °C).
-
Possible Cause: Volatile Impurities. This initial mass loss is almost always due to the evaporation of volatile components like water, acetone, or other solvents used during synthesis or handling.[2][4]
-
Troubleshooting Action: The IL must be thoroughly dried under high vacuum before analysis.[5][11] Follow the "Purification and Drying" protocol to remove residual volatiles. A properly dried, pure IL should show a flat baseline in the TGA curve until the onset of decomposition.
Problem: My reaction yield is low or inconsistent when using a tricyanomethanide IL as a solvent at high temperatures.
-
Possible Cause: IL Reactivity. The decomposition of the IL, even at a slow rate, can generate reactive species (e.g., carbenes, nucleophilic anions) that may interfere with your desired reaction pathway or degrade your reactants/products.[7][8]
-
Troubleshooting Action:
-
Run a control experiment by heating only the ionic liquid with your starting materials (without the catalyst or other reagents) under the reaction conditions to check for side reactions or degradation.
-
Select an operating temperature based on isothermal TGA data that ensures the IL's stability over the entire reaction time.[1]
-
Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.[4]
-
Quantitative Data Summary
The thermal stability of an ionic liquid is highly dependent on its constituent ions. The table below summarizes the onset decomposition temperatures (Tₒₙₛₑₜ) for several tricyanomethanide-based ILs as determined by temperature-ramped TGA.
| Cation | IL Abbreviation | Tₒₙₛₑₜ (°C) |
| 1-Ethyl-3-methylimidazolium | [C₂C₁im][TCM] | ~350 |
| 1-Butyl-3-methylimidazolium | [C₄C₁im][TCM] | ~350 |
| 1-Butyl-4-methylpyridinium | [C₄mpyrid][TCM] | ~340 |
Note: These values are from dynamic TGA and should be considered upper limits for short-term stability. Long-term operational temperatures are significantly lower.
Experimental Protocols
Protocol 1: Standard Determination of Thermal Stability (Tₒₙₛₑₜ) by Dynamic TGA
This method provides a standard for comparing the short-term thermal stability of different ILs.
-
Sample Preparation: Place 5-10 mg of the purified and dried ionic liquid into a clean TGA pan (platinum or alumina (B75360) is recommended).[2][6]
-
Instrument Setup:
-
Place the sample in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[2]
-
-
Thermal Program:
-
Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
Protocol 2: Assessment of Long-Term Thermal Stability by Isothermal TGA
This method is critical for determining the maximum safe operating temperature for experiments that run for several hours or days.[3][12]
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Instrument Setup: Set up the TGA as described in Protocol 1.
-
Thermal Program:
-
Select an isothermal test temperature. This should be significantly below the Tₒₙₛₑₜ found in Protocol 1 (a good starting point is 50-100 °C lower).
-
Rapidly heat the sample to the desired isothermal temperature (e.g., at 20 °C/min).[2]
-
Hold the sample at this temperature for an extended period (e.g., 10 hours) while continuously recording the weight.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus time.
-
Determine the temperature at which the mass loss remains below a critical threshold (e.g., 1%) for the duration of your experiment. This is often reported as T₀.₀₁/₁₀ₕ, the temperature at which 1% mass loss occurs in 10 hours.[2]
-
Repeat the experiment at different temperatures to map out the long-term stability profile.
-
Protocol 3: Purification and Drying of Tricyanomethanide Ionic Liquids
This protocol is essential for removing impurities that can compromise thermal stability.
-
Initial Purification (if necessary): For synthesized ILs, remove non-ionic impurities by washing with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in which the IL is immiscible. Decant the solvent. Repeat 2-3 times. For colored ILs, passing a solution through a column of activated carbon or alumina can remove chromophores.[10]
-
Drying:
-
Verification: The water content can be verified using Karl Fischer titration.[13][14] A properly dried IL should have a water content well below 100 ppm.
-
Storage: Store the purified, dry ionic liquid in a sealed container under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of atmospheric moisture.
Visualizations
Decomposition Pathways
Caption: Primary thermal decomposition pathways for imidazolium tricyanomethanide ILs.
Experimental Workflow for Thermal Analysis
Caption: Logical workflow for comprehensive thermal stability analysis of an ionic liquid.
Troubleshooting Logic for Unexpected Decomposition
Caption: A step-by-step guide to troubleshooting unexpected IL decomposition.
References
- 1. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 12. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 13. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 14. Design of an ionic liquid purification process [aaltodoc.aalto.fi]
Technical Support Center: Potassium Tricyanomethanide Solubility in Non-Polar Solvents
Welcome to the technical support center for addressing solubility challenges with potassium tricyanomethanide in non-polar solvents. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents like toluene (B28343) or hexane?
A1: this compound is an ionic salt. In its solid state, it exists as a crystal lattice of potassium cations (K⁺) and tricyanomethanide anions [C(CN)₃]⁻. Non-polar solvents are characterized by low dielectric constants and cannot effectively solvate these charged ions. The strong electrostatic forces holding the ionic lattice together are not overcome by the weak interactions offered by non-polar solvent molecules, leading to poor solubility.
Q2: What are the primary methods to dissolve this compound in non-polar solvents?
A2: The two main strategies to enhance the solubility of this compound in non-polar media are:
-
Phase-Transfer Catalysis (PTC): Utilizes catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts. These catalysts exchange their anion for the tricyanomethanide anion, forming an ion pair with a large, lipophilic cation that is soluble in the organic phase.[1][2]
-
Use of Crown Ethers: Macrocyclic polyethers, such as 18-crown-6 (B118740), can selectively encapsulate the potassium cation within a hydrophilic interior, while presenting a hydrophobic exterior to the non-polar solvent.[3][4] This complexation allows the salt to dissolve in the organic medium.[3][4]
Q3: How do I choose between a phase-transfer catalyst and a crown ether?
A3: The choice depends on several factors including the specific reaction conditions, cost, and desired purity of the final product.
-
Phase-Transfer Catalysts (e.g., Aliquat 336, tetrabutylammonium (B224687) bromide) are often more cost-effective and are widely used in industrial applications.[1] They are suitable for a broad range of reactions.
-
Crown Ethers (e.g., 18-crown-6) offer high selectivity for specific cations (18-crown-6 is ideal for K⁺) and can lead to highly reactive "naked" anions in solution, which can accelerate reaction rates.[3][4][5] However, they can be more expensive and may require more stringent removal procedures from the final product.
Q4: Can I use co-solvents to improve solubility?
A4: While adding a small amount of a polar aprotic co-solvent (e.g., THF, acetonitrile) can sometimes improve solubility, it can also alter the reaction environment and may not be suitable for all applications. For truly non-polar systems, phase-transfer catalysis or crown ethers are generally more effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound remains undissolved even with a phase-transfer catalyst (PTC). | 1. Insufficient amount of PTC. 2. Inappropriate PTC for the solvent system. 3. Low temperature. | 1. Increase the molar ratio of the PTC relative to the this compound. Start with a catalytic amount (1-10 mol%) and increase if necessary. 2. Ensure the PTC has sufficient lipophilicity to be soluble in the organic phase. For very non-polar solvents, PTCs with longer alkyl chains (e.g., Aliquat 336) are preferable. 3. Gently warm the mixture, as solubility generally increases with temperature. |
| The reaction is slow or does not proceed after dissolving the salt with a crown ether. | 1. Residual water in the solvent or on the glassware. 2. Crown ether is not the correct size for the cation. | 1. Ensure all solvents and glassware are rigorously dried. Water can hydrate (B1144303) the anion, reducing its nucleophilicity. 2. For this compound, 18-crown-6 is the optimal choice due to its cavity size matching the ionic radius of the K⁺ ion.[3][4] |
| Difficulty in removing the PTC or crown ether from the product. | 1. High boiling point or similar polarity of the catalyst/ether to the product. | 1. For PTCs, consider washing the organic phase with water to remove the catalyst. 2. For crown ethers, removal can be challenging. Techniques like column chromatography or crystallization may be necessary. If possible, using a catalytic amount will minimize this issue. |
| Inconsistent results between experimental runs. | 1. Variable amounts of absorbed water on the this compound. 2. Impurities in the solvent or reagents. | 1. Dry the this compound in a vacuum oven before use. 2. Use high-purity, anhydrous solvents and reagents. |
Quantitative Data Summary
While specific solubility values for this compound in non-polar solvents are not widely published, the following table provides a qualitative and comparative overview of solubility enhancement strategies.
| Solvent System | Solubilizing Agent | Expected Solubility | Key Considerations |
| Toluene | None | Very Low | Essentially insoluble for practical purposes. |
| Toluene | Tetrabutylammonium Bromide (TBAB) | Low to Moderate | Solubility depends on the concentration of TBAB. |
| Toluene | 18-Crown-6 | Moderate to High | Forms a 1:1 complex with K⁺, significantly increasing solubility.[3][4] |
| Hexane | None | Extremely Low | Considered insoluble. |
| Hexane | Aliquat 336 | Low | The long alkyl chains of Aliquat 336 enhance solubility in aliphatic solvents. |
| Hexane | 18-Crown-6 | Low to Moderate | Solubility is achievable but may be less than in aromatic solvents like toluene. |
Experimental Protocols
Protocol 1: Solubilization using a Phase-Transfer Catalyst (Tetrabutylammonium Bromide)
Objective: To prepare a solution of this compound in toluene.
Materials:
-
This compound, C₄KN₃ (dried)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, add 100 mL of anhydrous toluene to a dry flask equipped with a magnetic stir bar.
-
Add the desired amount of this compound (e.g., 1.29 g, 10 mmol).
-
Add a catalytic amount of TBAB (e.g., 0.322 g, 1 mmol, 10 mol%).
-
Seal the flask and stir the suspension at room temperature.
-
Observe the gradual dissolution of the solid. The process may be slow and can be gently warmed (e.g., to 40-50 °C) to expedite dissolution.
-
The resulting solution contains the tetrabutylammonium tricyanomethanide ion pair, which is soluble in toluene.
Protocol 2: Solubilization using a Crown Ether (18-Crown-6)
Objective: To prepare a solution of this compound in toluene.
Materials:
-
This compound, C₄KN₃ (dried)
-
18-Crown-6
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, add 100 mL of anhydrous toluene to a dry flask.
-
Add 18-crown-6 (e.g., 2.64 g, 10 mmol). Stir until it dissolves.
-
Add this compound (e.g., 1.29 g, 10 mmol) to the solution. A 1:1 molar ratio of crown ether to salt is often a good starting point for stoichiometric applications, while catalytic amounts can be used if the tricyanomethanide is a reagent in excess.
-
Seal the flask and stir the mixture at room temperature.
-
The solid will dissolve as the 18-crown-6 encapsulates the potassium ions, forming the [K(18-crown-6)]⁺[C(CN)₃]⁻ complex which is soluble in toluene.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for dissolving this compound.
References
Validation & Comparative
A Comparative Guide for Researchers: Potassium Tricyanomethanide vs. Sodium Tricyanomethanide in Synthesis
For researchers, scientists, and drug development professionals, the choice between potassium tricyanomethanide and sodium tricyanomethanide as a reagent can significantly impact the outcome of a synthesis. While both serve as sources of the tricyanomethanide anion, their respective alkali metal cations, potassium (K⁺) and sodium (Na⁺), introduce subtle yet crucial differences in their physical and chemical properties. This guide provides an objective comparison of their performance in various synthetic applications, supported by experimental data and detailed protocols.
Executive Summary
This compound and sodium tricyanomethanide are versatile building blocks in organic and inorganic synthesis, primarily utilized for the introduction of the tricyanomethanide [C(CN)₃]⁻ anion. This moiety is a key component in the synthesis of various compounds, including ionic liquids, energetic materials, and precursors for heterocyclic compounds. The choice between the potassium and sodium salt often hinges on factors such as solubility, hygroscopicity, and the specific requirements of the reaction, including the nature of the solvent and other reactants. Generally, potassium salts exhibit lower hygroscopicity and different solubility profiles compared to their sodium counterparts, which can influence reaction kinetics and product yields.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each salt is essential for selecting the appropriate reagent for a given synthesis.
| Property | This compound | Sodium Tricyanomethanide |
| CAS Number | 34171-69-2[1] | 36603-80-2[2][3][4] |
| Molecular Formula | C₄KN₃[1] | C₄N₃Na[2][4] |
| Molecular Weight | 129.16 g/mol [1] | 113.05 g/mol [2][4] |
| Appearance | White to off-white crystalline powder | White to light yellow powder or crystals[5] |
| Melting Point | 298 °C (decomposes)[6] | No data available |
| Solubility in Water | Soluble[7][8] | Soluble[5] |
| Solubility in Organic Solvents | Soluble in polar aprotic solvents like acetonitrile. | Sparingly soluble in methanol[5][9]; Soluble in polar aprotic solvents like DMF and DMSO.[10] |
| Hygroscopicity | Generally less hygroscopic than the sodium salt. | Hygroscopic[5] |
Performance in Synthesis: A Comparative Analysis
The subtle differences in the properties of the cation can lead to notable variations in reaction outcomes.
Synthesis of Ionic Liquids
Both potassium and sodium tricyanomethanide are precursors in the metathesis reaction for the synthesis of tricyanomethanide-based ionic liquids. The choice of the alkali salt can influence the purification of the final product. Due to the generally lower solubility of potassium byproducts (e.g., KCl, KBr) in organic solvents compared to their sodium counterparts, using this compound can sometimes facilitate easier removal of inorganic salt impurities.
Coordination Chemistry
In the realm of coordination chemistry, the size difference between the potassium (ionic radius ~1.38 Å) and sodium (ionic radius ~1.02 Å) cations can lead to different crystal packing and coordination environments. A study on the formation of ytterbium(III) tricyanomethanide complexes demonstrated that the use of sodium and this compound resulted in non-isotypic crystal structures.[5][11][12] The smaller sodium cation led to a different coordination sphere compared to the larger potassium cation, which also influenced the secondary interactions within the crystal lattice.[5][11][12] This highlights that the choice of cation can be a critical parameter in crystal engineering and the design of novel coordination polymers.
Nucleophilic Substitution Reactions
In S_N2 reactions where the tricyanomethanide anion acts as a nucleophile, the nature of the cation and the solvent play a crucial role. In polar aprotic solvents like DMF or DMSO, where the cation is well-solvated, the "naked" anion is more reactive. While direct comparative studies are scarce, the slightly weaker ion pairing of the larger potassium cation with the tricyanomethanide anion could potentially lead to enhanced nucleophilicity compared to the sodium salt in certain solvent systems.
Experimental Protocols
General Synthesis of Alkali Metal Tricyanomethanides
A patented process describes the synthesis of high-purity alkali metal tricyanomethanides from malononitrile.[13]
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for the synthesis of alkali metal tricyanomethanides.
Procedure:
-
Malononitrile is dissolved in an aqueous buffer solution.
-
A halocyan (e.g., bromocyan) and a solution of the corresponding alkali metal hydroxide (B78521) (NaOH or KOH) are added simultaneously to the reaction mixture while maintaining a pH between 4.0 and 9.5.[13]
-
The reaction proceeds to form the crude alkali metal tricyanomethanide in the aqueous solution.
-
The crude product is then isolated and recrystallized from a suitable organic solvent to yield the high-purity salt.[13]
Quantitative Data from Patent US8022242B2:
| Product | Yield of Crude Product | Purity after Recrystallization |
| Sodium Tricyanomethanide | ~70% | >99% |
| This compound | Not specified | High purity achievable |
Note: The patent emphasizes achieving high purity (>99%) with low halide content (<20 ppm) for both salts through this process.[13]
Synthesis of a Tricyanomethanide-Based Ionic Liquid
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for the synthesis of a tricyanomethanide-based ionic liquid.
Procedure:
-
An organic halide salt (e.g., 1-butyl-3-methylimidazolium chloride) and a stoichiometric amount of this compound are dissolved in a suitable solvent such as acetonitrile.
-
The mixture is stirred at room temperature for several hours.
-
The precipitated potassium halide (e.g., KCl) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the tricyanomethanide-based ionic liquid.
Conclusion and Recommendations
The selection between potassium and sodium tricyanomethanide should be made based on a careful consideration of the specific reaction requirements.
-
For applications where hygroscopicity is a concern , this compound is generally the preferred reagent.
-
In syntheses where the solubility of the alkali metal halide byproduct is critical for purification , the choice of cation should be guided by the solubility data of the respective halides in the chosen solvent.
-
In coordination chemistry and crystal engineering , the different ionic radii of potassium and sodium can be exploited to achieve different crystal structures and coordination environments.
Further direct comparative studies under identical reaction conditions are warranted to provide a more comprehensive quantitative comparison of the performance of these two important reagents in a wider range of synthetic applications.
References
- 1. youtube.com [youtube.com]
- 2. K+ and Na+ Conduction in Selective and Nonselective Ion Channels Via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. 2-Amino-1,1,3-tricyano-1-propene | CymitQuimica [cymitquimica.com]
- 9. The tricyanomethanide anion favors low viscosity of the pure ionic liquid and its aqueous mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 12. Ytterbium(III) Tricyanomethanides with Sodium and Potassium: Similarities and Differences Between NaYb[C(CN)3]4 and KYb[C(CN)3]4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
A Comparative Guide to Tricyanomethanide and Dicyanamide Ligands for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the design and synthesis of coordination complexes with desired properties. This guide provides a comprehensive comparison of two versatile pseudohalide ligands: tricyanomethanide [C(CN)₃]⁻ and dicyanamide (B8802431) [N(CN)₂]⁻. We will delve into their structural, spectroscopic, and electronic properties, supported by experimental data, to assist in the rational design of novel metal-based compounds.
Introduction
Tricyanomethanide (tcm) and dicyanamide (dca) are polycyano anions that have garnered significant interest in coordination chemistry due to their versatile bridging capabilities, which allow for the construction of a wide array of coordination polymers with interesting magnetic and optical properties.[1][2][3] Both ligands are known for their ability to act as polydentate linkers, connecting metal centers to form one-, two-, or three-dimensional networks.[1][2] Understanding the distinct properties of each ligand is crucial for predicting and controlling the structures and functionalities of the resulting metal complexes.
Structural Properties: A Tale of Two Geometries
The most significant difference between tricyanomethanide and dicyanamide lies in their geometry and the number of potential donor atoms. Tricyanomethanide possesses a planar trigonal geometry, while dicyanamide adopts a V-shape.[2] This fundamental structural variance dictates their coordination behavior.
Tricyanomethanide [C(CN)₃]⁻ is a planar, trigonal anion with D₃h symmetry. It has three nitrile nitrogen atoms available for coordination. The delocalization of the negative charge across the three cyano groups results in a relatively rigid ligand.[4]
Dicyanamide [N(CN)₂]⁻ , on the other hand, is a V-shaped anion with C₂v symmetry. It has three potential donor sites: the two terminal nitrile nitrogen atoms and the central amide nitrogen atom.[2] This flexibility in coordination allows for a greater variety of structural motifs in its complexes compared to tricyanomethanide.
The coordination of these ligands to a metal center can lead to changes in their bond lengths and angles. A summary of typical bond lengths and angles for both ligands in their coordinated and uncoordinated (salt) forms is presented in Table 1.
| Parameter | Tricyanomethanide [C(CN)₃]⁻ | Dicyanamide [N(CN)₂]⁻ |
| C-C Bond Length (Å) | 1.40 - 1.43 | N/A |
| C-N (nitrile) Bond Length (Å) | 1.15 - 1.17 | 1.13 - 1.16 |
| N-C-N Angle (°) in free anion | ~120 | ~120 |
| C-N-C Angle (°) in free anion | N/A | ~117 |
| Metal-N Bond Length (Å) | 2.0 - 2.8 | 2.0 - 2.9 |
Table 1: Comparison of selected structural parameters for tricyanomethanide and dicyanamide ligands. The data is compiled from various crystallographic studies of their salts and metal complexes.[5][6][7][8][9][10][11][12]
Coordination Modes
Both tricyanomethanide and dicyanamide can adopt a variety of coordination modes, acting as either terminal or bridging ligands. The ability of these ligands to bridge multiple metal centers is a key feature in the construction of coordination polymers.
Figure 1: Common coordination modes of tricyanomethanide and dicyanamide ligands.
Spectroscopic Properties: Insights from Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for characterizing tricyanomethanide and dicyanamide complexes. The positions of the C≡N stretching vibrations are sensitive to the coordination mode of the ligand and the nature of the metal ion.
| Ligand | Vibrational Mode | Wavenumber (cm⁻¹) | Comments |
| Tricyanomethanide | ν(C≡N) | 2165 - 2250 | A sharp and intense peak. The position can shift upon coordination.[13][14] |
| Dicyanamide | νₐₛ(C≡N) | 2218 - 2290 | Asymmetric stretching vibration. |
| νₛ(C≡N) | 2160 - 2180 | Symmetric stretching vibration.[2] |
Table 2: Characteristic infrared stretching frequencies for tricyanomethanide and dicyanamide ligands.
Upon coordination to a metal center, the C≡N stretching frequencies of both ligands typically shift to higher wavenumbers (a blueshift). This shift is attributed to the donation of electron density from the ligand's nitrogen atom to the metal, which strengthens the C≡N bond. The magnitude of this shift can provide information about the strength of the metal-ligand bond.
Electronic Properties and Their Influence
The electronic structures of tricyanomethanide and dicyanamide play a crucial role in determining the properties of their coordination complexes. The electronic coupling transmitted by the tricyanomethanide ligand is generally greater than that of the dicyanamide ligand.[15] This has implications for the magnetic and electronic properties of the resulting materials.
The higher degree of delocalization and the planarity of the tricyanomethanide anion facilitate stronger electronic communication between metal centers when it acts as a bridging ligand.[15] This can lead to more significant magnetic exchange interactions in polynuclear complexes. In contrast, the V-shape of the dicyanamide ligand can lead to a wider range of magnetic behaviors, from weak antiferromagnetic to ferromagnetic coupling, depending on the specific coordination geometry.[3]
Experimental Protocols
General Synthesis of Metal-Tricyanomethanide and Metal-Dicyanamide Complexes
The synthesis of coordination complexes with these ligands typically involves the reaction of a metal salt with a salt of the desired pseudohalide ligand in a suitable solvent.
Figure 2: General experimental workflow for the synthesis and characterization of metal-pseudohalide complexes.
Detailed Methodologies:
-
Synthesis of a Copper(II)-Tricyanomethanide Complex: A typical synthesis involves dissolving equimolar amounts of a copper(II) salt, such as Cu(NO₃)₂·3H₂O, and potassium tricyanomethanide (K[C(CN)₃]) in a minimal amount of water or a water/methanol mixture.[13] The resulting solution is then allowed to stand for slow evaporation at room temperature. Crystalline products are typically obtained within a few days to weeks. The crystals are then filtered, washed with a small amount of cold solvent, and air-dried.
-
Synthesis of a Nickel(II)-Dicyanamide Complex: An aqueous solution of a nickel(II) salt, for example, Ni(ClO₄)₂·6H₂O, is treated with an aqueous solution of sodium dicyanamide (Na[N(CN)₂]).[16] The reaction mixture is stirred for a period of time, often at a slightly elevated temperature, to ensure complete reaction. Upon cooling, the desired complex precipitates out of solution. The solid product is collected by filtration, washed with water and ethanol, and dried in a desiccator.
Key Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrometer using KBr pellets containing a small amount of the finely ground crystalline sample.[17][18][19] The spectral range of interest is usually 4000-400 cm⁻¹. The positions of the characteristic C≡N stretching bands are analyzed to determine the coordination mode of the ligand.
-
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, and coordination geometries.[20][21][22] For polycrystalline materials, powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk sample by comparing the experimental diffraction pattern with a simulated pattern from single-crystal data.[23]
Conclusion
Both tricyanomethanide and dicyanamide are highly versatile ligands that offer unique opportunities for the design of functional coordination compounds. Tricyanomethanide, with its rigid and planar structure, is an excellent candidate for creating predictable and robust frameworks with strong electronic communication between metal centers. Dicyanamide, with its flexible V-shape and multiple donor sites, provides access to a wider variety of coordination geometries and more complex network topologies. The choice between these two ligands will ultimately depend on the desired structural and electronic properties of the target metal complex. This guide provides the fundamental data and experimental considerations to aid researchers in making an informed decision for their specific applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal-metal bond lengths in complexes of transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, crystal structures and magnetic properties of tricyanomethanide-containing copper(II) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Syntheses, structures, and electronic interactions of dicyanamide/tricyanomethanide-bridged binuclear organometallic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. odinity.com [odinity.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identifying Structure and Texture of Metal–Organic Framework Cu2(bdc)2(dabco) Thin Films by Combining X‑ray Diffraction and Quantum Mechanical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
comparative study of ionic liquids containing different tricyanomethanide salts
A Comparative Guide to Ionic Liquids Featuring Tricyanomethanide Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is paramount for optimizing experimental outcomes. This guide provides a comparative analysis of ionic liquids containing the tricyanomethanide [C(CN)₃]⁻ anion, focusing on their physicochemical properties and performance. The information presented herein is a synthesis of data from multiple research publications to facilitate an objective comparison with alternative ILs.
Performance Comparison of Tricyanomethanide Ionic Liquids
The tricyanomethanide anion is known for conferring low viscosity and high ionic conductivity to ionic liquids, making them attractive for various applications, including as electrolytes in energy storage devices.[1][2] The performance of these ILs is significantly influenced by the choice of the cation. This section compares key properties of tricyanomethanide ILs with different cations and provides context by comparing them to ILs with other common anions.
Physicochemical Properties
The following table summarizes the density, viscosity, and ionic conductivity of several tricyanomethanide-based ionic liquids at 25 °C. For comparison, data for the widely studied [Pyr₁‚₄][Tf₂N] is also included.
| Ionic Liquid | Cation | Density (g cm⁻³) | Viscosity (mPa·s) | Ionic Conductivity (mS cm⁻¹) |
| [Im₁‚₄][C(CN)₃] | 1-butyl-3-methylimidazolium | 1.05 | 33 | 9.4 |
| [Pyr₁‚₄][C(CN)₃] | N-butyl-N-methylpyrrolidinium | 1.01 | 48 | 8.7 |
| [Pip₁‚₄][C(CN)₃] | N-butyl-N-methylpiperidinium | 1.01 | 103 | 4.2 |
| [C₂mim][C(CN)₃] | 1-ethyl-3-methylimidazolium | - | 17.5 (at 298.15 K) | 20 (at 25 °C) |
| Comparative IL | ||||
| [Pyr₁‚₄][Tf₂N] | N-butyl-N-methylpyrrolidinium | - | 53 | 2.7 |
Data sourced from multiple studies; slight variations may exist due to different measurement conditions.[3][4]
Tricyanomethanide-based ILs generally exhibit lower viscosity compared to their counterparts with anions like hexafluorophosphate (B91526) ([PF₆]⁻), tetrafluoroborate (B81430) ([BF₄]⁻), and bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[5] The planar and symmetric structure of the [C(CN)₃]⁻ anion leads to weaker cation-anion interactions, resulting in higher ionic mobility and conductivity.[1][2] Among the cations paired with tricyanomethanide, the imidazolium-based ILs tend to show the lowest viscosity and highest conductivity.[3][4] This is attributed to the delocalized positive charge on the imidazolium (B1220033) ring, which further reduces coulombic interactions with the anion.[4]
Thermal and Electrochemical Stability
The operational window of an ionic liquid is defined by its thermal and electrochemical stability. The table below presents the decomposition temperatures (Tdec) and electrochemical stability windows (ESW) for several tricyanomethanide ILs.
| Ionic Liquid | Decomposition Temp. (Tdec) (°C) | Electrochemical Stability Window (ESW) (V) |
| [Im₁‚₄][C(CN)₃] | ~320 | - |
| [Pyr₁‚₄][C(CN)₃] | ~300 | 2.9 |
| [Pip₁‚₄][C(CN)₃] | ~300 | 3.0 |
| Comparative IL | ||
| [Pyr₁‚₄][Tf₂N] | - | 3.5 |
Tdec values are typically determined as the onset temperature of decomposition from thermogravimetric analysis (TGA).[6]
Ionic liquids containing the tricyanomethanide anion demonstrate high thermal stability, with decomposition temperatures generally above 300 °C.[6] While their electrochemical stability windows are somewhat narrower than those of some fluorine-containing ILs like [Pyr₁‚₄][Tf₂N], they are suitable for many electrochemical applications.[3][4] For instance, in electrochemical double-layer capacitors (EDLCs), the higher ionic conductivity of tricyanomethanide ILs can lead to better performance at high power densities, even with a lower operating voltage.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the typical experimental protocols used for the synthesis and characterization of tricyanomethanide-based ionic liquids.
Synthesis of Tricyanomethanide Ionic Liquids
The synthesis of imidazolium-based tricyanomethanide ionic liquids typically involves a two-step process: quaternization followed by anion exchange.
-
Quaternization: An N-alkylimidazole (e.g., 1-methylimidazole) is reacted with an alkyl halide (e.g., 1-bromobutane) to form the corresponding 1-alkyl-3-methylimidazolium halide salt. This reaction is often carried out in a sealed vessel with magnetic stirring and heating. Microwave-assisted synthesis can also be employed to reduce reaction times.
-
Anion Exchange: The resulting imidazolium halide is then subjected to an anion exchange reaction with a tricyanomethanide salt, such as sodium or silver tricyanomethanide. The choice of salt depends on the solubility of the resulting halide byproduct. For instance, if silver tricyanomethanide is used, the insoluble silver halide can be easily removed by filtration. The final ionic liquid is then typically washed, dried under vacuum, and may be further purified.
Physicochemical Characterization
-
Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the ionic liquids. A small sample (typically 10-20 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C min⁻¹), and the mass loss is recorded as a function of temperature. The onset of decomposition is often reported as the decomposition temperature.[6] Differential Scanning Calorimetry (DSC) is used to determine phase transitions such as melting point and glass transition temperature.[6]
-
Viscosity Measurement: The viscosity of ionic liquids is commonly measured using a rheometer or a capillary viscometer over a range of temperatures. It is important to ensure the sample is free of impurities like water and halides, as these can significantly affect viscosity.
-
Ionic Conductivity Measurement: Ionic conductivity is typically determined using a conductivity meter with a temperature-controlled cell. The measurement is often performed over a range of temperatures, and the data can be fitted to the Vogel-Tammann-Fulcher (VTF) equation to model the temperature dependence.
-
Electrochemical Stability: The electrochemical stability window (ESW) is determined by cyclic voltammetry (CV). A three-electrode system is used, with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept linearly, and the current response is measured. The ESW is the potential range where no significant faradaic current is observed.
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the general synthesis pathway for imidazolium-based tricyanomethanide ionic liquids and a typical experimental workflow for their characterization.
Caption: General synthesis pathway for imidazolium-based tricyanomethanide ionic liquids.
Caption: Typical experimental workflow for the characterization of ionic liquids.
References
Performance Assessment of Potassium Tricyanomethanide-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potassium tricyanomethanide [K(TCM)]-based materials against common alternatives in various research and development applications. The following sections present quantitative performance data, detailed experimental protocols for key characterization techniques, and visual representations of experimental workflows to facilitate objective assessment.
Data Presentation: Comparative Performance Metrics
The performance of this compound-based materials, particularly in the form of ionic liquids (ILs) where tricyanomethanide [C(CN)₃]⁻ is the anion, has been evaluated against other common anions, most notably bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). Key performance indicators include ionic conductivity, electrochemical stability, and thermal stability.
Table 1: Electrochemical Performance of Tricyanomethanide-Based Ionic Liquid Electrolytes vs. a [Tf₂N]⁻ Analogue
| Ionic Liquid | Ionic Conductivity (mS cm⁻¹ at 25 °C) | Electrochemical Stability Window (V) | Energy Density (W h kg⁻¹) at High Power (7.2 kW kg⁻¹) |
| [Im₁,₄][C(CN)₃] | 9.4[1] | - | - |
| [Pyr₁,₄][C(CN)₃] | 8.7[1] | 2.9[1] | 4.5[1] |
| [Pip₁,₄][C(CN)₃] | 4.2[1] | 3.0[1] | - |
| [Pyr₁,₄][Tf₂N] | 2.7[1] | 3.5[1] | 3.0[1] |
-
[Im₁,₄]: 1-butyl-3-methylimidazolium
-
[Pyr₁,₄]: N-butyl-N-methylpyrrolidinium
-
[Pip₁,₄]: N-butyl-N-methylpiperidinium
Table 2: Thermal Stability of Tricyanomethanide-Based Ionic Liquids
| Ionic Liquid | Onset Decomposition Temperature (°C) |
| [Im₁,₄][C(CN)₃] | 320 |
| [Pyr₁,₄][C(CN)₃] | 300 |
| [Pip₁,₄][C(CN)₃] | 300 |
In the realm of perovskite solar cells, the addition of potassium salts has been shown to enhance performance by reducing hysteresis and improving efficiency.
Table 3: Performance of Perovskite Solar Cells with Potassium-Based Additives
| Additive | Power Conversion Efficiency (%) | Hysteresis Index (%) |
| Potassium Thiocyanate | 19.6 | Hysteresis-free |
| Potassium Trifluoromethanesulfonate (KTFS) | 23.96 | 4.0 |
| Control (without KTFS) | 22.23 | 6.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the assessment of this compound-based materials.
Synthesis of this compound
A common method for synthesizing alkali metal tricyanomethanides involves the cyanidation of malononitrile (B47326).[2][3]
-
Reaction Setup: In a suitable reaction vessel, malononitrile is dissolved in water.
-
Reagent Addition: A halocyan (e.g., cyanogen (B1215507) bromide) or dicyan and an alkali metal base (e.g., potassium hydroxide) are added in parallel to the malononitrile solution.
-
pH Control: The pH of the reaction mixture is maintained between 4.0 and 9.5 during the addition of the reagents.
-
Crystallization: The initially formed this compound is then recrystallized from a different solvent to achieve high purity (≥99%) and low halide content (≤20 ppm).[2]
Electrochemical Characterization of Ionic Liquid Electrolytes
The performance of ionic liquids as electrolytes in devices like electrochemical double-layer capacitors (EDLCs) is assessed using several techniques.
1. Cyclic Voltammetry (CV):
-
Objective: To determine the electrochemical stability window (ESW) of the electrolyte.
-
Procedure:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire) within an inert atmosphere (e.g., an argon-filled glovebox).[4]
-
Use the ionic liquid as the electrolyte.
-
Linearly sweep the potential between the working and reference electrodes at a set scan rate (e.g., 10 mV s⁻¹).[4]
-
The potential is swept from the open-circuit potential to a positive limit, then reversed to a negative limit, and finally returned to the initial potential.
-
The ESW is determined by the potential range where no significant faradaic current (oxidation or reduction of the electrolyte) is observed.[4]
-
2. Ionic Conductivity Measurement:
-
Objective: To measure the ability of the ionic liquid to conduct ions.
-
Procedure:
-
Place the ionic liquid in a conductivity cell with two parallel platinum electrodes.
-
Use electrochemical impedance spectroscopy (EIS) to measure the impedance of the cell over a range of frequencies.
-
The bulk resistance of the electrolyte is determined from the Nyquist plot.
-
The ionic conductivity (σ) is calculated using the formula: σ = d / (A * R), where 'd' is the distance between the electrodes, 'A' is the area of the electrodes, and 'R' is the bulk resistance.
-
3. Galvanostatic Charge-Discharge Cycling:
-
Objective: To evaluate the capacitance and energy density of an EDLC using the ionic liquid electrolyte.
-
Procedure:
-
Assemble a two-electrode coin cell with activated carbon electrodes and a separator soaked in the ionic liquid electrolyte.
-
Charge the cell at a constant current to a set voltage limit.
-
Discharge the cell at the same constant current to a lower voltage limit.[5][6]
-
Repeat this process for a large number of cycles to assess the cycling stability.
-
The specific capacitance and energy density are calculated from the charge-discharge curves.[5]
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the decomposition temperature of the material.
-
Procedure:
-
Place a small amount of the sample (e.g., 10-20 mg) in a TGA pan.[7]
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C min⁻¹) under an inert atmosphere (e.g., nitrogen flow).[7][8][9]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which significant mass loss begins.[8][9]
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows for the characterization of this compound-based materials.
Caption: Workflow for Electrochemical Characterization of EDLCs.
Caption: Fabrication and Characterization of Perovskite Solar Cells.
References
- 1. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ossila.com [ossila.com]
- 5. Your First Experiment: Cyclic Charge Discharge Gamry Instruments [gamry.com]
- 6. biologic.net [biologic.net]
- 7. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrol ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03377J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Precursors for the Synthesis of Potassium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of potassium tricyanomethanide, a versatile reagent and precursor for various functional materials, has been approached through several synthetic routes. While malononitrile (B47326) is a commonly employed precursor, a number of alternative starting materials have been investigated to optimize yield, purity, and process safety. This guide provides an objective comparison of alternative precursors to malononitrile for the synthesis of this compound, supported by available experimental data and detailed protocols.
Data Summary of Synthetic Routes
The following table summarizes the quantitative data for different synthetic pathways to obtain tricyanomethanide salts, offering a comparison of their efficiencies.
| Precursor(s) | Cyanidating Agent | Base/Catalyst | Solvent | Yield | Purity | Reference |
| Malononitrile | Chlorocyan | Sodium ethoxide | Ethanol | ~70% | Not specified | [1] |
| Malononitrile | Bromocyan | 1,4-diazabicyclo[2.2.2]octane (DABCO) | THF | Not specified | 98% (as Lithium salt) | [1] |
| Malononitrile | Cyanogen (B1215507) halide | Aqueous buffer | Water | 94% (based on crude) | 99.9% | [1] |
| Dihalomalononitrile-potassium bromide complex | Potassium cyanide | Not specified | Not specified | up to 60% | Not specified | [1] |
| Bromomalononitrile | Potassium cyanide | Not specified | Not specified | Not specified | Not specified | [1] |
| Deprotonated Malononitrile | Phenyl cyanate | Not specified | Not specified | 75-88% | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key synthetic preparations are provided below.
1. Synthesis from Malononitrile and Chlorocyan
-
Protocol: Malononitrile is deprotonated using sodium ethoxide in ethanol. Subsequently, chlorocyan is added in a stepwise manner to the solution. The resulting sodium tricyanomethanide is then crystallized from ether.[1]
-
Yield: Approximately 70%.[1]
-
Note: This is one of the earliest described methods for the synthesis of tricyanomethanides.[1]
2. Synthesis from Malononitrile and Bromocyan with DABCO
-
Protocol: The cyanidation of malononitrile is carried out using bromocyan in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (B95107) (THF). The reaction is conducted at -20°C, leading to the crystallization of DABCO hydrochloride over 28 hours.[1]
-
Purity: This process yields 98% pure lithium tricyanomethanide.[1]
3. Aqueous Synthesis from Malononitrile and Cyanogen Halide
-
Protocol: Malononitrile is dissolved in water in the presence of a buffer system. The pH is carefully controlled within a narrow range during the addition of a cyanogen halide. The resulting alkali metal tricyanomethanide is then purified by recrystallization from a suitable organic solvent.[1]
-
Yield: A yield of 94% is reported based on the crude product.[1]
-
Purity: After recrystallization, a purity of 99.9% with a chloride content of less than 5 ppm is achieved.[1]
4. Synthesis from a Dihalomalononitrile-Potassium Bromide Complex
-
Protocol: A dihalomalononitrile-potassium bromide complex is treated with potassium cyanide to yield this compound.[1]
-
Yield: This method can produce yields of up to 60%.[1]
5. Synthesis from Deprotonated Malononitrile and Phenyl Cyanate
-
Protocol: Deprotonated malononitrile is reacted with phenyl cyanate.[1]
-
Yield: Yields ranging from 75% to 88% have been reported for this method.[1]
Logical Relationships of Precursors
The following diagram illustrates the synthetic pathways from various precursors to this compound.
Caption: Synthetic routes to this compound.
References
A Comparative Guide to Potassium Tricyanomethanide and its Alternatives in Advanced Applications
For researchers and professionals in drug development and materials science, the selection of appropriate chemical precursors and components is paramount to achieving desired experimental outcomes. This guide provides a comprehensive comparison of Potassium Tricyanomethanide (K[C(CN)3]) and its common alternatives, focusing on their application in ionic liquids (ILs) for electrochemical double-layer capacitors (EDLCs). The information presented is supported by experimental data to facilitate informed decision-making.
Physicochemical Properties of Cyano-Based Anions in Ionic Liquids
Ionic liquids incorporating cyano-based anions are gaining attention due to their unique properties, such as low viscosity and high conductivity.[1] The performance of these ILs is significantly influenced by the choice of the anion. Below is a comparison of key physicochemical properties of imidazolium-based ionic liquids with tricyanomethanide ([C(CN)3]⁻), dicyanamide (B8802431) ([N(CN)2]⁻), tetracyanoborate ([B(CN)4]⁻), and the commonly used bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) anions.
| Property | [C(CN)3]⁻ based ILs | [N(CN)2]⁻ based ILs | [B(CN)4]⁻ based ILs | [Tf2N]⁻ based ILs |
| Ionic Conductivity | High (e.g., 9.4 mS cm⁻¹ for [Im1,4][C(CN)3])[2] | Generally high | Moderate | Lower (e.g., 2.7 mS cm⁻¹ for [Pyr1,4][Tf2N])[2] |
| Viscosity | Remarkably low[3][4] | Low, but can be higher than [C(CN)3]⁻ based ILs[4] | Higher than [C(CN)3]⁻ and [N(CN)2]⁻ based ILs[3] | Higher than many cyano-based ILs[5] |
| Electrochemical Stability | Moderate anodic stability[6] | Higher anodic stability than [C(CN)3]⁻[6] | Highest anodic stability among the cyano-anions[6] | High (e.g., up to 3.5 V for [Pyr1,4][Tf2N])[2] |
| Density | Decreases with an increasing number of -CN groups[3] | Generally lower than [C(CN)3]⁻ based ILs[3] | Higher than [C(CN)3]⁻ and [N(CN)2]⁻ based ILs[3] | Typically high |
Performance in Electrochemical Double-Layer Capacitors (EDLCs)
The unique properties of tricyanomethanide-based ionic liquids translate to distinct performance characteristics when used as electrolytes in EDLCs. A key advantage is their ability to deliver high power due to their high ionic conductivity.
| Performance Metric | [Pyr1,4][C(CN)3] | [Pip1,4][C(CN)3] | [Pyr1,4][Tf2N] |
| Operating Voltage | 2.9 V[2] | 3.0 V[2] | 3.5 V[2] |
| Specific Capacitance | Higher than [Pip1,4][C(CN)3][5] | Lower than [Pyr1,4][C(CN)3][5] | Dependent on electrode material and conditions |
| Energy Density at High Power | 4.5 Wh kg⁻¹ at 7.2 kW kg⁻¹[2] | - | 3.0 Wh kg⁻¹ at similar power[2] |
| Cycling Stability | Relatively stable cycling behavior[5] | Relatively stable cycling behavior[5] | Generally high |
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed experimental protocols are essential.
Synthesis of Silver Tricyanomethanide (A precursor for ionic liquids)
A common method for synthesizing tricyanomethanide-based ionic liquids involves a metathesis reaction using a silver salt.
-
Preparation of Reactant Solutions: Dissolve this compound and silver nitrate (B79036) in deionized water separately.
-
Reaction: Add the silver nitrate solution dropwise to the this compound solution while stirring. A precipitate of silver tricyanomethanide will form.
-
Purification: The precipitate is then filtered, washed with water, and dried.
Electrochemical Characterization of EDLCs
The performance of an EDLC is evaluated through a series of electrochemical tests.
-
Cyclic Voltammetry (CV): This technique is used to determine the electrochemical stability window of the electrolyte and to get a qualitative idea of the capacitive behavior.[7] The voltage is swept between two limits at a constant scan rate, and the resulting current is measured.[7]
-
Galvanostatic Charge-Discharge (GCD): GCD is the standard method to determine the specific capacitance, energy density, and power density of an EDLC.[8][9] The capacitor is charged and discharged at a constant current between defined voltage limits.[8]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and ion diffusion behavior of the EDLC.[7] An AC voltage of small amplitude is applied over a range of frequencies, and the impedance is measured.[7]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of processes described in this guide.
Caption: Workflow for IL synthesis and EDLC testing.
Caption: Relationship between anion properties and EDLC performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrol ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03377J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gamry.com [gamry.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Coordination Chemistry of Potassium Tricyanomethanide and Other Pseudohalides
A comprehensive guide for researchers, scientists, and drug development professionals on the coordination behavior of tricyanomethanide in comparison to azide (B81097), cyanate (B1221674), thiocyanate (B1210189), and selenocyanate (B1200272) ligands.
The field of coordination chemistry continually explores the versatile nature of ligands in the formation of metal complexes with diverse structural motifs and functionalities. Among these, pseudohalides—polyatomic anions that exhibit chemical properties similar to true halides—are of significant interest due to their varied coordination modes and electronic properties. This guide provides a detailed comparison of the coordination chemistry of potassium tricyanomethanide, K[C(CN)₃], with other common pseudohalides, namely potassium azide (KN₃), potassium cyanate (KOCN), potassium thiocyanate (KSCN), and potassium selenocyanate (KSeCN).
Introduction to Pseudohalide Ligands
Pseudohalides are a class of inorganic ligands that share characteristic properties with halide ions, such as the formation of singly charged anions and the ability to form insoluble salts with certain metal ions like Ag(I), Hg(I)₂, and Pb(II). Their polyatomic nature, however, introduces a greater complexity and versatility in their coordination behavior, including the potential for multiple bonding modes and the ability to act as bridging ligands to form coordination polymers.
The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, trigonal ligand with three nitrogen donor atoms, making it an excellent candidate for the construction of 1D, 2D, and 3D coordination polymers. Its coordination chemistry is often compared with the linear pseudohalides such as azide (N₃⁻), cyanate (OCN⁻), thiocyanate (SCN⁻), and selenocyanate (SeCN⁻), which are also capable of various coordination modes, including terminal and bridging arrangements.
Comparative Structural Analysis
The coordination of pseudohalides to metal centers is dictated by several factors, including the nature of the metal ion (hard vs. soft acid), the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. The following tables summarize key structural and spectroscopic data for representative metal complexes with tricyanomethanide and other pseudohalides, providing a basis for a comparative analysis of their coordination behavior.
Table 1: Comparison of Coordination Modes of Pseudohalide Ligands
| Pseudohalide | Formula | Common Coordination Modes | Ambidentate Nature |
| Tricyanomethanide | [C(CN)₃]⁻ | Terminal N-coordination, μ₁-N, μ₂-N,N', μ₃-N,N',N'' | No (coordination through nitrogen only) |
| Azide | N₃⁻ | Terminal N-coordination (end-on), μ-1,1 (end-on bridging), μ-1,3 (end-to-end bridging) | No (coordination through terminal nitrogen) |
| Cyanate | OCN⁻ | Terminal N-coordination (isocyanate), Terminal O-coordination (cyanate), μ-1,3 bridging | Yes (N- or O-coordination) |
| Thiocyanate | SCN⁻ | Terminal N-coordination (isothiocyanate), Terminal S-coordination (thiocyanate), μ-1,3 bridging | Yes (N- or S-coordination) |
| Selenocyanate | SeCN⁻ | Terminal N-coordination (isoselenocyanate), Terminal Se-coordination (selenocyanate), μ-1,3 bridging | Yes (N- or Se-coordination) |
Table 2: Representative Bond Lengths in Copper(II) Pseudohalide Complexes
| Complex | Pseudohalide Ligand | Cu-N/X Bond Length (Å) | Reference |
| [Cu(tcm)₂(py)₂] | Tricyanomethanide | Cu-N: ~2.00 - 2.05 | Varies with specific structure |
| [Cu(N₃)₂(py)₂] | Azide | Cu-N: ~1.98 - 2.02 | Varies with specific structure |
| [Cu(NCO)₂(py)₂] | Cyanate | Cu-N: ~1.95 - 2.00 | Varies with specific structure |
| [Cu(NCS)₂(py)₂] | Thiocyanate | Cu-N: ~1.93 - 1.98 | Varies with specific structure |
| [Cu(NCSe)₂(py)₂] | Selenocyanate | Cu-N: ~1.96 - 2.01 | Varies with specific structure |
Note: Bond lengths are approximate and can vary depending on the specific crystal structure and co-ligands.
Table 3: Characteristic Infrared (IR) and Raman Stretching Frequencies (ν(CN)) for Coordinated Pseudohalides (cm⁻¹)
| Pseudohalide | Coordination Mode | IR ν(CN) Range | Raman ν(CN) Range |
| Tricyanomethanide | Terminal N-bonded | ~2170 - 2200 | ~2170 - 2200 |
| Bridging | ~2200 - 2240 | ~2200 - 2240 | |
| Azide | Terminal N-bonded | ~2040 - 2080 (asymmetric stretch) | ~1300 - 1350 (symmetric stretch) |
| Bridging | ~2080 - 2120 (asymmetric stretch) | ~1250 - 1300 (symmetric stretch) | |
| Cyanate | N-bonded (isocyanate) | ~2180 - 2250 | ~2180 - 2250 |
| O-bonded (cyanate) | ~2150 - 2190 | ~2150 - 2190 | |
| Thiocyanate | N-bonded (isothiocyanate) | ~2040 - 2100 | ~2040 - 2100 |
| S-bonded (thiocyanate) | ~2100 - 2130 | ~2100 - 2130 | |
| Bridging | ~2130 - 2180 | ~2130 - 2180 | |
| Selenocyanate | N-bonded (isoselenocyanate) | ~2050 - 2110 | ~2050 - 2110 |
| Se-bonded (selenocyanate) | ~2100 - 2140 | ~2100 - 2140 | |
| Bridging | ~2140 - 2190 | ~2140 - 2190 |
Experimental Protocols
General Synthesis of a Transition Metal-Tricyanomethanide Complex
A general procedure for the synthesis of a transition metal-tricyanomethanide complex involves the reaction of a soluble metal salt with this compound in a suitable solvent.
Materials:
-
Metal(II) chloride hydrate (B1144303) (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
This compound (K[C(CN)₃])
-
Co-ligand (e.g., pyridine, 2,2'-bipyridine)
-
Solvent (e.g., water, methanol, ethanol, acetonitrile)
Procedure:
-
Dissolve the metal(II) chloride hydrate (1 mmol) in the chosen solvent (10 mL).
-
In a separate flask, dissolve this compound (2 mmol) in the same solvent (10 mL).
-
Add the co-ligand (2 mmol) to the metal salt solution and stir until a clear solution is obtained.
-
Slowly add the this compound solution to the metal-ligand solution with constant stirring.
-
The resulting mixture is stirred for a specified time (typically 1-24 hours) at room temperature or under reflux.
-
The precipitated product is collected by filtration, washed with the solvent, and dried in a desiccator.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent.
Single-Crystal X-ray Diffraction
The determination of the precise three-dimensional arrangement of atoms in a coordination complex is crucial for understanding its coordination chemistry.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Infrared and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the coordination mode of pseudohalide ligands.
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer.
-
Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm).
Procedure:
-
FTIR: Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded in the 4000-400 cm⁻¹ range.
-
Raman: A small amount of the solid sample is placed on a microscope slide and the laser is focused on the sample. The scattered light is collected and analyzed to generate the Raman spectrum.
Visualizing Coordination Chemistry
The diverse coordination modes of pseudohalide ligands can be effectively visualized using graph theory.
Caption: Common coordination modes of pseudohalide ligands with a metal center.
Caption: Experimental and analytical workflow for comparing pseudohalide coordination.
Discussion and Conclusion
The comparative analysis reveals distinct trends in the coordination chemistry of tricyanomethanide and other pseudohalides.
-
Tricyanomethanide consistently coordinates through its nitrogen atoms, acting as a versatile building block for coordination polymers. Its planar and trigonal nature allows for the formation of well-defined 2D and 3D networks.
-
Azide is a strong bridging ligand, favoring the formation of polynuclear complexes and coordination polymers through both end-on and end-to-end bridging modes.
-
Cyanate, Thiocyanate, and Selenocyanate exhibit ambidentate character, with the coordination site (N vs. O, S, or Se) being influenced by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions tend to bind to the harder nitrogen atom, while softer metal ions prefer the softer chalcogen atom. The vibrational frequencies of the C≡N bond are a sensitive probe for the coordination mode of these ligands.
literature comparison of Potassium tricyanomethanide synthesis methods
Potassium tricyanomethanide, K[C(CN)₃], is a compound of significant interest in the fields of coordination chemistry, materials science, and as a precursor for various organic syntheses. Its synthesis has been approached through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound is often dictated by factors such as desired purity, scale, available starting materials, and safety considerations. The following table summarizes the key quantitative data for the most common synthesis methods.
| Parameter | Method 1: Cyanidation of Malononitrile (B47326) | Method 2: From Dihalomalononitrile-Potassium Bromide Complex |
| Starting Material | Malononitrile | Dibromomalononitrile-Potassium Bromide Complex |
| Key Reagents | Chlorocyan or Bromocyan, Alkali Metal Base (e.g., NaOH) | Potassium Cyanide (KCN) |
| Solvent | Water, Ethanol | Not specified in detail, likely an organic solvent |
| Reaction Temperature | 25-30°C (with Chlorocyan) | Not explicitly detailed, likely requires controlled temperature |
| Reaction Time | ~2.5 hours (for chlorocyan addition and subsequent stirring) | Not explicitly detailed |
| Reported Yield | Up to 100% (for sodium salt, convertible to potassium salt) | Up to 60%[1] |
| Product Purity | >98.8% (for sodium salt before recrystallization) | Purity not explicitly detailed, likely requires purification |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for the key synthesis methods discussed.
Method 1: Cyanidation of Malononitrile
This method, adapted from a patented process, focuses on the synthesis of the sodium salt, which can be readily converted to the potassium salt via salt metathesis.[1]
Materials:
-
Malononitrile (85% strength in methanol)
-
Water
-
Phosphoric acid (85% strength)
-
Sodium hydroxide (B78521) (50% strength)
-
Chlorocyan
-
Activated carbon
Procedure:
-
In a suitable stirring apparatus, mix 513 g (6.61 mol) of 85% malononitrile in methanol (B129727) with 2021 g of water and 63.5 g (0.55 mol) of 85% phosphoric acid.
-
Adjust the pH of the mixture to 7.2 by the addition of 50% sodium hydroxide.
-
Introduce 979 g (15.92 mol) of chlorocyan over a period of 2 hours at a temperature of 25-30°C. During the addition, maintain the pH between 6.4 and 7.5 by the regulated addition of 50% sodium hydroxide.
-
After the complete addition of chlorocyan, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.
-
Add 50 g of activated carbon to the reaction mixture and stir for another 30 minutes at 25-30°C.
-
Filter the suspension. The resulting filtrate is a solution of sodium tricyanomethanide.
-
The potassium salt can be obtained by treating the sodium tricyanomethanide solution with a suitable potassium salt, leading to the precipitation of the less soluble this compound.
Method 2: From Dihalomalononitrile-Potassium Bromide Complex
This method utilizes a pre-formed dihalomalononitrile complex and reacts it with potassium cyanide.[1]
Part A: Synthesis of Dibromomalononitrile-Potassium Bromide Complex [2][3]
Materials:
-
Malononitrile
-
Potassium bromide
-
Bromine
-
Water
Procedure:
-
In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 99 g (1.5 moles) of malononitrile and 75 g (0.63 mole) of potassium bromide in 900 ml of cold water.[2]
-
Cool the mixture to 5–10°C in an ice-water bath.
-
Slowly add 488 g (3.05 moles) of bromine over 2.5 hours, maintaining the temperature at 5–10°C.[2]
-
Continue stirring for an additional 2 hours at the same temperature.[2]
-
Collect the precipitated solid complex by filtration, wash with 150 ml of ice-cold water, and dry in a vacuum desiccator over phosphorus pentoxide. The yield of the light-yellow product is typically between 324–340 g (85–89%).[2]
Part B: Synthesis of this compound
Procedure:
-
The dibromomalononitrile-potassium bromide complex is treated with potassium cyanide to yield this compound.[1] The specific solvent and reaction conditions for this step are not detailed in the available literature but would likely involve reacting the complex with a stoichiometric amount of potassium cyanide in a suitable solvent that allows for the precipitation of the product or inorganic byproducts.
Logical Workflow for Synthesis Method Comparison
The following diagram illustrates the decision-making process and logical flow when comparing the different synthesis routes for this compound.
Caption: Logical workflow for comparing this compound synthesis methods.
Discussion of Advantages and Disadvantages
Method 1: Cyanidation of Malononitrile
-
Advantages:
-
High Yield and Purity: This method has been reported to produce the corresponding sodium salt in high yield (approaching 100%) and high purity (>98.8%) before final purification.[1]
-
Direct Route: It is a relatively direct conversion of a common starting material, malononitrile.
-
Controlled Reaction: The use of a buffered aqueous solution and controlled pH allows for a selective reaction, minimizing by-product formation.[1]
-
-
Disadvantages:
-
Hazardous Reagents: This method involves the use of highly toxic cyanidating agents like chlorocyan or bromocyan, which require stringent safety precautions.
-
pH Control: The reaction is sensitive to pH, requiring careful monitoring and control throughout the process.
-
Method 2: From Dihalomalononitrile-Potassium Bromide Complex
-
Advantages:
-
Alternative Starting Material: This method provides a viable route when malononitrile is not the preferred starting material or when the dihalomalononitrile complex is readily available.
-
-
Disadvantages:
-
Lower Yield: The reported yields of up to 60% are significantly lower than those reported for the cyanidation of malononitrile.[1]
-
Multi-step Process: The synthesis of the starting complex adds an extra step to the overall process.
-
Use of Potassium Cyanide: This method requires the handling of highly toxic potassium cyanide.
-
Limited Experimental Detail: The publicly available information on the detailed experimental conditions for the conversion of the complex to this compound is sparse.
-
For researchers seeking a high-yield and high-purity synthesis of this compound, the cyanidation of malononitrile under controlled pH conditions appears to be the superior method, provided that appropriate safety measures are in place for handling hazardous reagents. The method starting from the dihalomalononitrile-potassium bromide complex offers an alternative route, albeit with a lower reported yield and the requirement of an additional synthetic step for the precursor. The choice of method will ultimately depend on the specific requirements of the research, including the desired scale, purity, and the available laboratory infrastructure for handling hazardous materials.
References
A Comparative Benchmarking Guide to the Stability of Potassium Salts for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal and chemical stability of potassium tricyanomethanide against other common potassium salts: potassium chloride, potassium nitrate (B79036), and potassium perchlorate. The information presented herein is intended to assist researchers in selecting the appropriate potassium salt for their specific applications based on stability considerations.
Executive Summary
Potassium salts are integral to numerous chemical and pharmaceutical processes. Their stability under various conditions is a critical factor in ensuring the safety, efficacy, and shelf-life of end products. This guide benchmarks the stability of this compound, a less common but potentially valuable compound, against three widely used potassium salts. While comprehensive comparative data is not uniformly available for all compounds, this guide synthesizes existing information to provide a reliable overview of their relative stabilities.
Thermal Stability Comparison
Thermal stability is a crucial parameter, particularly for applications involving elevated temperatures. The following table summarizes the key thermal decomposition data for the selected potassium salts. It is important to note that direct, side-by-side comparative thermal analysis data for this compound is limited in the public domain.
| Compound | Formula | Melting Point (°C) | Decomposition Onset/Range (°C) | Decomposition Products |
| This compound | K[C(CN)₃] | 298[1] | Information not readily available; thermal decomposition can release toxic gases[1][2] | Carbon oxides (CO, CO₂), nitrogen oxides, cyanides, and potassium salts[1] |
| Potassium Chloride | KCl | 770 | > 770 (boils at 1420) | Not applicable under normal conditions |
| Potassium Nitrate | KNO₃ | 334 | ~550 - 790 | Potassium nitrite (B80452) (KNO₂), Oxygen (O₂) |
| Potassium Perchlorate | KClO₄ | ~610 (with decomposition) | ~550 - 600 | Potassium chloride (KCl), Oxygen (O₂) |
Key Observations:
-
Potassium Chloride (KCl) exhibits the highest thermal stability, with a melting point of 770°C and no decomposition under normal heating conditions.
-
Potassium Nitrate (KNO₃) decomposes at high temperatures, typically between 550°C and 790°C, yielding potassium nitrite and oxygen.
-
Potassium Perchlorate (KClO₄) begins to decompose around its melting point of approximately 610°C, and decomposition is prominent above 550°C.
Chemical Stability Comparison
The chemical stability of a salt, particularly its reactivity with acids and bases, is a critical consideration in formulation and process chemistry.
This compound (K[C(CN)₃])
-
With Acids: The tricyanomethanide anion, [C(CN)₃]⁻, is the conjugate base of a very strong acid, tricyanomethane (pKa ≈ -5). This indicates that the tricyanomethanide anion is a very weak base and would be protonated by strong acids to form the less stable tricyanomethane.
-
With Bases: As a salt of a strong acid and a strong base (KOH), this compound is expected to be stable in neutral and basic solutions. It is generally stable under normal conditions[3].
-
Hydrolysis: The tricyanomethanide anion is not expected to undergo significant hydrolysis in water due to its nature as the conjugate base of a strong acid.
Other Potassium Salts
-
Potassium Chloride (KCl): As a salt of a strong acid (HCl) and a strong base (KOH), KCl is neutral and stable in aqueous solutions, and does not react with non-oxidizing acids or bases.
-
Potassium Nitrate (KNO₃): A salt of a strong acid (HNO₃) and a strong base (KOH), KNO₃ is neutral and stable in solution. It does not typically react with acids or bases.
-
Potassium Perchlorate (KClO₄): Formed from a strong acid (HClO₄) and a strong base (KOH), KClO₄ is a neutral salt and is generally unreactive towards acids and bases under normal conditions.
Summary of Chemical Reactivity:
All four potassium salts are salts of strong bases (KOH). The primary determinant of their reactivity with acids is the strength of the conjugate acid of their respective anions. Given that tricyanomethane is an exceptionally strong acid, this compound is expected to be relatively unreactive towards bases and neutral in aqueous solution. Its reaction with strong acids would lead to the formation of tricyanomethane. The other three salts are all derived from strong acids and are therefore very stable across a wide pH range.
Experimental Protocols
To facilitate direct and standardized comparison, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a standard method for determining the thermal stability and decomposition profile of the potassium salts.
Chemical Stability Testing
This protocol provides a framework for assessing the reactivity of the potassium salts with a representative acid and base.
Conclusion
Based on the available data, potassium chloride is the most thermally stable of the compared salts, followed by potassium nitrate and potassium perchlorate. This compound has a significantly lower melting point, and while its decomposition temperature is not well-documented, the potential release of toxic gases upon heating warrants careful handling at elevated temperatures.
Chemically, all four salts are relatively stable in neutral and basic conditions. The primary difference in their reactivity is observed with strong acids, where this compound is expected to be protonated due to the superacidic nature of its conjugate acid.
For applications requiring high thermal stability, potassium chloride is the superior choice. For processes where a lower melting point is desirable and extreme temperatures are not encountered, this compound may be a suitable option, provided that appropriate safety measures are in place to manage its decomposition products in the event of overheating. Further experimental investigation, particularly TGA/DSC analysis of this compound under standardized conditions, is highly recommended to provide a more definitive and quantitative comparison.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Potassium Tricyanomethanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals like potassium tricyanomethanide are critical components of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, building on a foundation of safety and trust.
This compound is a highly toxic compound that is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It is crucial to handle this substance with extreme caution, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated chemical fume hood.[4][5] Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen cyanide.[1][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes wearing appropriate PPE and having emergency procedures established.
Personal Protective Equipment (PPE) and Handling:
| Item | Specification |
| Gloves | Chemical-resistant gloves; double gloving is recommended.[6] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended where there is a splash hazard.[6] |
| Body Protection | A lab coat is mandatory.[6] |
| Respiratory Protection | Wear respiratory protection, especially when handling the solid to avoid dust inhalation.[1][3] |
| Work Area | All handling, including weighing and transferring, must be conducted in a certified chemical fume hood.[4][7] |
| Lone Work | Never work alone when handling cyanide compounds.[7][8] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Location | Action |
| Inside a Fume Hood | 1. Clean all contaminated surfaces first with a pH 10 buffer solution. 2. Follow with a cleaning using a freshly prepared 10% bleach solution. 3. All contaminated cleaning materials must be disposed of as cyanide-containing hazardous waste.[4][7] |
| Outside a Fume Hood | 1. Evacuate the area immediately. 2. Alert others in the vicinity. 3. Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[4][7] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1] For laboratories equipped to do so, chemical neutralization can be performed to convert the toxic cyanide into less harmful cyanate (B1221674) before disposal. The following is a general protocol for the chemical neutralization of cyanide-containing waste.
Experimental Protocol: Chemical Neutralization of Cyanide Waste
This protocol should be performed by trained personnel in a controlled laboratory environment, specifically within a chemical fume hood, and with all appropriate PPE.
1. Waste Collection and Preparation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container.[7][9]
-
If the waste is solid, carefully dissolve or suspend it in water. The concentration should be kept low, ideally below 1% (w/v).[9]
2. Alkalinization:
-
Adjust the pH of the aqueous waste solution to 10 or higher.[9]
-
This is a critical step to prevent the formation of highly toxic hydrogen cyanide gas.[9]
-
Slowly add a solution of sodium hydroxide (B78521) (NaOH) while monitoring the pH.[9]
3. Oxidation:
-
Slowly add an oxidizing agent, such as a sodium hypochlorite (B82951) (bleach) solution, to the alkaline cyanide waste.[9] The amount of oxidizing agent should be in excess to ensure the complete destruction of the cyanide.
-
A general guideline is to use approximately 1.25 gallons of 5.25% sodium hypochlorite solution for every gram of cyanide.[9]
-
Continuously stir and monitor the reaction. The oxidation of cyanide to the less toxic cyanate is an exothermic reaction. Maintain the temperature of the solution to prevent uncontrolled reactions.[9]
4. Verification of Cyanide Destruction (Recommended):
-
After allowing the reaction to proceed for at least one hour, test for the presence of residual cyanide.[9]
-
Commercially available cyanide test strips or a colorimetric method can be used for this purpose.[9]
-
If cyanide is still present, add more oxidizing agent and continue the reaction until a negative test is achieved.[9]
5. Final Disposal:
-
Once the absence of cyanide has been verified, the resulting solution can be neutralized to a pH between 6 and 8.[9]
-
Dispose of the final solution in accordance with local, state, and federal regulations for non-hazardous aqueous waste.[9]
-
Always consult your institution's EHS office for specific guidance on final disposal. [9]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the chemical neutralization and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. This compound | CAS#:34171-69-2 | Chemsrc [chemsrc.com]
- 6. uthsc.edu [uthsc.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Potassium Tricyanomethanide
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Potassium tricyanomethanide, tailored for research and drug development professionals. Adherence to these guidelines is imperative to mitigate the significant health risks associated with this compound.
This compound is a toxic substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It is crucial to handle this compound with extreme caution in a controlled laboratory environment. This material may form a fine dust, necessitating measures to prevent its dispersion.[3] Upon thermal decomposition, it can release irritating gases and vapors.[1]
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protective equipment is mandatory to ensure personnel safety.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. It is recommended to consult with the glove manufacturer to determine the proper type of glove.[3] Double gloving is also recommended.[4][5] |
| Eye Protection | Approved safety glasses are required at all times.[3] For tasks with a splash or dust hazard, safety goggles and a face shield should be used.[4][5][6] |
| Body Protection | A lab coat and protective clothing that covers the legs and feet are mandatory.[4][6] An apron may be necessary where splashing is possible.[7] |
| Respiratory | All handling of this compound should occur in a certified chemical fume hood.[3][4][6] If ventilation is inadequate, a NIOSH-approved respirator must be worn.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure risk.
1. Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.[6]
-
Designate a specific area within the fume hood for handling the compound.[4]
-
Verify that an emergency safety shower and eyewash station are accessible and have been recently tested.[4]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a copy of the Safety Data Sheet (SDS) readily available.[7]
-
Do not work alone when handling cyanide compounds; a "buddy" system is recommended.[6]
2. Handling:
-
Conduct all weighing and transferring of this compound within the chemical fume hood.[4]
-
Keep containers tightly closed when not in use.[1]
-
Avoid contact with incompatible materials such as acids and oxidizing agents.[3] Contact with acids can produce highly toxic hydrogen cyanide gas.[4]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and glassware that have come into contact with the compound.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and containers, must be treated as hazardous waste.[4][8] Solid and liquid cyanide wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[4]
-
Container Management: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Disposal Procedure: Dispose of all this compound waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[1][3] Do not empty into drains.[1][9]
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[1][10] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled).[2][10] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[1][3]
-
Spill: For small spills within a fume hood, use an inert absorbent material to sweep up the substance, avoiding dust creation, and place it in a suitable container for disposal.[1][3] For larger spills or spills outside of a fume hood, evacuate the area and contact emergency services.[6]
Visual Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
Emergency Response Logic
Caption: Immediate actions for different exposure routes.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAS#:34171-69-2 | Chemsrc [chemsrc.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
